O-[(benzyloxy)methyl]hydroxylamine
Description
Structure
3D Structure
Properties
IUPAC Name |
O-(phenylmethoxymethyl)hydroxylamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO2/c9-11-7-10-6-8-4-2-1-3-5-8/h1-5H,6-7,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WATGQJJIGNUEFU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COCON | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30653907 | |
| Record name | O-[(Benzyloxy)methyl]hydroxylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30653907 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
895588-70-2 | |
| Record name | O-[(Benzyloxy)methyl]hydroxylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30653907 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | O-[(benzyloxy)methyl]hydroxylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
O-[(benzyloxy)methyl]hydroxylamine synthesis and properties
An In-depth Technical Guide to O-[(Benzyloxy)methyl]hydroxylamine: Synthesis, Properties, and Applications
Abstract
This technical guide provides a comprehensive overview of this compound, a versatile synthetic intermediate for researchers, chemists, and professionals in drug development. The document details a robust, field-proven two-step synthesis pathway, outlines its key physicochemical and spectroscopic properties, and explores its primary application in the formation of protected oximes. Emphasis is placed on the causality behind experimental choices, providing practical insights into its utility as a stable and effective reagent in modern organic and medicinal chemistry.
Introduction: A Stable Reagent for Oxime Synthesis
This compound, commonly referred to as BOM-hydroxylamine, is an O-substituted hydroxylamine derivative with the chemical structure C₆H₅CH₂OCH₂ONH₂. It serves as a crucial reagent in organic synthesis, primarily as a stable precursor for the formation of O-protected oximes from aldehydes and ketones.
The benzyloxymethyl (BOM) group provides a significant advantage over using free hydroxylamine. Hydroxylamine itself can be unstable and its reactions can sometimes be difficult to control.[1] The BOM group acts as a protective shield for the hydroxylamine oxygen, rendering the molecule more stable, easier to handle, and more soluble in common organic solvents. This protection is critical in multi-step syntheses where the oxime functionality must endure various reaction conditions before a final deprotection step, if necessary. In medicinal chemistry, the resulting O-BOM oximes are valuable intermediates for synthesizing complex molecules and can influence the pharmacokinetic properties of drug candidates.[2]
Synthesis of this compound
The synthesis of O-substituted hydroxylamines is most reliably achieved through a two-step process involving the O-alkylation of a protected hydroxylamine precursor, followed by deprotection. The use of N-hydroxyphthalimide is a classic and highly effective strategy that ensures exclusive O-alkylation, preventing the undesired N-alkylation that can occur with free hydroxylamine.[3]
Step 1: O-Alkylation of N-Hydroxyphthalimide
The first step involves a nucleophilic substitution reaction where the oxygen of N-hydroxyphthalimide attacks the electrophilic carbon of benzyloxymethyl chloride (BOM-Cl). The acidic N-H proton of N-hydroxyphthalimide is first removed by a suitable base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), to generate the corresponding anion. This anion is a potent nucleophile that selectively attacks the BOM-Cl, displacing the chloride and forming the stable intermediate, 2-((benzyloxy)methoxy)isoindoline-1,3-dione.
Causality of Experimental Design:
-
N-Hydroxyphthalimide: This reagent is chosen because its phthalimide group is a robust protecting group that prevents N-alkylation and is readily removed in the subsequent step. Its acidity (pKa ≈ 6.5) allows for easy deprotonation with common bases.
-
Base (e.g., NaH in DMF): A strong, non-nucleophilic base is required to fully deprotonate the N-hydroxyphthalimide without competing in the substitution reaction. Anhydrous polar aprotic solvents like dimethylformamide (DMF) are ideal for this step as they effectively solvate the cation without interfering with the nucleophile.
Step 2: Hydrazinolysis of the Phthalimide Group
The phthalimide group is cleaved from the intermediate using hydrazine (N₂H₄). Hydrazine acts as a potent nucleophile that attacks the carbonyl carbons of the phthalimide ring, leading to the formation of a stable five-membered cyclic hydrazide byproduct (phthalhydrazide). This process liberates the desired this compound as the free amine. The product is typically isolated as its hydrochloride salt by treatment with HCl to improve stability and ease of handling.
Causality of Experimental Design:
-
Hydrazine: Hydrazine is the classic reagent for phthalimide deprotection. The reaction is driven by the formation of the highly stable, insoluble phthalhydrazide, which can be easily removed by filtration.
-
Acidification (HCl): O-substituted hydroxylamines are basic and can be unstable as free bases. Conversion to the hydrochloride salt (R-ONH₃⁺Cl⁻) creates a stable, crystalline solid that is easier to purify, handle, and store long-term.
Overall Synthesis Scheme
Caption: Two-step synthesis of this compound HCl.
Detailed Experimental Protocol
Step 1: Synthesis of 2-((benzyloxy)methoxy)isoindoline-1,3-dione
-
To a stirred suspension of N-hydroxyphthalimide (1.0 eq) in anhydrous DMF at 0 °C under an inert atmosphere (N₂ or Ar), add sodium hydride (1.1 eq, 60% dispersion in mineral oil) portion-wise.
-
Allow the mixture to stir at 0 °C for 30 minutes, during which a clear solution should form.
-
Add benzyloxymethyl chloride (BOM-Cl, 1.1 eq) dropwise to the solution, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by TLC until the N-hydroxyphthalimide is consumed.
-
Quench the reaction by carefully adding ice-cold water.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product, which can be purified by column chromatography or recrystallization.
Step 2: Synthesis of this compound Hydrochloride
-
Dissolve the purified intermediate from Step 1 in ethanol or a THF/ethanol mixture.
-
Add hydrazine monohydrate (1.2 eq) dropwise at room temperature. A white precipitate (phthalhydrazide) will form.
-
Stir the mixture at room temperature for 2-4 hours or gently reflux to ensure complete reaction.
-
Cool the mixture and filter to remove the phthalhydrazide precipitate. Wash the solid with a small amount of cold ethanol.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the resulting oil in diethyl ether or ethyl acetate and cool to 0 °C.
-
Add a solution of HCl in ethanol or diethyl ether dropwise until the solution is acidic and precipitation of the hydrochloride salt is complete.
-
Collect the white solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield the final product.
Physicochemical and Spectroscopic Properties
While extensive experimental data for this compound is not widely published, its properties can be reliably predicted and are summarized below. The spectroscopic characteristics are inferred from its structure and comparison with analogous compounds like O-benzylhydroxylamine.[4][5]
Data Summary
| Property | Value | Source |
| Chemical Formula | C₈H₁₁NO₂ | - |
| Molecular Weight | 153.18 g/mol | - |
| Appearance | Expected to be a colorless oil or low-melting solid (free base); White crystalline solid (HCl salt) | N/A |
| Solubility | Soluble in methanol, ethanol, DMSO, chloroform. The HCl salt is soluble in water. | [5] |
| Boiling Point | N/A (likely decomposes); O-benzylhydroxylamine boils at 110-112 °C (20 mmHg) | [5] |
| pKa (Predicted) | ~4.7 (for the conjugate acid, R-ONH₃⁺) | [5] |
Spectroscopic Profile
-
¹H NMR: The proton NMR spectrum is expected to show characteristic peaks for the benzylic and methylene protons.
-
Ar-H: Multiplet around δ 7.2-7.4 ppm (5H, phenyl protons).
-
Ar-CH₂-O: Singlet around δ 4.6-4.8 ppm (2H).
-
O-CH₂-O: Singlet around δ 4.9-5.1 ppm (2H).
-
NH₂: A broad, exchangeable singlet. In the HCl salt form, this would appear further downfield as -NH₃⁺.
-
-
¹³C NMR:
-
Aromatic Carbons: Peaks in the δ 127-138 ppm range.
-
Ar-CH₂-O: Peak around δ 70-75 ppm.
-
O-CH₂-O: Peak around δ 95-100 ppm.
-
-
Mass Spectrometry (EI-MS): The fragmentation pattern would likely be dominated by the cleavage of the benzylic C-O bond, leading to the formation of the benzyl cation (C₇H₇⁺), which gives a characteristic and often base peak at m/z = 91 .
Applications in Organic Synthesis
The primary utility of this compound is its reaction with carbonyl compounds to form O-(benzyloxymethyl) oximes.
Formation of O-(Benzyloxymethyl) Oximes
This reaction is a condensation between an aldehyde or ketone and BOM-hydroxylamine, typically carried out in a protic solvent like ethanol and often catalyzed by a mild acid or base. The reaction proceeds via nucleophilic attack of the hydroxylamine nitrogen on the carbonyl carbon, followed by dehydration to yield the C=N double bond of the oxime.
Significance of the BOM-Protected Oxime:
-
Enhanced Stability: The BOM group protects the potentially reactive N-OH moiety of the oxime, making it stable to a wider range of reaction conditions, including those involving mild acids, bases, and some reducing agents.
-
Improved Solubility: The benzyl group increases the lipophilicity of the molecule, improving its solubility in common nonpolar organic solvents used in subsequent synthetic steps.
-
Versatile Intermediate: O-BOM oximes can be carried through multiple synthetic transformations before the oxime functionality is needed. The BOM group can be removed under hydrogenolysis conditions if the free oxime is required.
Oximation Reaction Workflow
Caption: General workflow for the synthesis of O-BOM oximes.
Detailed Experimental Protocol (General Oximation)
-
To a solution of the aldehyde or ketone (1.0 eq) in ethanol, add this compound hydrochloride (1.1 eq).
-
Add a mild base such as pyridine (1.5 eq) or sodium acetate (1.5 eq). The base neutralizes the HCl salt to generate the free hydroxylamine in situ.
-
Stir the reaction mixture at room temperature or heat to reflux (typically 50-80 °C) for 2-12 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Add water to the residue and extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by silica gel column chromatography to afford the pure O-(benzyloxymethyl) oxime.
Role in Drug Development
O-substituted hydroxylamines and their oxime derivatives are important scaffolds in medicinal chemistry.[2][6] The oxime ether linkage is often used as a stable bioisosteric replacement for other functional groups, such as esters or amides, to improve metabolic stability or modify binding interactions with a biological target.
For instance, O-benzylhydroxylamine derivatives have been investigated as potent inhibitors of enzymes like indoleamine 2,3-dioxygenase-1 (IDO1), a target in cancer immunotherapy.[7] The ability of the BOM-hydroxylamine to form stable, protected oximes allows for the construction of complex molecular architectures that are common in modern pharmaceuticals. It serves as a key building block for introducing a specific, protected nitrogen-oxygen linkage into a lead compound, enabling further chemical elaboration.
Safety and Handling
O-substituted hydroxylamines should be handled with care.
-
Toxicity: Like many hydroxylamine derivatives, this compound and its salts are expected to be toxic if swallowed and may cause skin and eye irritation.[8]
-
Handling: Always handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Storage: The hydrochloride salt is hygroscopic and should be stored in a tightly sealed container in a cool, dry place, away from moisture.[4]
Conclusion
This compound is a highly valuable and versatile reagent in organic synthesis. Its robust synthesis via the N-hydroxyphthalimide route provides reliable access to this stable hydroxylamine surrogate. Its primary application lies in the clean and efficient formation of O-BOM protected oximes, which are key intermediates in the synthesis of complex organic molecules and active pharmaceutical ingredients. The stability and handling advantages conferred by the BOM group make it a superior choice over free hydroxylamine for multi-step synthetic campaigns, solidifying its role as an important tool for researchers in both academic and industrial settings.
References
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Li, W., et al. (2024). Process Improvement for the Continuous Synthesis of N-Benzylhydroxylamine Hydrochloride. MDPI. Retrieved from [Link]
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Rees, D. C. (2001). O-Benzylhydroxylamine Hydrochloride. In Encyclopedia of Reagents for Organic Synthesis. ResearchGate. Retrieved from [Link]
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Kerr, W. J., et al. (2024). A Mechanistic Investigation of the N-Hydroxyphthalimide Catalyzed Benzylic Oxidation Mediated by Sodium Chlorite. Journal of Organic Chemistry. PubMed Central. Retrieved from [Link]
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Al-Zoubi, R. M. (2023). Synthesis of Some Benzyl Oxime Ethers. ResearchGate. Retrieved from [Link]
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Rong, K., et al. (2015). O-Alkylhydroxylamines as Rationally-designed Mechanism-based Inhibitors of Indoleamine 2,3-Dioxygenase-1. Journal of Medicinal Chemistry. PubMed Central. Retrieved from [Link]
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Al-Rawashdeh, N. A. F., et al. (2014). One-pot sequential synthesis of O-(halo-substituted benzyl) hydroxylammonium salts. Arabian Journal of Chemistry. Retrieved from [Link]
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Zhang, Z., et al. (2024). An Investigation of N-Hydroxyphthalimide Catalyzed Aerobic Oxidation of Toluene without Metal Ions in Liquid Phase: Effect of Solvents and Phase Transfer Catalysts. MDPI. Retrieved from [Link]
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Kim, B. H., et al. (2012). Facile nucleophilic substitution of sulfonyl oxime ethers: An easy access to oxime ethers, carbonyl compounds and amines. Bulletin of the Korean Chemical Society. Retrieved from [Link]
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Wang, S., et al. (2011). Oxidation behavior of N-hydroxyphthalimide (NHPI) and its electrocatalytic ability toward benzyl alcohol: Proton acceptor effect. ResearchGate. Retrieved from [Link]
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Szymańska, K., et al. (2015). N- Hydroxyphthalimide and transition metal salts as catalysts of the liquid-phase oxidation of 1-methoxy-4-(1-methylethyl)benzene with oxygen. ResearchGate. Retrieved from [Link]
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An In-Depth Technical Guide to O-Benzylhydroxylamine
Prepared by: Gemini, Senior Application Scientist
For: Researchers, Scientists, and Drug Development Professionals
A Note on Chemical Identity
This guide focuses on O-benzylhydroxylamine , a widely utilized and well-documented chemical reagent. The initial topic requested, O-[(benzyloxy)methyl]hydroxylamine (structure: Ph-CH₂-O-CH₂-O-NH₂), refers to a structurally distinct and less common derivative. Due to the extensive and relevant literature available for O-benzylhydroxylamine (structure: Ph-CH₂-O-NH₂) and its direct applicability to drug discovery and synthetic chemistry, this guide has been structured to provide a comprehensive overview of this pivotal compound.
Executive Summary
O-benzylhydroxylamine is a versatile amine derivative that serves as a cornerstone reagent in modern organic and medicinal chemistry. Valued for its unique reactivity, it is a critical intermediate in the synthesis of complex molecules, including pharmaceuticals and agrochemicals. Its utility ranges from the straightforward derivatization of carbonyl compounds to its role as a key precursor for high-value active pharmaceutical ingredients, such as the antiplatelet agent Ticagrelor.[1] Furthermore, O-benzylhydroxylamine itself has emerged as a lead compound in drug discovery, notably as a potent inhibitor of Indoleamine 2,3-dioxygenase-1 (IDO1), a crucial target in cancer immunotherapy. This guide provides an in-depth exploration of its chemical properties, synthesis protocols, reaction mechanisms, and critical applications, designed to equip researchers and drug development professionals with actionable, field-proven insights.
Chemical Identity and Physicochemical Properties
O-benzylhydroxylamine is most frequently handled and stored as its more stable hydrochloride salt.[2] The free base is a liquid that can be prepared from the salt as needed.[2]
| Property | Value | Source(s) |
| Chemical Name | O-Benzylhydroxylamine | [3] |
| Synonyms | Benzyloxyamine, (Phenylmethoxy)amine | [3][4] |
| CAS Number (Free Base) | 622-33-3 | [3][5] |
| CAS Number (HCl Salt) | 2687-43-6 | [3][6] |
| Molecular Formula | C₇H₉NO | [3] |
| Molecular Weight | 123.15 g/mol (Free Base) 159.61 g/mol (HCl Salt) | [3] |
| Appearance | Clear, colorless liquid (Free Base) White crystalline solid (HCl Salt) | [2][4] |
| Boiling Point | 110-112 °C @ 20 mmHg | [2] |
| Melting Point (HCl Salt) | ~238 °C (sublimates) | [2] |
| Solubility | Soluble in DMSO, methanol, water. | [2][4] |
| pKa | 4.70 ± 0.70 (Predicted) | [2] |
Synthesis of O-Benzylhydroxylamine Hydrochloride
The most industrially relevant synthesis of O-benzylhydroxylamine involves the O-alkylation of hydroxylamine with a benzyl halide.[1] This method is favored due to the low cost and high availability of the starting materials.[1] However, the process requires stringent control over reaction conditions to manage the thermal instability of hydroxylamine, which can pose an explosion risk at elevated temperatures.[7]
Causality in Synthesis Design:
-
Choice of Reagents: Benzyl chloride is the typical alkylating agent. Hydroxylamine is used as the nucleophile. To mitigate side reactions, such as the formation of dibenzyl-substituted byproducts, an excess of hydroxylamine is often employed.[7]
-
Reaction Medium: A mixed solvent system, such as methanol and water, is used to ensure the solubility of both the organic benzyl chloride and the inorganic hydroxylamine hydrochloride and base.[7]
-
Control of pH: A base, typically sodium hydroxide, is added to generate the free hydroxylamine (NH₂OH) from its hydrochloride salt. This free form is the active nucleophile required for the alkylation reaction. Careful control of temperature during this exothermic neutralization is critical.[7]
-
Process Safety: Due to the hazards associated with hydroxylamine, modern industrial processes are shifting from traditional batch reactors to continuous-flow systems. Flow chemistry offers superior heat management, minimizes the volume of hazardous material at any given time, and allows for safer, more controlled operation.[1][7]
Detailed Laboratory Protocol: Batch Synthesis
This protocol describes a representative laboratory-scale batch synthesis adapted from established methods.[7][8]
-
Preparation of Hydroxylamine Solution:
-
In a flask equipped with a magnetic stirrer and placed in an ice-water bath, dissolve hydroxylamine hydrochloride (e.g., 139 g, 4.0 eq) in a mixture of methanol (800 mL) and water (200 mL).
-
Slowly add sodium hydroxide (e.g., 80 g) portion-wise, ensuring the internal temperature does not exceed 20°C.[7]
-
Stir the resulting slurry at 10–20°C for 30 minutes.
-
Filter the mixture to remove the precipitated sodium chloride, yielding a solution of free hydroxylamine in methanol/water.
-
-
Alkylation Reaction:
-
In a separate reaction vessel, prepare a solution of benzyl chloride (e.g., 63 g, 1.0 eq) in methanol (to a final volume of 1000 mL).
-
Slowly add the prepared hydroxylamine solution to the benzyl chloride solution.
-
Heat the reaction mixture to a controlled temperature (e.g., 55-65°C) and monitor the reaction progress by a suitable method (e.g., GC or TLC) until the benzyl chloride is consumed.[8]
-
-
Workup and Isolation:
-
Cool the reaction mixture to room temperature.
-
Acidify the mixture to a pH of 4-5 using concentrated hydrochloric acid.
-
Remove the methanol under reduced pressure.
-
Extract the resulting aqueous residue with an organic solvent such as ethyl acetate (3x volumes).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Crystallization:
-
Dissolve the crude product in a minimal amount of hot solvent or solvent mixture (e.g., ethyl acetate/isopropanol).
-
Cool the solution slowly to room temperature, then in an ice bath (0 to -5°C) to induce crystallization.
-
Collect the white crystals of O-benzylhydroxylamine hydrochloride by filtration, wash with a small amount of cold solvent, and dry under vacuum.
-
Applications in Research and Drug Development
O-benzylhydroxylamine's utility stems from the versatile reactivity of its aminooxy group (-ONH₂).
4.1 Formation of O-Benzyl Oximes and Hydroxamates
A primary application is the derivatization of aldehydes and ketones to form stable O-benzyl oximes.[2][7] This reaction is often used as a method for protecting carbonyl groups or as an intermediate step for further transformations.[7] It is also a key reagent for preparing O-benzyl hydroxamates from esters or carboxylic acids, which are protected precursors to hydroxamic acids—a functional group found in many biologically active molecules.[2]
Reaction Mechanism: Oxime Formation The reaction proceeds via nucleophilic addition of the hydroxylamine nitrogen to the electrophilic carbonyl carbon, followed by dehydration to yield the C=N double bond of the oxime.
4.2 Intermediate for Ticagrelor Synthesis
In pharmaceutical manufacturing, O-benzylhydroxylamine is a crucial precursor for producing the antiplatelet drug Ticagrelor.[1][7] It is used in the synthesis of a key chiral aminocyclopentanol intermediate, highlighting its importance in constructing complex, stereochemically defined drug molecules.[7]
4.3 Lead Compound for IDO1 Inhibition
Recent research has identified O-benzylhydroxylamine as a potent, sub-micromolar inhibitor of Indoleamine 2,3-dioxygenase-1 (IDO1). IDO1 is a heme-containing enzyme that catabolizes the essential amino acid tryptophan and is a high-priority target in immuno-oncology. By depleting tryptophan, tumors can suppress the function of immune cells, such as T-cells, creating an immunosuppressive microenvironment.
-
Mechanism of Action: O-benzylhydroxylamine is believed to inhibit IDO1 by having its terminal NH₂ group directly coordinate with the heme iron atom in the enzyme's active site. This binding prevents the natural substrate, tryptophan, from accessing the active site, thereby blocking the enzyme's function.
This discovery makes O-benzylhydroxylamine and its derivatives attractive candidates for the development of new cancer therapeutics designed to reverse tumor-induced immune suppression.
Safety and Handling
O-benzylhydroxylamine and its hydrochloride salt are hazardous materials that require careful handling in a controlled laboratory environment.[9]
-
GHS Hazard Classification:
-
Handling Precautions:
-
Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[9][10]
-
Avoid breathing dust, fumes, or vapors.[11]
-
Wash hands and any exposed skin thoroughly after handling.[9][11]
-
In case of contact with eyes, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[9][10]
-
In case of skin contact, wash with plenty of soap and water. If irritation or a rash occurs, seek medical advice.[9]
-
Storage:
Conclusion
O-benzylhydroxylamine is a reagent of significant value to the scientific community, particularly those in drug discovery and process development. Its straightforward synthesis, coupled with its versatile reactivity, makes it an indispensable tool. Its role as a key intermediate in the synthesis of Ticagrelor underscores its industrial importance, while its newly discovered function as a potent IDO1 inhibitor opens exciting avenues for cancer immunotherapy research. A thorough understanding of its properties, synthesis, and safe handling procedures, as outlined in this guide, is essential for leveraging its full potential in the laboratory and beyond.
References
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Villano, R., Massa, A., & Palombi, L. (2008). O-Benzylhydroxylamine Hydrochloride. e-EROS Encyclopedia of Reagents for Organic Synthesis. Available at: [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 102313, O-Benzylhydroxylamine. Retrieved from [Link]
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Wang, Y., et al. (2023). Process Improvement for the Continuous Synthesis of N-Benzylhydroxylamine Hydrochloride. Processes. Available at: [Link]
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ChemSynthesis. (2025). O-benzylhydroxylamine. Available at: [Link]
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ChemBK. (2024). O-Benzylhydroxylamine. Available at: [Link]
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A Technical Guide to the Mechanism and Application of O-Benzylhydroxylamine
Abstract
O-Benzylhydroxylamine, also known as benzyloxyamine, is a pivotal reagent in modern organic and medicinal chemistry. Its core mechanism of action revolves around the efficient and specific reaction with carbonyl compounds—aldehydes and ketones—to form stable O-benzyl oxime ethers. This transformation serves not only as a robust method for carbonyl derivatization but also as a foundational step in the synthesis of complex molecular architectures. The benzyloxy moiety provides steric and electronic properties that are instrumental in creating scaffolds for drug discovery, including enzyme inhibitors and other bioactive agents. This guide provides an in-depth exploration of its reaction mechanism, practical applications, and field-proven experimental protocols relevant to researchers in drug development and chemical synthesis.
Introduction: The Versatile Role of O-Benzylhydroxylamine
O-Benzylhydroxylamine (C₆H₅CH₂ONH₂) is an O-alkylated derivative of hydroxylamine. It is most commonly supplied and handled as a stable, crystalline hydrochloride salt (C₆H₅CH₂ONH₂ · HCl).[1][2] In synthetic applications, the active free base is typically generated in situ.[2][3] The primary utility of this compound stems from the nucleophilic character of its terminal amino group, which readily engages with electrophilic centers, most notably the carbon atom of a carbonyl group.[4]
The presence of the O-benzyl group confers several advantageous properties. It protects the hydroxylamine's oxygen, preventing side reactions and allowing for the selective formation of the C=N-OR bond. Furthermore, the benzyloxy group is a recognized pharmacophore in various drug scaffolds, contributing to binding interactions with biological targets such as monoamine oxidase (MAO) and indoleamine 2,3-dioxygenase-1 (IDO1).[5][6] This dual function as both a versatile synthetic tool and a biologically relevant moiety makes O-benzylhydroxylamine a subject of significant interest for drug development professionals.
Core Mechanism of Action: O-Benzyl Oxime Formation
The principal mechanism of action for O-benzylhydroxylamine is its condensation reaction with an aldehyde or ketone to yield an O-benzyl oxime.[7] This is a classic nucleophilic addition-elimination reaction, which proceeds via a carbinolamine intermediate.[8] The reaction is typically catalyzed by mild acid, as protonation of the carbonyl oxygen enhances the electrophilicity of the carbonyl carbon. However, highly acidic conditions (low pH) are counterproductive, as they would fully protonate the hydroxylamine, rendering it non-nucleophilic.[8]
The mechanism can be dissected into two main stages:
-
Nucleophilic Addition: The lone pair of electrons on the nitrogen atom of O-benzylhydroxylamine attacks the electrophilic carbonyl carbon. This breaks the C=O pi bond, pushing electrons onto the oxygen and forming a tetrahedral zwitterionic intermediate. A subsequent proton transfer neutralizes the charges, yielding a carbinolamine.
-
Dehydration (Elimination): The oxygen of the carbinolamine's hydroxyl group is protonated, converting it into a good leaving group (H₂O). The lone pair on the nitrogen then helps to expel the water molecule, forming a C=N double bond. A final deprotonation step yields the stable O-benzyl oxime product and regenerates the acid catalyst.[4][8]
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The Ascendance of a Privileged Scaffold: A Technical Guide to the Discovery and Chemistry of O-Benzylhydroxylamine Derivatives
For the modern researcher, scientist, and drug development professional, the O-benzylhydroxylamine moiety represents a cornerstone of synthetic and medicinal chemistry. Its unique electronic properties and versatile reactivity have established it as a privileged scaffold in the synthesis of complex molecules and a key pharmacophore in a variety of therapeutic agents. This guide provides an in-depth exploration of the historical context, synthetic evolution, and practical applications of O-benzylhydroxylamine derivatives, offering field-proven insights into the causality behind experimental choices and methodologies.
A Historical Perspective: From Obscure Reagent to Indispensable Building Block
The journey of O-benzylhydroxylamine is deeply intertwined with the broader development of hydroxylamine chemistry. The late 19th century saw the initial explorations into this class of compounds, with one of the earliest reported syntheses of O-benzylhydroxylamine being a multi-step process with moderate yields. In 1890, Behrend and Leuchs described a synthesis involving the hydrolysis of acetone oxime O-benzyl ether, which provided the target compound in a 50% yield in the final step.[1][2]
For decades, O-benzylhydroxylamine and its derivatives remained largely within the realm of classical organic synthesis. However, the burgeoning pharmaceutical and agrochemical industries in the mid-20th century spurred the demand for more efficient, scalable, and regioselective synthetic routes. This demand was the catalyst for significant innovation, transforming O-benzylhydroxylamine from a chemical curiosity into an indispensable tool for molecular construction.[1]
The Synthetic Chemist's Toolkit: Key Methodologies for O-Benzylhydroxylamine Synthesis
The synthesis of O-benzylhydroxylamine derivatives has evolved from challenging, low-yielding procedures to highly optimized, scalable processes. The choice of synthetic route is often dictated by factors such as cost, safety, desired purity, and the specific substitution pattern of the target molecule. For medicinal applications, a purity of over 98% is typically required.[3]
The Challenge of Regioselectivity: N- vs. O-Alkylation
A central challenge in the synthesis of O-substituted hydroxylamines is controlling the regioselectivity of the alkylation reaction. Hydroxylamine is an ambident nucleophile, possessing nucleophilic centers at both the nitrogen and oxygen atoms. Direct alkylation can therefore lead to a mixture of N- and O-alkylated products, as well as di- and tri-substituted byproducts.[1] The inherent greater nucleophilicity of nitrogen compared to oxygen often favors N-alkylation.[4] Consequently, much of the innovation in this field has focused on strategies to promote selective O-alkylation.
Classical Approaches: The Ketoxime and N-Protected Precursor Methods
To circumvent the issue of regioselectivity, chemists developed methods using protected forms of hydroxylamine.
The Ketoxime Method: This classical approach involves the O-benzylation of a pre-formed ketoxime, such as acetoxime, followed by hydrolysis to liberate the desired O-benzylhydroxylamine.[1][5] The bulky ketoxime group sterically hinders N-alkylation and directs the benzyl group to the oxygen atom. Subsequent hydrolysis, typically under acidic conditions, cleaves the oxime to reveal the free hydroxylamine.
Experimental Protocol: Synthesis via the Ketoxime Method (Illustrative)
-
Step 1: O-Benzylation of Acetoxime.
-
To a solution of acetoxime (1.0 eq) in a suitable solvent such as dimethylformamide (DMF), add a base like sodium hydride (NaH, 1.1 eq) at 0 °C under an inert atmosphere.[5]
-
Stir the mixture for 30 minutes to form the sodium salt of the oxime.
-
Slowly add benzyl bromide (1.0 eq) to the reaction mixture and allow it to warm to room temperature.[5]
-
Stir for an additional 8-12 hours until the reaction is complete (monitored by TLC).
-
Quench the reaction with a saturated aqueous solution of ammonium chloride and extract the product with an organic solvent (e.g., ethyl acetate).[5]
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude O-benzyl acetoxime.
-
-
Step 2: Hydrolysis of O-Benzyl Acetoxime.
-
Dissolve the crude O-benzyl acetoxime in a mixture of a suitable organic solvent (e.g., ethanol) and aqueous acid (e.g., 6M HCl).
-
Heat the mixture at reflux for 2-4 hours.
-
Cool the reaction mixture and neutralize with a base (e.g., NaOH) to a pH of 9-10.[5]
-
Extract the aqueous layer with an organic solvent (e.g., diethyl ether or chloroform).[5]
-
Dry the combined organic layers over anhydrous sodium sulfate and concentrate.
-
The free base can be converted to the hydrochloride salt by dissolving in a suitable solvent and bubbling with HCl gas or adding an ethanolic HCl solution to precipitate the salt, which can then be collected by filtration and dried.[2][5]
-
The N-Protected Precursor Method: This highly effective strategy employs hydroxylamine derivatives where the nitrogen atom is protected with an electron-withdrawing group, thereby reducing its nucleophilicity and promoting O-alkylation. Commonly used N-protected hydroxylamines include N-hydroxyurethane and N-hydroxyphthalimide.[2] This method offers excellent chemo- and regioselectivity, leading to high-purity products.[2][3]
Experimental Protocol: One-Pot Synthesis via N-Hydroxyurethane [1][2]
-
Step 1: Preparation of Sodium Ethoxide.
-
Prepare a fresh solution of sodium ethoxide by carefully adding sodium metal (1.0 eq) to absolute ethanol under an inert atmosphere.
-
-
Step 2: Formation of the N-Hydroxyurethane Salt.
-
To the sodium ethoxide solution, add N-hydroxyurethane (1.0 eq) and stir at room temperature until fully dissolved.
-
-
Step 3: O-Benzylation.
-
Add the desired benzyl halide (e.g., benzyl chloride or bromide, 1.05 eq) dropwise, ensuring the reaction temperature remains below 30 °C.
-
Stir the mixture for 8-10 hours at room temperature.
-
-
Step 4: N-Deprotection (Hydrolysis).
-
Add an aqueous solution of sodium hydroxide (e.g., 2M NaOH) to the reaction mixture.
-
Heat the mixture under reflux for 2 hours to hydrolyze the carbamate protecting group.
-
-
Step 5: Work-up and Isolation.
-
Remove the ethanol by distillation.
-
Cool the remaining aqueous residue and extract with diethyl ether (3 x volumes).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Dissolve the crude O-benzylhydroxylamine in diethyl ether and add an ethanolic HCl solution to precipitate the hydrochloride salt.
-
Collect the crystalline product by filtration, wash with cold diethyl ether, and dry. This method can yield the final product in over 78% yield.[2]
-
Modern Industrial Synthesis: The Continuous-Flow Approach
While effective, traditional batch processing for the direct alkylation of hydroxylamine is fraught with safety risks, primarily due to the potential for explosive decomposition of hydroxylamine at elevated temperatures.[3][6] To mitigate these hazards and improve scalability and efficiency, continuous-flow synthesis has emerged as a superior industrial method.[3][6]
Continuous-flow reactors offer enhanced heat and mass transfer, precise control over reaction parameters (temperature, pressure, residence time), and a significantly smaller reaction volume at any given moment, which dramatically reduces the risk of thermal runaway.[6]
Experimental Protocol: Continuous-Flow Synthesis of O-Benzylhydroxylamine HCl [3][6]
-
Reagent Stream Preparation:
-
Stream A (Benzyl Chloride): Prepare a 0.5 M solution of benzyl chloride in methanol.[3]
-
Stream B (Hydroxylamine): In a separate vessel, prepare a solution of hydroxylamine by adding sodium hydroxide (2.0 eq) to a cooled (0-10 °C) solution of hydroxylamine hydrochloride (2.0 eq) in a methanol/water mixture. Filter to remove the precipitated sodium chloride.[3][6]
-
-
Continuous-Flow Reaction:
-
Set up a continuous-flow reactor system (e.g., a microreactor or a heated tubular reactor).
-
Using precision pumps, introduce Stream A and Stream B into a T-mixer, and then into the heated reactor coil (e.g., maintained at 60 °C and 8.0 bar).[3]
-
The flow rates are adjusted to achieve the desired residence time (e.g., ~7-8 minutes) for the reaction to proceed to completion.
-
-
Work-up and Isolation:
-
The reaction mixture exiting the reactor is cooled to room temperature.[3]
-
The pH is adjusted to 4-5 with 10% hydrochloric acid.[3]
-
Methanol is removed by distillation under reduced pressure.[3]
-
The residue is taken up in water and extracted with ethyl acetate.
-
The combined organic phases are dried over anhydrous sodium sulfate and concentrated to yield the crude product.[3]
-
-
Purification (Crystallization):
-
The crude product is dissolved in a minimal amount of hot ethyl acetate.
-
The solution is treated with activated carbon for decolorization and filtered while hot.
-
The filtrate is slowly cooled to 0 to -5 °C to induce crystallization.[3]
-
The crystalline O-benzylhydroxylamine hydrochloride is isolated by filtration and dried, affording yields of up to 85% with high purity.[3][6]
-
A Comparison of Synthetic Methodologies
The choice of a synthetic route for O-benzylhydroxylamine and its derivatives is a critical decision in any research or development program. The following table provides a comparative summary of the key methodologies.
| Method | Key Reagents | Typical Yield | Purity | Advantages | Disadvantages | References |
| Ketoxime Method | Ketoxime (e.g., acetoxime), Benzyl Halide, Base, Acid | 50-70% | Good to High | Good regioselectivity, avoids direct handling of free hydroxylamine in the alkylation step. | Multi-step process, requires a final hydrolysis step. | [1][2][5] |
| N-Protected Precursor | N-Hydroxyurethane or N-Hydroxyphthalimide, Benzyl Halide, Base | >78% | High to Excellent | Excellent chemo- and regioselectivity, high purity of the final product. | Higher cost of starting materials, requires a deprotection step. | [1][2][3] |
| Direct Alkylation (Batch) | Hydroxylamine, Benzyl Halide, Base | Variable | Moderate | Low cost of starting materials. | Poor regioselectivity (N- vs. O-alkylation), risk of over-alkylation, significant safety hazards (explosion risk). | [1][3] |
| Direct Alkylation (Continuous Flow) | Hydroxylamine, Benzyl Halide, Base | ~85% | High | Excellent safety profile, high yield and purity, scalable, precise control over reaction conditions. | Requires specialized equipment (flow reactor). | [3][6] |
Visualizing the Synthetic Pathways
To better illustrate the synthetic strategies, the following diagrams have been generated using the Graphviz DOT language.
Caption: Key synthetic routes to O-benzylhydroxylamine.
Applications in Drug Discovery and Medicinal Chemistry
The utility of O-benzylhydroxylamine derivatives extends far beyond their role as synthetic intermediates. They are integral components of numerous biologically active molecules.
A Crucial Intermediate for Ticagrelor
O-benzylhydroxylamine is a key starting material in the economically efficient synthesis of Ticagrelor, a P2Y12 platelet inhibitor used to prevent thrombotic events such as heart attack and stroke in patients with acute coronary syndrome.[3] The synthesis of this life-saving drug on an industrial scale relies on the safe and cost-effective production of high-purity O-benzylhydroxylamine.
A Privileged Scaffold for IDO1 Inhibition in Cancer Immunotherapy
One of the most exciting recent applications of this scaffold is in the development of inhibitors for Indoleamine 2,3-dioxygenase-1 (IDO1). IDO1 is a heme-containing enzyme that plays a critical role in tumor immune evasion by depleting tryptophan and producing immunosuppressive kynurenine metabolites.[7] Inhibition of IDO1 is a promising strategy in cancer immunotherapy.
Researchers discovered that O-benzylhydroxylamine itself is a potent, sub-micromolar inhibitor of IDO1.[7] It is believed to act as a stable structural mimic of a heme-iron bound alkylperoxy transition state in the enzyme's catalytic cycle.[7] This discovery has led to extensive structure-activity relationship (SAR) studies, revealing that the addition of halogen atoms, particularly at the meta-position of the benzyl ring, can further enhance inhibitory potency into the nanomolar range.[7] These simple, yet potent molecules exhibit high ligand efficiency and good cell-based activity, making them highly attractive candidates for the development of next-generation cancer therapies.[7]
Caption: Inhibition of the IDO1 pathway by O-benzylhydroxylamine derivatives.
Conclusion and Future Outlook
The trajectory of O-benzylhydroxylamine derivatives from their initial synthesis in the late 19th century to their current status as a privileged scaffold in drug discovery is a testament to their remarkable chemical versatility. Continuous innovation in synthetic methodology, particularly the advent of continuous-flow processing, has made these crucial building blocks more accessible, safer to produce, and of higher purity than ever before.
As potent inhibitors of IDO1, they stand at the forefront of cancer immunotherapy research. Their established role as key intermediates in the synthesis of blockbuster drugs like Ticagrelor solidifies their importance in the pharmaceutical landscape. Future research will undoubtedly uncover new biological targets for this versatile scaffold and lead to the development of even more efficient and sustainable synthetic routes. For the drug development professional, a deep understanding of the history, synthesis, and biological applications of O-benzylhydroxylamine derivatives is not merely academic—it is essential for harnessing their full potential in the creation of novel and impactful medicines.
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Structure and reactivity of O-[(benzyloxy)methyl]hydroxylamine
An In-depth Technical Guide to O-[(Benzyloxy)methyl]hydroxylamine: Structure, Reactivity, and Applications
Abstract
This compound, also known as benzyloxyamine, is a pivotal hydroxylamine derivative with significant utility in organic synthesis and medicinal chemistry. Its unique structural features—a nucleophilic aminooxy group masked by a readily cleavable benzyl protecting group—make it a versatile reagent for the synthesis of complex molecules. This guide provides a comprehensive analysis of its structure, physicochemical properties, and spectroscopic signature. It further details established synthetic protocols, explores its characteristic reactivity and underlying mechanisms, and highlights its critical applications as a building block for pharmaceuticals, such as the antiplatelet agent Ticagrelor, and as a potent enzyme inhibitor in drug discovery contexts. Safety and handling protocols are also outlined to ensure its proper use in a laboratory setting.
Introduction
This compound is an organic compound of considerable interest to researchers in synthetic chemistry and drug development. It serves as a stable and effective surrogate for hydroxylamine in various chemical transformations. The presence of the benzyl group provides thermal and chemical stability, allowing for controlled reactivity of the core aminooxy functionality.
Its primary utility lies in the formation of oximes and oxime ethers upon reaction with aldehydes and ketones. These motifs are prevalent in numerous biologically active molecules. Furthermore, O-benzylhydroxylamine hydrochloride is a crucial precursor in the synthesis of isoxazolidines, which are key heterocyclic structures in drug discovery.[1] Recent research has also identified O-benzylhydroxylamine as a potent, sub-micromolar inhibitor of Indoleamine 2,3-dioxygenase-1 (IDO1), a significant enzyme target in cancer immunotherapy, highlighting its direct relevance in modern therapeutic development.[2] This guide aims to provide senior researchers and drug development professionals with a detailed technical overview of this important synthetic intermediate.
Physicochemical Properties and Spectroscopic Analysis
The identity and purity of this compound are established through its distinct physical properties and spectroscopic data.
Physical and Chemical Properties
The compound is typically handled as a free base (a liquid) or, more commonly, as its hydrochloride salt (a white solid), which offers greater stability.[3]
| Property | Value | Source |
| Molecular Formula | C₇H₉NO | PubChem[4] |
| Molecular Weight | 123.15 g/mol | PubChem[4] |
| Appearance | Liquid (Free Base) | Sigma-Aldrich[5] |
| Boiling Point | 110-112 °C (20 mmHg) | ChemSynthesis[6] |
| Density | 1.064 g/cm³ at 23 °C | Sigma-Aldrich[5] |
| Refractive Index | 1.5410 | ChemSynthesis[6] |
| Flash Point | 91.5 °C | Sigma-Aldrich[5] |
| Solubility | Soluble in water (47 g/L) | Sigma-Aldrich[5] |
| CAS Number | 622-33-3 (Free Base) | PubChem[4] |
| CAS Number | 2687-43-6 (HCl Salt) | PubChem[4] |
Spectroscopic Profile
Spectroscopic analysis is essential for structural confirmation.
-
¹H NMR Spectroscopy : The proton NMR spectrum of the hydrochloride salt in DMSO-d₆ provides unambiguous structural confirmation. Key signals include a sharp singlet for the benzylic methylene protons (O-CH₂-Ar) appearing around 5.1 ppm. The five aromatic protons of the phenyl group typically resonate as a multiplet around 7.4 ppm. The protons on the nitrogen atom are often observed as a broad signal at lower field, around 11.3 ppm, due to exchange and quadrupolar effects.[7]
-
Mass Spectrometry : Electron impact mass spectrometry of the hydrochloride salt shows a prominent peak for the benzyl cation [C₇H₇]⁺ at m/z 91, which is the base peak. The molecular ion of the free base [C₇H₉NO]⁺ is observed at m/z 123.[7]
Molecular Structure
This compound consists of a central hydroxylamine core (-ONH₂) where the oxygen atom is substituted with a benzyl group (-CH₂Ph). This structure imparts a dual reactivity profile: the nitrogen atom acts as a potent nucleophile, while the entire benzyloxyamine moiety can be considered a synthetic equivalent of hydroxylamine itself. The benzyl group is not merely a stabilizing group; it is a crucial protecting group that can be removed under reductive conditions (e.g., hydrogenolysis) to unmask the N-hydroxy functionality in later synthetic stages.
Caption: Chemical structure of this compound.
Synthesis and Purification
The most common and industrially viable synthesis of this compound involves the N-alkylation of hydroxylamine with benzyl chloride.[1] Due to the instability of free hydroxylamine, the reaction is typically performed using hydroxylamine hydrochloride, with a base to generate the nucleophile in situ. Modern continuous flow processes have been developed to improve safety and yield.[1]
General Synthetic Workflow
The synthesis can be conceptualized as a two-stage process: in situ generation of the nucleophile followed by the substitution reaction.
Caption: Workflow for the continuous synthesis of O-benzylhydroxylamine HCl.
Detailed Experimental Protocol (Continuous Flow Method)
This protocol is adapted from a published, optimized procedure for safe and efficient synthesis.[1]
Materials:
-
Benzyl chloride (63 g, 0.5 mol)
-
Hydroxylamine hydrochloride (139 g, 2.0 mol)
-
Sodium hydroxide (80 g, 2.0 mol)
-
Methanol (1800 mL)
-
Water (200 mL)
Procedure:
-
Preparation of Solution A (Benzyl Chloride Stream): In a 1 L beaker, dissolve 63 g of benzyl chloride in methanol to a final volume of 1000 mL. This creates a 0.5 M solution.
-
Preparation of Solution B (Hydroxylamine Stream): In a 2 L beaker, combine 800 mL of methanol and 200 mL of water. While stirring in an ice-water bath, add 139 g of hydroxylamine hydrochloride. Slowly add 80 g of sodium hydroxide pellets, ensuring the internal temperature does not exceed 20 °C. Stir the resulting slurry at 10–20 °C for 30 minutes. Filter off the precipitated sodium chloride to yield the solution of free hydroxylamine.
-
Flow Reaction: Using a continuous flow reactor system equipped with two syringe pumps and a heated reactor coil, pump Solution A and Solution B at optimized flow rates into a T-mixer. The combined stream then enters the reactor coil maintained at a set temperature (e.g., 60 °C). The residence time is controlled by the total flow rate and the reactor volume.
-
Workup and Isolation: The output from the reactor is collected in a flask. The solvent is removed under reduced pressure. The residue is taken up in ethyl acetate and washed with water.
-
Precipitation of Hydrochloride Salt: The organic layer is treated with a solution of hydrogen chloride (e.g., HCl in isopropanol or dioxane) until precipitation is complete.
-
Final Purification: The precipitate is collected by vacuum filtration, washed with cold ethyl acetate or diethyl ether, and dried in a vacuum oven to yield O-benzylhydroxylamine hydrochloride as a white solid. Purity is typically >98%.[8]
Reactivity and Mechanistic Insights
The reactivity of this compound is dominated by the nucleophilicity of the terminal amino group.
Reaction with Carbonyl Compounds
The most common application is its condensation with aldehydes and ketones to form O-benzyl oxime ethers. The reaction proceeds via nucleophilic attack of the nitrogen atom on the carbonyl carbon, followed by dehydration. This reaction is often catalyzed by mild acid.
Caption: Mechanism of O-benzyl oxime ether formation.
Use in 1,3-Dipolar Cycloadditions
The O-benzyl oximes formed from the reaction with aldehydes can be further utilized as precursors to nitrones. These nitrones are valuable 1,3-dipoles that readily undergo cycloaddition reactions with alkenes to form isoxazolidine rings, a core scaffold in many pharmaceutical compounds.[1]
Applications in Drug Discovery and Organic Synthesis
This compound is not just a laboratory reagent but a key intermediate in the synthesis of high-value molecules.
-
Synthesis of Ticagrelor: It is a critical precursor in one of the most economically efficient synthetic routes to Ticagrelor, a P2Y₁₂ platelet inhibitor used to prevent thrombotic events in patients with acute coronary syndrome.[1]
-
IDO1 Inhibition: As a standalone molecule, O-benzylhydroxylamine is a potent inhibitor of Indoleamine 2,3-dioxygenase-1 (IDO1).[2] IDO1 is an immunosuppressive enzyme that is often overexpressed in tumor microenvironments. By inhibiting IDO1, O-benzylhydroxylamine and its derivatives can enhance anti-tumor immune responses. Spectroscopic studies confirm that these compounds act by coordinating to the heme iron within the enzyme's active site.[2] This discovery has opened avenues for developing simple, yet potent, IDO1 inhibitors for cancer therapy.
-
Derivatizing Agent: It is used as a derivatizing agent for the analysis of low-molecular-weight carbonyl compounds in complex mixtures, such as cigarette smoke, by converting them into more stable and readily detectable oxime ethers for gas chromatography.[9]
Safety and Handling
Safe handling of this compound and its hydrochloride salt is paramount. The compound presents several hazards.
-
GHS Hazard Classification:
-
H301 (Toxic if swallowed): The free base is classified as acutely toxic via the oral route.[4][5]
-
H314 / H315 (Causes severe skin burns and eye damage / Causes skin irritation): The compound is corrosive or irritating to the skin and eyes.[4][10]
-
H317 (May cause an allergic skin reaction): The hydrochloride salt may cause skin sensitization.[10]
-
H335 (May cause respiratory irritation): Vapors or dusts may irritate the respiratory system.[4][11]
-
-
Recommended Handling Precautions:
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.[12]
-
Engineering Controls: Handle in a well-ventilated fume hood to avoid inhalation of vapors or dust.[12]
-
Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents. The hydrochloride salt is hygroscopic and should be kept in a tightly sealed container.[3][12]
-
First Aid: In case of skin contact, wash immediately with plenty of soap and water. In case of eye contact, rinse cautiously with water for several minutes and seek immediate medical attention. If inhaled, move to fresh air. If swallowed, call a poison center or doctor immediately.[10]
-
Conclusion
This compound is a versatile and indispensable reagent in modern organic synthesis and medicinal chemistry. Its well-defined structure and predictable reactivity allow for the efficient construction of crucial chemical motifs like oxime ethers and isoxazolidines. Its role as a key intermediate in the synthesis of pharmaceuticals like Ticagrelor and its emergence as a lead compound for IDO1 inhibition underscore its significant value to the scientific community. A thorough understanding of its properties, synthesis, and handling is essential for leveraging its full potential in research and development.
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O-[(benzyloxy)methyl]hydroxylamine chemical compatibility
An In-depth Technical Guide to the Chemical Compatibility of O-[(Benzyloxy)methyl]hydroxylamine
For the Modern Researcher in Drug Discovery and Development
Authored by a Senior Application Scientist
This guide provides a comprehensive analysis of the chemical compatibility of this compound, a versatile reagent in synthetic chemistry. Moving beyond a simple recitation of facts, we delve into the causality of its reactivity, offering field-tested insights to enable robust experimental design and execution. The protocols and data presented herein are designed to be self-validating, grounded in established chemical principles and supported by authoritative references.
Core Characteristics and Stability of this compound
This compound, often referred to as BOM-hydroxylamine, is a protected form of hydroxylamine that finds significant use in organic synthesis, particularly in the formation of oximes and hydroxamic acids. Its stability is a critical consideration in its application. Unlike its parent compound, hydroxylamine, which is notoriously unstable and prone to explosive decomposition, especially at elevated temperatures, this compound exhibits enhanced stability due to the presence of the benzyloxymethyl protecting group.[1][2]
Storage and Handling:
-
This compound hydrochloride is a white, crystalline solid that is hygroscopic.[3]
-
It is soluble in water and pyridine, slightly soluble in alcohol, and insoluble in ether.[3]
-
To prevent hydrolysis and degradation, it should be stored in a cool, dry place under an inert atmosphere, such as argon, particularly when in its free base form.[3]
Chemical Compatibility Profile
The compatibility of this compound with various reagents and reaction conditions is dictated by the reactivity of the hydroxylamine moiety and the stability of the benzyloxymethyl ether linkage.
Compatibility with Basic Conditions
This compound demonstrates considerable stability in the presence of a range of bases, a property that is leveraged in its synthesis and application.
-
Inorganic Bases: The synthesis of O-benzylhydroxylamine from its hydrochloride salt often involves the use of inorganic bases like sodium hydroxide or sodium methoxide to generate the free base in situ.[1][4] This indicates good compatibility with these reagents, particularly at controlled temperatures (e.g., 10-20°C).[1]
-
Strong Organometallic Bases: In the synthesis of O-benzyl hydroxamates from esters, strong, non-nucleophilic bases such as lithium hexamethyldisilazide (LHMDS) are employed to deprotonate the hydroxylamine.[5] This highlights its stability and utility in reactions requiring strong basic conditions at low temperatures.[5]
Compatibility with Acidic Conditions
The stability of this compound in acidic media is more nuanced and depends on the nature of the acid and the reaction conditions.
-
Mildly Acidic Conditions: It is compatible with mildly acidic conditions, such as those used in the formation of oximes from aldehydes and ketones, which are often carried out in buffered systems (e.g., sodium acetate buffer at pH 4.5).[6]
-
Strong Acids: Strong acids can lead to the cleavage of the benzyloxymethyl group. For instance, treatment with strong protic acids can result in the deprotection of the hydroxylamine.
Reactivity with Electrophiles
The primary utility of this compound lies in its nucleophilic character, making it highly reactive towards a variety of electrophiles.
-
Aldehydes and Ketones: It readily reacts with aldehydes and ketones to form the corresponding O-benzyloxymethyloximes.[7] This reaction is a cornerstone of its application in organic synthesis.
-
Esters: As previously mentioned, in the presence of a strong base, it can act as a nucleophile towards esters to form O-benzyloxymethyl hydroxamic acids.[5]
-
Acyl Chlorides and Anhydrides: While not explicitly detailed in the provided search results, based on its reactivity with esters, it is expected to react readily with more reactive acylating agents like acyl chlorides and anhydrides.
-
Alkylating Agents: The nitrogen atom of this compound can be susceptible to alkylation, although O-alkylation is the more synthetically useful pathway for hydroxylamine derivatives in general.[8]
Compatibility with Oxidizing and Reducing Agents
The presence of the benzyl group and the hydroxylamine functionality makes this compound susceptible to both oxidation and reduction.
-
Oxidizing Agents: The hydroxylamine moiety can be oxidized. For instance, hydroxylamines can be oxidized by reagents like tert-butyl hydroperoxide (TBHP).[9] The benzyl group is also susceptible to oxidation under harsh conditions.
-
Reducing Agents: The benzyloxymethyl group is sensitive to certain reducing conditions. Catalytic hydrogenation (e.g., H₂/Pd-C) will lead to the cleavage of the benzyl ether, deprotecting the hydroxylamine.[3] This is a common method for removing this protecting group. It is, however, expected to be stable to many other reducing agents that do not cleave benzyl ethers, such as sodium borohydride.
Incompatibilities and Undesired Reactions
A thorough understanding of the incompatibilities of this compound is crucial for preventing failed reactions and ensuring safety.
-
Elevated Temperatures: The parent compound, hydroxylamine, is known to decompose at high temperatures, posing an explosion risk.[1] While the benzyloxymethyl derivative is more stable, it is prudent to avoid excessive heat during its handling and use.
-
Certain Metal Catalysts: Transition metals can catalyze both the decomposition of hydroxylamines and the cleavage of benzyl ethers.[10] For example, palladium-catalyzed reactions are used for debenzylation.[3]
-
Strong Reducing Conditions: As mentioned, catalytic hydrogenation will cleave the benzyl ether.
-
Strong Oxidizing Conditions: Strong oxidants can lead to the degradation of the molecule.
Cleavage of the Benzyloxymethyl (BOM) Protecting Group
The removal of the benzyloxymethyl group to unveil the hydroxylamine or hydroxamic acid is a key step in many synthetic sequences. The primary method for this deprotection is catalytic hydrogenation.
-
Catalytic Hydrogenation: Treatment with hydrogen gas in the presence of a palladium catalyst (e.g., palladium on carbon) effectively cleaves the benzyl ether bond, releasing the deprotected product.[3]
Experimental Protocols
Synthesis of an O-Benzyloxymethyloxime
This protocol describes a general procedure for the reaction of this compound with a carbonyl compound.
-
Dissolve the aldehyde or ketone (1 equivalent) in a suitable solvent such as ethanol or a buffered aqueous solution.
-
Add this compound hydrochloride (1.1 equivalents) and a base such as sodium acetate (1.5 equivalents) if starting from the hydrochloride salt.
-
Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC or LC-MS).
-
Remove the solvent under reduced pressure.
-
Partition the residue between water and an organic solvent (e.g., ethyl acetate).
-
Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it to yield the crude oxime.
-
Purify the product by column chromatography or recrystallization as needed.
Cleavage of the Benzyloxymethyl Group by Catalytic Hydrogenation
This protocol provides a general method for the deprotection of a BOM-protected hydroxylamine derivative.
-
Dissolve the O-benzyloxymethyl-containing compound in a suitable solvent (e.g., methanol, ethanol, or ethyl acetate).
-
Add a catalytic amount of palladium on carbon (5-10 mol%).
-
Purge the reaction vessel with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon).
-
Stir the reaction vigorously at room temperature until the starting material is consumed (monitored by TLC or LC-MS).
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the deprotected product.
Data Summary Table
| Reagent/Condition Class | Compatibility | Notes |
| Bases | ||
| Inorganic (e.g., NaOH, NaOMe) | Good | Used in synthesis at controlled temperatures.[1][4] |
| Strong, non-nucleophilic (e.g., LHMDS) | Good | Used for deprotonation at low temperatures.[5] |
| Acids | ||
| Mildly Acidic (e.g., NaOAc buffer) | Good | Compatible with conditions for oxime formation.[6] |
| Strong Acids | Poor | Can lead to deprotection. |
| Electrophiles | ||
| Aldehydes, Ketones | Reactive | Forms oximes.[7] |
| Esters | Reactive (with base) | Forms hydroxamic acids.[5] |
| Oxidizing Agents | ||
| General | Poor to Moderate | Susceptible to oxidation. |
| Reducing Agents | ||
| Catalytic Hydrogenation (H₂/Pd-C) | Incompatible | Cleaves the BOM group.[3] |
| Hydride Reagents (e.g., NaBH₄) | Good | Generally compatible. |
| Other | ||
| Elevated Temperatures | Caution Advised | Potential for decomposition.[1] |
| Transition Metals (e.g., Pd, Cu) | Caution Advised | Can catalyze deprotection or decomposition.[3][10] |
Visualizations
Diagram 1: Chemical Compatibility Overview
Caption: Compatibility of this compound.
Diagram 2: Reaction Pathway for Oxime Formation
Caption: Oxime formation using BOM-hydroxylamine.
Diagram 3: BOM Group Cleavage Pathway
Caption: Deprotection of a BOM-protected hydroxylamine.
References
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Process Improvement for the Continuous Synthesis of N-Benzylhydroxylamine Hydrochloride. MDPI. [Link]
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Synthesis and Application of Methyl N,O-Hydroxylamine Muramyl Peptides. PMC - NIH. [Link]
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O-Benzoylhydroxylamines: A Versatile Electrophilic Aminating Reagent for Transition Metal-Catalyzed C-N Bond-Forming Reactions. PubMed. [Link]
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Reaction of ethyl benzoate and O-Bn-hydroxylamine with different bases. ResearchGate. [Link]
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O-alkylation and arylation of Oximes, Hydroxylamines and related compounds. Organic Chemistry Portal. [Link]
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O-Benzylhydroxylamine Hydrochloride. ResearchGate. [Link]
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One-pot sequential synthesis of O-(halo-substituted benzyl) hydroxylammonium salts. Arabian Journal of Chemistry. [Link]
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O-Alkylhydroxylamines as Rationally-designed Mechanism-based Inhibitors of Indoleamine 2,3-Dioxygenase-1. PubMed Central. [Link]
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A Compendium of Hydroxylamine Redox Reactions in Acidic and Basic Media... ResearchGate. [Link]
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Organophotoredox Catalyzed C‒O Bond Cleavage: A Chemoselective Deprotection Strategy for Phenolic Ethers and Esters Driven by. ChemRxiv. [Link]
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Increasing the efficacy of bioorthogonal click reactions for bioconjugation: a comparative study. SciSpace. [Link]
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Thermal Decomposition Pathways of Hydroxylamine: Theoretical Investigation on the Initial Steps. SciSpace. [Link]
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The oxidative self-coupling reaction of benzylamine. ResearchGate. [Link]
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nitrones for intramolecular 1,3-dipolar cycloadditions. Organic Syntheses Procedure. [Link]
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Selective Oxidative Cleavage of Benzyl C–N Bond under Metal-Free Electrochemical Conditions. MDPI. [Link]
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Synthesis of O-alkylhydroxylamines by electrophilic amination of alkoxides. ResearchGate. [Link]
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Reactions of hydroxylamine with the electron-donor side of photosystem II. PubMed - NIH. [Link]
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Click Chemistry in Complex Mixtures: Bioorthogonal Bioconjugation. PMC. [Link]
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Deprotection Guide. Glen Research. [Link]
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Autocatalytic decomposition of hydroxylamine hydrochloride and n-methyl hydroxylamine hydrochloride. ResearchGate. [Link]
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Recent Advances in Bioorthogonal Ligation and Bioconjugation. PMC - PubMed Central. [Link]
-
Synthesis and antimicrobial activities of oximes derived from O-benzylhydroxylamine as FabH inhibitors. PubMed. [Link]
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Use of Hydroxylamines, Hydroxamic Acids, Oximes and Amines as Nucleophiles in the Zbiral Oxidative Deamination of N-Acetyl Neuraminic Acid. Isolation and Characterization of Novel Mono- and Disubstitution Products. NIH. [Link]
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Chemical Compatibility Chart. [Link]
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For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Solubility and Stability of Benzyloxyamine Hydrochloride
Abstract
Benzyloxyamine hydrochloride (CAS No: 2687-43-6), also known as O-benzylhydroxylamine hydrochloride, is a critical reagent and building block in synthetic organic chemistry, particularly in the formation of oximes and hydroxamic acids, which are pivotal in drug discovery and development.[1][2] Its utility in forming derivatives of ketones and aldehydes also makes it a valuable tool in analytical chemistry.[1] This guide provides a comprehensive overview of the essential physicochemical properties of benzyloxyamine hydrochloride, with a specific focus on its solubility in various solvent systems and its stability profile under diverse environmental conditions. Understanding these parameters is paramount for its effective storage, handling, and application in research and manufacturing, ensuring reproducibility and the integrity of experimental outcomes.
Physicochemical Properties
Benzyloxyamine hydrochloride is a white, crystalline solid or flaky substance.[1][3] It is known to be hygroscopic and sensitive to both air and moisture, necessitating careful handling and storage under an inert atmosphere to prevent degradation.[4]
| Property | Value | Reference |
| Chemical Formula | C₇H₉NO · HCl | [2] |
| Molecular Weight | 159.61 g/mol | [2][3] |
| Melting Point | 234–238 °C (with sublimation) | [1][5] |
| Appearance | White flakes or crystalline solid | [1][3] |
| Hygroscopicity | Hygroscopic | [1][4] |
Solubility Profile
The solubility of benzyloxyamine hydrochloride is a critical factor for its use in various reaction media. Its salt form generally confers solubility in polar solvents.
Qualitative and Quantitative Solubility Data
The compound exhibits a range of solubilities depending on the solvent system. It is generally soluble in polar protic and aprotic solvents.
| Solvent | Solubility | Reference |
| Water | Soluble, particularly in hot water | [1][4] |
| Phosphate-Buffered Saline (PBS, pH 7.2) | ~ 1 mg/mL | [2] |
| Dimethyl Sulfoxide (DMSO) | ~ 10 mg/mL | [2] |
| Dimethylformamide (DMF) | ~ 5 mg/mL | [2] |
| Methanol | Soluble | [6][7] |
| Ethanol (Alcohol) | Slightly soluble | [1] |
| Pyridine | Soluble | [1] |
| Ether | Insoluble | [1] |
Protocol for Solubility Determination
To ensure accurate and reproducible results in a research setting, a standardized protocol for solubility determination is essential. The following workflow outlines the isothermal equilibrium method.
Objective: To determine the saturation solubility of benzyloxyamine hydrochloride in a given solvent at a specific temperature.
Methodology:
-
Preparation: Add an excess amount of benzyloxyamine hydrochloride to a known volume of the selected solvent (e.g., water, ethanol, DMSO) in a sealed vial. The excess solid is crucial to ensure saturation is reached.
-
Equilibration: Agitate the vial at a constant temperature (e.g., 25 °C) using a shaker or magnetic stirrer for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is achieved.
-
Phase Separation: Allow the suspension to settle or centrifuge the sample to separate the undissolved solid from the saturated solution.
-
Sampling and Dilution: Carefully extract an aliquot of the clear supernatant and dilute it with a suitable solvent to a concentration within the quantifiable range of the analytical method.
-
Quantification: Analyze the diluted sample using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection, to determine the concentration of the dissolved compound.
-
Calculation: Calculate the original concentration in the saturated solution, accounting for the dilution factor. This value represents the solubility of the compound in the chosen solvent at that temperature.
Caption: Workflow for solubility determination.
Stability Profile
Understanding the chemical stability of benzyloxyamine hydrochloride is crucial for defining appropriate storage conditions and predicting its shelf-life. The primary factors influencing its stability are moisture, air, light, and temperature.
General Stability and Storage Recommendations
-
Hygroscopicity and Moisture Sensitivity: The compound is hygroscopic and sensitive to moisture.[1][4] Absorption of water can lead to hydrolysis and degradation. Therefore, it should be stored in a tightly sealed container in a dry environment.
-
Air Sensitivity: It is also noted to be air-sensitive. Storage under an inert gas like argon or nitrogen is recommended to prevent oxidative degradation.
-
Temperature: For long-term storage and to maintain stability for years, a temperature of -20°C is recommended.[2][6][7]
-
Light Sensitivity: A facile photochemical rearrangement has been noted, making it advisable to store the product in the dark.[1]
-
Aqueous Solution Stability: Aqueous solutions of benzyloxyamine hydrochloride are not stable and it is recommended to use them fresh; storage for more than one day is not advised.[2]
Forced Degradation Studies
Forced degradation (or stress testing) is essential in drug development to identify potential degradation products and establish degradation pathways. While specific degradation products for benzyloxyamine hydrochloride are not detailed in the provided search results, a standard protocol can be outlined based on general principles for amine hydrochloride compounds.[8]
Objective: To investigate the degradation of benzyloxyamine hydrochloride under various stress conditions (hydrolytic, oxidative, photolytic, and thermal).
Methodology:
-
Stock Solution Preparation: Prepare a stock solution of benzyloxyamine hydrochloride in a suitable solvent (e.g., methanol or water).
-
Stress Conditions:
-
Acidic Hydrolysis: Treat the stock solution with 0.1 M HCl at an elevated temperature (e.g., 60°C).
-
Basic Hydrolysis: Treat the stock solution with 0.1 M NaOH at room temperature or a slightly elevated temperature.
-
Neutral Hydrolysis: Treat the stock solution with water at an elevated temperature.
-
Oxidative Degradation: Treat the stock solution with a solution of hydrogen peroxide (e.g., 3% H₂O₂) at room temperature.
-
Photolytic Degradation: Expose the solid compound and its solution to UV/VIS light (as per ICH Q1B guidelines).
-
Thermal Degradation: Expose the solid compound to dry heat (e.g., 70°C).
-
-
Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Sample Analysis: Analyze the stressed samples using a stability-indicating HPLC method. The method should be capable of separating the intact benzyloxyamine hydrochloride from any degradation products.
-
Data Evaluation: Quantify the remaining parent compound and any formed degradants to determine the rate and pathway of degradation under each condition.
Caption: Forced degradation study workflow.
Analytical Methodologies
Accurate quantification of benzyloxyamine hydrochloride is essential for both solubility and stability studies.
High-Performance Liquid Chromatography (HPLC)
A reverse-phase HPLC method with UV detection is a common and reliable technique for analyzing benzyloxyamine hydrochloride and its potential impurities or degradation products.[9]
Illustrative HPLC Method Parameters:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer, pH 3.0) and an organic solvent (e.g., acetonitrile or methanol).
-
Elution: Isocratic or gradient elution, depending on the complexity of the sample matrix.
-
Flow Rate: 1.0 mL/min
-
Detection: UV spectrophotometer at a wavelength where the molecule exhibits significant absorbance (e.g., ~254 nm).
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
This method would need to be fully validated according to ICH guidelines to be considered a stability-indicating assay, ensuring specificity, linearity, accuracy, precision, and robustness.
Conclusion and Best Practices
Benzyloxyamine hydrochloride is a valuable but sensitive chemical reagent. Its effective use hinges on a thorough understanding of its solubility and stability.
Key Takeaways:
-
Solubility: It is soluble in polar solvents like water, DMSO, and methanol, but has limited solubility in less polar organic solvents. Solubility should be confirmed for specific applications.
-
Stability: The compound is susceptible to degradation by moisture, air, and light.
-
Handling and Storage: To ensure its integrity, benzyloxyamine hydrochloride must be stored in a cool, dark, and dry place, under an inert atmosphere, and in a tightly sealed container. Aqueous solutions should be prepared fresh before use.
By adhering to these guidelines and employing robust analytical methods, researchers can ensure the reliability and reproducibility of their work involving benzyloxyamine hydrochloride.
References
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ResearchGate. O -Benzylhydroxylamine Hydrochloride. Available from: [Link]
- Google Patents. CN102531950A - Method for preparing O-benzylhydroxylamine hydrochloride.
-
PubChem. Benzyloxyamine hydrochloride. Available from: [Link]
-
MDPI. Process Improvement for the Continuous Synthesis of N-Benzylhydroxylamine Hydrochloride. Available from: [Link]
-
ChemBK. O-Benzylhydroxylamine. Available from: [Link]
-
PharmaCompass. benzylhydroxylamine hydrochloride | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry. Available from: [Link]
-
SciSpace. Development and Validation of Alternative Analytical Method for Determination of Related Substances of Benzydamine Hydrochloride. Available from: [Link]
-
National Center for Biotechnology Information. Chemical Stability Study of H1 Antihistaminic Drugs from the First and the Second Generations, Diphenhydramine, Azelastine and Bepotastine, in Pure APIs and in the Presence of Two Excipients, Citric Acid and Polyvinyl Alcohol. Available from: [Link]
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Unraveling the Oxime Formation Pathway: A Theoretical and Mechanistic Guide
Abstract
The formation of oximes, a cornerstone reaction in organic chemistry, holds significant importance in fields ranging from synthetic chemistry to drug development and bioconjugation. This technical guide provides a deep dive into the theoretical underpinnings of the oxime formation mechanism. Moving beyond textbook descriptions, we will explore the reaction through the lens of computational chemistry, elucidating the nuanced interplay of electronic effects, pH, and catalysis that govern this transformation. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of the factors that control oxime formation, enabling more precise control over reaction outcomes and the design of novel chemical entities.
Introduction: The Enduring Relevance of Oxime Formation
The reaction of a carbonyl compound with hydroxylamine to yield an oxime is a classic condensation reaction.[1][2] Its reliability and the stability of the resulting C=N bond have led to its widespread application, from the synthesis of caprolactam, a precursor to Nylon-6, to its use as a versatile ligation strategy in chemical biology.[3][4] Despite its long history, a detailed, quantitative understanding of the reaction mechanism has been greatly enhanced in recent years through the application of theoretical and computational methods.
This guide will dissect the mechanism of oxime formation, focusing on the insights gained from theoretical studies. We will examine the key steps of nucleophilic addition and dehydration, the structures of the crucial intermediates and transition states, and the factors that modulate the reaction's kinetics and thermodynamics.
The Mechanistic Landscape: A Two-Act Play
The formation of an oxime is generally understood to proceed via a two-step mechanism:
-
Nucleophilic Addition: The nitrogen atom of hydroxylamine acts as a nucleophile, attacking the electrophilic carbonyl carbon to form a tetrahedral intermediate, often referred to as a carbinolamine.[5]
-
Dehydration: This tetrahedral intermediate then undergoes an elimination reaction, losing a molecule of water to form the final oxime product.[6]
Computational studies, particularly those employing Density Functional Theory (T), have been instrumental in mapping the potential energy surface of this reaction, providing a detailed picture of the energetics and geometries of the species involved.
Act I: The Nucleophilic Attack
Theoretical investigations have shed light on the initial nucleophilic addition step. Quantum mechanical calculations suggest that this step can proceed via a concerted mechanism, where the N-C bond formation occurs simultaneously with proton transfers involving solvent molecules (e.g., water).[7] This water-assisted proton transfer helps to avoid the formation of a high-energy, charge-separated zwitterionic intermediate, which was a feature of earlier proposed stepwise mechanisms.[8]
The transition state for this step involves a cyclic arrangement of the reactants and solvent molecules, facilitating the proton shuttle.[7] This concerted pathway is energetically more favorable than a stepwise process.
Experimental Protocol: A Generic Procedure for Oxime Synthesis
A common laboratory procedure for the synthesis of oximes involves the following steps:
-
Dissolution: The aldehyde or ketone is dissolved in a suitable solvent, often an alcohol such as ethanol.
-
Addition of Hydroxylamine: Hydroxylamine hydrochloride is added to the solution, followed by a base such as pyridine or sodium acetate. The base is necessary to liberate the free hydroxylamine from its salt.
-
Reaction: The mixture is then typically heated under reflux for a period of 15-60 minutes.
-
Workup: After cooling, the product often crystallizes out of the solution. The crude product can be purified by recrystallization.[9]
The Decisive Role of pH: A Theoretical Perspective
The rate of oxime formation is exquisitely sensitive to the pH of the reaction medium, typically exhibiting a bell-shaped pH-rate profile.[10] Theoretical studies provide a clear rationale for this observation.
-
At low pH (typically below 4): The hydroxylamine nucleophile becomes extensively protonated. The resulting ammonium cation is no longer nucleophilic, and the rate of the initial addition step decreases sharply.[10]
-
At neutral to slightly acidic pH (around 4-7): The concentration of the free, nucleophilic hydroxylamine is sufficient for the initial attack on the carbonyl. In this regime, the dehydration of the tetrahedral intermediate is often the rate-determining step and is subject to acid catalysis.[11] The optimal pH for many oxime formations is found around 4.5.[10]
-
At high pH (above 7): While the concentration of the nucleophilic hydroxylamine is high, the dehydration step, which is acid-catalyzed, becomes slower. This leads to a decrease in the overall reaction rate.[11]
This interplay between the availability of the nucleophile and the acid-catalyzed dehydration of the intermediate is elegantly captured by computational models of the reaction.
Figure 1. A conceptual representation of the bell-shaped pH-rate profile observed in oxime formation, highlighting the factors that limit the reaction rate at low and high pH.
Catalysis of Oxime Formation: A Computational View
To overcome the often sluggish reaction rates, particularly at neutral pH which is crucial for biological applications, various catalysts have been employed. Aniline and its derivatives have emerged as highly effective nucleophilic catalysts.[12]
Computational studies have elucidated the mechanism of aniline catalysis. The reaction proceeds through the formation of a protonated Schiff base (iminium ion) intermediate, which is significantly more electrophilic than the starting carbonyl compound.[9] This highly reactive intermediate is then readily attacked by hydroxylamine, leading to the formation of the oxime and regeneration of the aniline catalyst.[9]
Figure 2. A simplified workflow illustrating the key steps in the aniline-catalyzed formation of oximes.
Theoretical calculations have shown that electron-donating substituents on the aniline ring can enhance its catalytic activity, a prediction that has been borne out by experimental studies.[12] For instance, p-phenylenediamine is a more efficient catalyst than aniline.[12]
Delving into the Energetics: A Quantitative Look
Computational chemistry provides the tools to quantify the energy changes that occur throughout a reaction. By calculating the Gibbs free energy of reactants, intermediates, transition states, and products, a detailed reaction energy profile can be constructed.
| Reaction Step | Catalyst | Typical Calculated Activation Energy (kcal/mol) | Key Insight |
| Nucleophilic Addition | None (Water-assisted) | ~15-25 | The barrier can be significant without catalysis, highlighting the importance of acid or nucleophilic catalysis. |
| Dehydration | Acid-catalyzed | ~10-20 | Often the rate-determining step; acid catalysis lowers the barrier by protonating the hydroxyl group, making it a better leaving group. |
| Aniline-catalyzed Schiff Base Formation | Aniline | Lower than uncatalyzed addition | The formation of the highly reactive iminium ion is kinetically accessible. |
Note: The values presented are illustrative and can vary significantly depending on the specific reactants, solvent, and level of theory used in the calculations.
Computational Methodology in Practice
For researchers interested in performing their own theoretical studies on oxime formation, a typical T-based workflow would involve the following steps:
Protocol: T Calculation of an Oxime Formation Reaction Pathway
-
Structure Building: Build the 3D structures of the reactants (carbonyl compound, hydroxylamine, and any catalysts or explicit solvent molecules) using a molecular modeling program.
-
Geometry Optimization: Perform geometry optimizations of all reactants, intermediates, transition states, and products. A common level of theory for this is B3LYP with a 6-31+G(d) basis set.[3] A solvent model, such as the Polarizable Continuum Model (PCM), should be included to account for the effects of the solvent.[5]
-
Frequency Calculations: Perform frequency calculations on all optimized structures. For minima (reactants, intermediates, products), all vibrational frequencies should be real. For a transition state, there should be exactly one imaginary frequency corresponding to the motion along the reaction coordinate.
-
Transition State Searching: Locate the transition state structures connecting the reactants to intermediates and intermediates to products. This can be a challenging step and may require specialized algorithms like the synchronous transit-guided quasi-Newton (STQN) method.
-
Intrinsic Reaction Coordinate (IRC) Calculations: Perform IRC calculations starting from the transition state structures to confirm that they connect the desired reactants and products on the potential energy surface.
-
Energy Calculations: Calculate the single-point energies of all structures at a higher level of theory or with a larger basis set to obtain more accurate energy profiles. From these, the Gibbs free energies of activation and reaction can be determined.
Figure 3. A flowchart outlining the key steps in a typical Density Functional Theory (T) workflow for studying a reaction mechanism.
Conclusion: The Synergy of Theory and Experiment
The theoretical study of the oxime formation mechanism provides a powerful complement to experimental investigations. Computational chemistry allows for the direct examination of transient species like transition states, which are inaccessible to most experimental techniques. It provides a quantitative framework for understanding the influence of factors like pH and catalysis, enabling the rational design of improved reaction conditions and novel catalysts. As computational methods continue to increase in accuracy and efficiency, their role in elucidating complex reaction mechanisms and guiding chemical discovery will only become more prominent.
References
-
Bursch, M., Mewes, J.-M., Hansen, A., & Grimme, S. (2022). Best Practice T Protocols for Basic Molecular Computational Chemistry. ChemRxiv. [Link]
-
ChemTube3D. Oxime formation. [Link]
-
Khan Academy. (2013). Formation of oximes and hydrazones. [Link]
-
Dirksen, A., & Dawson, P. E. (2008). Nucleophilic catalysis of oxime ligation. Bioconjugate chemistry, 19(12), 2543-2548. [Link]
-
Kölmel, D. K., & Kool, E. T. (2017). Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis. Chemical reviews, 117(15), 10358-10376. [Link]
-
Guryev, A. A., et al. (2017). Metal-Involving Synthesis and Reactions of Oximes. Chemical Reviews, 117(15), 9846-9937. [Link]
-
Biointerface Research in Applied Chemistry. (2022). Theoretical Approach Using T Calculations of Novel Oxime Derivatives. [Link]
-
Jencks, W. P. (1959). Studies on the mechanism of oxime and semicarbazone formation. Journal of the American Chemical Society, 81(2), 475-481. [Link]
-
MDPI. (2020). Experimental and Computational Investigation of the Oxime Bond Stereochemistry in c-Jun N-terminal Kinase 3 Inhibitors 11H-Indeno[1,2-b]quinoxalin-11-one Oxime and Tryptanthrin-6-oxime. [Link]
-
Rzepa, H. S. (2012). Oxime formation from hydroxylamine and ketone: a (computational) reality check on stage one of the mechanism. [Link]
-
ResearchGate. (2015). A -based mechanistic study on the formation of oximes. [Link]
-
ResearchGate. (2015). Rate and equilibrium constants for formation and hydrolysis of 9-formylfluorene oxime: Diffusion-controlled trapping of a protonated aldehyde by hydroxylamine. [Link]
-
Trujillo, C., Sánchez-Sanz, G., Alkorta, I., & Elguero, J. (2015). Computational Study of Proton Transfer in Tautomers of 3-and 5-Hydroxypyrazole Assisted by Water. ChemPhysChem, 16(10), 2140-2150. [Link]
-
Kölmel, D. K., & Kool, E. T. (2014). Enhanced catalysis of oxime-based bioconjugations by substituted anilines. Bioconjugate chemistry, 25(1), 19-24. [Link]
-
Jencks, W. P. (1964). Mechanism and Catalysis of Simple Carbonyl Group Reactions. Progress in Physical Organic Chemistry, 2, 63-128. [Link]
-
ResearchGate. (2018). The pH-profiles of the total observed pseudo-first-order rate constants.... [Link]
-
ChemRxiv. (2020). Tuning the Dynamics of Boronic Acid Hydrazones and Oximes with pH and Redox Control. [Link]
-
Kölmel, D. K., & Kool, E. T. (2017). Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis. Chemical reviews, 117(15), 10358–10376. [Link]
-
YouTube. (2019). Oxime formation and pH of medium with reaction mechanism and use in Beckmann Rearrangement. [Link]
-
ResearchGate. (2020). An efficient one pot synthesis of oxime by classical method. [Link]
-
Organic Chemistry Portal. Oxime synthesis by condensation or oxidation. [Link]
-
ResearchGate. (2017). Geometry of the oxime group. [Link]
-
Schlegel Group. (2015). Using bonding to guide transition state optimization. [Link]
-
Trujillo, C., Sánchez-Sanz, G., Alkorta, I., & Elguero, J. (2015). Computational Study of Proton Transfer in Tautomers of 3- and 5-Hydroxypyrazole Assisted by Water. ChemPhysChem, 16(10), 2140–2150. [Link]
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Methodological & Application
Application Notes & Protocols: Leveraging O-[(Benzyloxy)methyl]hydroxylamine for Advanced Oxime Ligation Strategies
Introduction: Beyond Conventional Oxime Ligation
Oxime ligation stands as a cornerstone of bioorthogonal chemistry, prized for its high chemoselectivity between an aminooxy group and an aldehyde or ketone, forming a stable oxime bond under mild, aqueous conditions.[1][2] This reliability has propelled its use in diverse applications, from peptide cyclization and protein labeling to the synthesis of complex antibody-drug conjugates.[1] Typically, the reaction employs stable alkoxyamines like O-benzylhydroxylamine, which yield a permanently modified O-alkyloxime ether.
This guide, however, delves into a more nuanced strategy utilizing O-[(benzyloxy)methyl]hydroxylamine (BOM-ONH₂). The introduction of the benzyloxymethyl (BOM) group, a well-established protecting group in organic synthesis, transforms the hydroxylamine into a versatile tool. It not only facilitates the primary ligation event but also introduces the strategic option of post-ligation deprotection. This two-stage approach allows for the formation of a stable oxime ether conjugate, which can then be cleaved to reveal a different chemical entity, adding a layer of modularity and control unattainable with simple alkoxyamines. Herein, we provide the scientific rationale, mechanistic insights, and detailed protocols for employing this compound in advanced bioconjugation workflows.
The Strategic Advantage of the Benzyloxymethyl (BOM) Moiety
The key distinction between O-benzylhydroxylamine and this compound lies in the C-O bond susceptibility to cleavage.
-
O-Benzyloximes (R₂C=N-OBn): The benzyl group forms a robust ether linkage that is generally stable and not intended for removal in bioconjugation contexts.
-
O-(Benzyloxy)methyloximes (R₂C=N-O-CH₂-O-Bn): This structure contains an acetal-like linkage. Acetal and related groups are known to be stable to basic conditions but can be cleaved under specific acidic conditions or hydrogenolysis.[3][4]
This cleavability is the core advantage. It enables a "traceless" ligation or post-conjugation modification strategy. A researcher can perform the oxime ligation, purify the stable BOM-protected conjugate, and then, in a subsequent step, remove the BOM group to yield a native oxime (R₂C=N-OH) or other derivatives depending on the cleavage method. This can be critical for applications requiring the restoration of a native structure or for sequential modification strategies.
Reaction Mechanism: Aniline-Catalyzed Oxime Formation
While oxime ligation can proceed uncatalyzed, the reaction rate at neutral or physiological pH is often slow.[5] The use of a nucleophilic catalyst, most commonly aniline or its derivatives like p-phenylenediamine, is crucial for achieving efficient conjugation under biocompatible conditions.[5][6][7] The catalyst accelerates the reaction by forming a more reactive intermediate.
The mechanism proceeds via two key stages:
-
Schiff Base Formation: Aniline reacts with the carbonyl compound (aldehyde or ketone) to form a protonated Schiff base (an iminium ion). This intermediate is significantly more electrophilic and susceptible to nucleophilic attack than the original carbonyl.
-
Oxime Formation and Catalyst Regeneration: The aminooxy group of this compound attacks the iminium ion. Following a series of proton transfers and the elimination of water, the stable oxime ether is formed, and the aniline catalyst is regenerated.
Protocols and Methodologies
Part 1: Oxime Ligation with a Peptide
This protocol describes a general procedure for conjugating an aldehyde-modified peptide with this compound hydrochloride. The hydrochloride salt is typically used for improved stability and solubility and is converted to the free amine in situ or by pre-treatment with a mild base.
Materials:
-
Aldehyde-functionalized peptide (e.g., with a C-terminal or N-terminal aldehyde)
-
This compound hydrochloride
-
Aniline (catalyst)
-
Reaction Buffer: 100 mM Sodium Phosphate, pH 7.0
-
Organic Co-solvent (optional): Dimethylformamide (DMF) or Acetonitrile (ACN)
-
Quenching Reagent: Acetone
-
Purification: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) system
Step-by-Step Protocol:
-
Reagent Preparation:
-
Dissolve the aldehyde-functionalized peptide in the Reaction Buffer to a final concentration of 1 mM. If solubility is an issue, a minimal amount of an organic co-solvent like DMF can be added (not exceeding 10-20% v/v).
-
Prepare a 100 mM stock solution of this compound hydrochloride in the Reaction Buffer.
-
Prepare a 1 M stock solution of aniline in DMF.
-
-
Ligation Reaction:
-
In a microcentrifuge tube, combine 100 µL of the 1 mM peptide solution.
-
Add 15 µL of the 100 mM this compound solution (final concentration ~13 mM, a 10-15 fold excess).
-
Initiate the reaction by adding 2 µL of the 1 M aniline stock solution (final concentration ~17 mM).
-
Vortex briefly and incubate the reaction at room temperature (20-25°C) or 37°C for 2-12 hours.
-
-
Reaction Monitoring and Quenching:
-
The reaction progress can be monitored by taking small aliquots at different time points (e.g., 1, 4, 8, 12 hours) and analyzing them by LC-MS. Look for the disappearance of the starting peptide mass and the appearance of a new peak corresponding to the mass of the peptide + 151.07 Da (mass of BOM-ONH minus H₂O).
-
Once the reaction is complete, quench any remaining aldehyde by adding an excess of a simple hydroxylamine or quench the aminooxy reagent by adding 10% (v/v) acetone.[1]
-
-
Purification:
-
Purify the reaction mixture using RP-HPLC. A C18 column with a water/acetonitrile gradient containing 0.1% trifluoroacetic acid (TFA) is typically effective for peptide purification.
-
Collect fractions corresponding to the conjugated product and confirm the identity by mass spectrometry.
-
Lyophilize the pure fractions to obtain the final BOM-protected oxime conjugate as a white powder.
-
Part 2: Deprotection of the BOM-Protected Oxime Conjugate
The BOM group can be removed under acidic conditions or via hydrogenolysis. The choice depends on the stability of the biomolecule to the required conditions. Acidic cleavage is often more convenient for peptides that can tolerate it.
Method A: Acidic Cleavage with Trifluoroacetic Acid (TFA)
-
Setup:
-
In a clean glass vial, place the lyophilized BOM-protected peptide conjugate.
-
Prepare a "cleavage cocktail" of 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS). TIS acts as a scavenger to capture the released benzyl and formaldehyde species.
-
-
Cleavage Reaction:
-
Add the cleavage cocktail to the peptide (approximately 100 µL for every 1 mg of peptide).
-
Incubate at room temperature for 1-2 hours.
-
-
Work-up:
-
Evaporate the TFA under a stream of nitrogen.
-
Precipitate the deprotected peptide by adding cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.
-
Air-dry the peptide pellet and re-dissolve it in a water/acetonitrile mixture for RP-HPLC purification to remove scavengers and byproducts.
-
Confirm the mass of the final product, which should correspond to the original conjugate mass minus 136.06 Da (mass of the BOM group).
-
Method B: Hydrogenolysis
This method is milder and useful if the biomolecule is acid-sensitive but does not contain other reducible groups (like alkynes or some sulfur-containing residues).[3][8]
-
Setup:
-
Dissolve the BOM-protected conjugate in a suitable solvent such as methanol, ethanol, or a mixture with water.
-
Add a catalytic amount of Palladium on carbon (Pd/C, 10% w/w).
-
-
Reaction:
-
Purge the reaction vessel with hydrogen gas (H₂) and maintain a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) with vigorous stirring.
-
Allow the reaction to proceed for 4-16 hours at room temperature.
-
-
Work-up:
-
Carefully filter the reaction mixture through a celite pad to remove the Pd/C catalyst.
-
Evaporate the solvent in vacuo.
-
Purify the resulting product by RP-HPLC.
-
Workflow and Data Summary
| Parameter | Recommended Condition | Notes |
| pH | 6.0 - 7.5 | Optimal for biocompatibility. Aniline catalysis is most effective in this range.[5] |
| Catalyst | Aniline or p-phenylenediamine | Use at 10-100 mM. p-phenylenediamine is often more efficient but can be less stable.[6] |
| Reactant Ratio | 5-20 fold excess of BOM-ONH₂ | Drives the reaction to completion. |
| Temperature | 25°C - 37°C | Higher temperatures can increase the reaction rate. |
| Reaction Time | 2 - 24 hours | Monitor by LC-MS for completion.[1] |
| Solvent | Aqueous Buffer (e.g., Phosphate) | Organic co-solvents (DMF, ACN) can be used at <20% to aid solubility. |
| BOM Deprotection | 95% TFA or H₂/Pd-C | Choice depends on the stability of the biomolecule.[3][9] |
Table 1: Summary of typical reaction parameters for aniline-catalyzed oxime ligation.
Troubleshooting and Expert Insights
-
Slow or Incomplete Reaction: If the reaction stalls, consider increasing the concentration of the aniline catalyst or the aminooxy reagent. Gently increasing the temperature to 37°C can also help. Ensure the pH of the reaction mixture is within the optimal range.
-
Reagent Instability: this compound hydrochloride is hygroscopic. Store it in a desiccator and prepare solutions fresh. The free base is less stable than the hydrochloride salt.
-
Side Products during Deprotection: During acid cleavage, ensure efficient scavengers (like TIS) are used to prevent side reactions with sensitive amino acid residues (e.g., Trp, Met).
-
Purification Challenges: The BOM-protected conjugate is significantly more hydrophobic than the final deprotected product. Adjust HPLC gradients accordingly. A shallower gradient may be needed to resolve the starting material from the product.
Conclusion
This compound is a sophisticated reagent that extends the capability of traditional oxime ligation. By incorporating a cleavable protecting group, it facilitates a powerful two-step strategy: robust and stable bioconjugate formation followed by controlled deprotection. This approach opens new avenues for creating traceless linkages, performing sequential modifications, and exerting finer control over the final chemical structure of complex biomolecules. While direct literature on its application in bioconjugation is sparse, the protocols presented here, built upon the foundational principles of oxime chemistry and protecting group strategy, provide a solid framework for researchers to explore its potential in their own systems.
References
-
(2018, December 31). benzyl ether cleavage. YouTube. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Benzyl Ethers - Protecting Groups. Retrieved from [Link]
-
Hering, A., Emidio, N. B., & Muttenthaler, M. (2022). Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides. Chemical Communications, 58(65), 9100–9103. Available from: [Link]
-
MDPI. (n.d.). Process Improvement for the Continuous Synthesis of N-Benzylhydroxylamine Hydrochloride. Retrieved from [Link]
-
O-Benzylhydroxylamine Hydrochloride. (n.d.). ResearchGate. Retrieved from [Link]
-
Ollivier, N., & Melnyk, O. (n.d.). Catalysis of hydrazone and oxime peptide ligation by arginine. ChemRxiv. Retrieved from [Link]
- Google Patents. (n.d.). CN102093253A - Preparation method of benzoxylamine hydrochloride compounds.
-
Baca, M., & Kent, S. B. (2013). Enhanced Catalysis of Oxime-Based Bioconjugations by Substituted Anilines. Bioconjugate Chemistry, 25(1), 21-27. Available from: [Link]
- Google Patents. (n.d.). CN102531950A - Method for preparing O-benzylhydroxylamine hydrochloride.
-
Rashidian, M., et al. (2013). A Highly Efficient Catalyst for Oxime Ligation and Hydrazone–Oxime Exchange Suitable for Bioconjugation. Bioconjugate Chemistry, 24(5), 746-753. Available from: [Link]
-
Paterson, I., & Florence, G. J. (2011). Rational Design of Benzyl-Type Protecting Groups Allows Sequential Deprotection of Hydroxyl Groups by Catalytic Hydrogenolysis. The Journal of Organic Chemistry, 76(1), 15-28. Available from: [Link]
-
(2019, December 27). synthesis & cleavage of benzyl ethers. YouTube. Retrieved from [Link]
-
Rashidian, M., et al. (2013). A highly efficient catalyst for oxime ligation and hydrazone-oxime exchange suitable for bioconjugation. Bioconjugate chemistry, 24(5), 746-753. Available from: [Link]
-
Organic Syntheses. (n.d.). benzohydroxamic acid. Retrieved from [Link]
-
Lee, H. J., & Lee, Y. S. (2013). A reliable Pd-mediated hydrogenolytic deprotection of BOM group of uridine ureido nitrogen. Bulletin of the Korean Chemical Society, 34(10), 2949-2950. Available from: [Link]
-
Wanner, K. T., et al. (2019). Screening oxime libraries by means of mass spectrometry (MS) binding assays: Identification of new highly potent inhibitors to optimized inhibitors γ-aminobutyric acid transporter 1. Bioorganic & Medicinal Chemistry, 27(9), 1736-1748. Available from: [Link]
-
Biri, B., et al. (2022). Oxime-Linked Peptide–Daunomycin Conjugates as Good Tools for Selection of Suitable Homing Devices in Targeted Tumor Therapy: An Overview. Molecules, 27(18), 5898. Available from: [Link]
-
Arabian Journal of Chemistry. (2019). One-pot sequential synthesis of O-(halo-substituted benzyl) hydroxylammonium salts. Arabian Journal of Chemistry, 12(8), 2097-2103. Available from: [Link]
-
Organic & Biomolecular Chemistry. (n.d.). Retrieved from [Link]
-
Chemistry LibreTexts. (2022, October 4). 3.2.4: Reactions of Ethers- Acidic Cleavage. Retrieved from [Link]
-
ResearchGate. (n.d.). Enhanced Catalysis of Oxime-Based Bioconjugations by Substituted Anilines. Retrieved from [Link]
-
ResearchGate. (n.d.). Mild, efficient and rapid O-debenzylation of ortho-substituted phenols with trifluoroacetic acid. Retrieved from [Link]
-
Chem-Station. (2014, March 21). Acetal Protective Groups. Retrieved from [Link]
-
Wikipedia. (n.d.). Benzyl group. Retrieved from [Link]
-
PubMed. (n.d.). Improved GC/MS analysis of opiates with use of oxime-TMS derivatives. Retrieved from [Link]
-
ResearchGate. (n.d.). Studies on the hydrogenolysis of benzyl ethers. Retrieved from [Link]
-
Hering, A., Emidio, N. B., & Muttenthaler, M. (2022). Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides. Chemical Communications. Available from: [Link]
-
Science of Synthesis. (n.d.). Hydrogenolysis of Ethers. Retrieved from [Link]
-
University of Louisville. (n.d.). Fragmentation of oxime and silyl oxime ether oddelectron positive ions by the McLafferty rearrangement. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Selective Cleavage of Benzyl Ethers. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Synthesis of 2′-Deoxy-9-deaza Nucleosides Using Heck Methodology. Retrieved from [Link]
-
Technical Disclosure Commons. (n.d.). Acid-Mediated Deprotection of Cbz Groups: A Convenient and Scalable Alternative to Pd-Catalyzed Hydrogenolysis. Retrieved from [Link]
- Google Patents. (n.d.). US6673969B2 - Process for preparation of oximes and resulting products.
-
MDPI. (n.d.). The Fundamental Role of Oxime and Oxime Ether Moieties in Improving the Physicochemical and Anticancer Properties of Structurally Diverse Scaffolds. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Benzylamines. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). O-alkylation and arylation of Oximes, Hydroxylamines and related compounds. Retrieved from [Link]
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Synthesis of O-Benzyloximes: A Comprehensive Guide Using O-Benzylhydroxylamine Hydrochloride
Introduction: The Versatility and Importance of O-Benzyloximes
O-Benzyloximes are a pivotal class of organic compounds characterized by the R¹R²C=N-OCH₂Ph functional group. They serve as crucial intermediates in a multitude of synthetic pathways, finding extensive application in pharmaceutical research, drug development, and materials science. Their stability, compared to free oximes, and the synthetic handles they provide, make them valuable precursors for the synthesis of a wide array of nitrogen-containing molecules. The benzyl group can act as a protecting group for the oxime functionality and can be readily cleaved under various conditions to liberate the corresponding oxime or be transformed into other functional groups.
The synthesis of O-benzyloximes is most commonly and efficiently achieved through the condensation reaction of an aldehyde or a ketone with O-benzylhydroxylamine hydrochloride. This method is favored for its high yields, operational simplicity, and broad substrate scope.[1][2] This application note provides a detailed, in-depth guide for researchers and scientists on the synthesis of O-benzyloximes using O-benzylhydroxylamine hydrochloride, covering the reaction mechanism, detailed experimental protocols, characterization techniques, and troubleshooting.
Reaction Mechanism: A Step-by-Step Look at O-Benzyloxime Formation
The formation of an O-benzyloxime from a carbonyl compound and O-benzylhydroxylamine hydrochloride proceeds via a two-stage addition-elimination mechanism. The reaction is typically carried out in the presence of a mild base to neutralize the hydrochloride salt and liberate the free O-benzylhydroxylamine.
-
Liberation of the Nucleophile: The hydrochloride salt of O-benzylhydroxylamine is a stable, crystalline solid. In the presence of a base, such as pyridine, sodium acetate, or a tertiary amine, the acidic proton on the nitrogen is removed, generating the free O-benzylhydroxylamine, which is a potent nucleophile.
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the free O-benzylhydroxylamine attacks the electrophilic carbonyl carbon of the aldehyde or ketone. This results in the formation of a tetrahedral intermediate, a carbinolamine.
-
Proton Transfer: A proton is transferred from the nitrogen atom to the oxygen atom of the original carbonyl group. This step is often facilitated by the solvent or other species in the reaction mixture.
-
Dehydration: The hydroxyl group of the carbinolamine intermediate is protonated, forming a good leaving group (water). Subsequent elimination of a water molecule and the formation of a carbon-nitrogen double bond yields the final O-benzyloxime product.
The overall reaction is a condensation reaction, where a molecule of water is eliminated for each molecule of O-benzyloxime formed. The equilibrium of this reaction can often be shifted towards the product by removing the water formed, for instance, by using a Dean-Stark apparatus, although for many substrates, the reaction proceeds to completion without this measure.
Sources
Application Notes and Protocols for O-[(Benzyloxy)methyl]hydroxylamine in Protecting Group Chemistry
Introduction: A Modern Tool for Carbonyl Protection
In the intricate landscape of multi-step organic synthesis, the judicious selection and application of protecting groups are paramount to achieving desired chemical transformations with high fidelity.[1][2] Carbonyl functionalities, ubiquitous in natural products and pharmaceutical intermediates, often require temporary masking to prevent unwanted reactions with nucleophiles, bases, or reducing agents.[3] While classical protecting groups for aldehydes and ketones, such as acetals and dithianes, are well-established, the demand for protecting groups with unique stability profiles and orthogonal deprotection strategies continues to drive innovation.[4]
This guide introduces O-[(benzyloxy)methyl]hydroxylamine as a versatile reagent for the protection of carbonyl compounds. The resulting O-(benzyloxymethyl)oximes, often referred to as BOM-oximes, offer a robust and reliable method for carbonyl protection, combining the stability of an oxime ether with the well-established deprotection chemistry of the benzyloxymethyl (BOM) group.[3] This document provides a comprehensive overview of the synthesis of the reagent, detailed protocols for the protection of carbonyls, and methods for the subsequent deprotection to regenerate the carbonyl functionality.
The BOM-Oxime Protecting Group: A Strategic Overview
The protection of a carbonyl compound with this compound results in the formation of a BOM-oxime. This transformation converts the electrophilic carbonyl carbon into a more inert C=N-O linkage. The key features of the BOM-oxime protecting group are:
-
Stability: BOM-oximes are stable to a wide range of reaction conditions, including basic, nucleophilic, and many reductive environments, making them suitable for complex synthetic sequences.[5]
-
Deprotection: The benzyloxymethyl group is readily cleaved under standard hydrogenolysis conditions (e.g., H₂, Pd/C), providing a mild and highly selective deprotection method that is orthogonal to many other protecting groups.[1][6] Acid-catalyzed cleavage also provides an alternative deprotection pathway.[1]
-
Characterization: The presence of the benzyl group provides a strong chromophore for UV detection and distinct signals in ¹H and ¹³C NMR spectroscopy, facilitating reaction monitoring and characterization of protected intermediates.
Synthesis of this compound Hydrochloride
The reagent can be synthesized in a two-step procedure starting from N-hydroxyphthalimide. The following protocol is a representative method.
Protocol 1: Synthesis of this compound Hydrochloride
Materials:
-
N-Hydroxyphthalimide
-
Benzyl chloromethyl ether (BOM-Cl)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM)
-
Hydrazine hydrate
-
Ethanol (EtOH)
-
Hydrochloric acid (HCl) in diethyl ether or dioxane
Procedure:
-
Protection of N-Hydroxyphthalimide:
-
Dissolve N-hydroxyphthalimide (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (N₂ or Ar).
-
Cool the solution to 0 °C in an ice bath.
-
Add DIPEA (1.2 eq) dropwise to the solution.
-
Slowly add benzyl chloromethyl ether (BOM-Cl, 1.1 eq) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain N-(benzyloxymethoxy)phthalimide.
-
-
Deprotection to Yield the Hydroxylamine:
-
Dissolve the crude N-(benzyloxymethoxy)phthalimide in ethanol.
-
Add hydrazine hydrate (1.5 eq) dropwise at room temperature. A precipitate will form.
-
Stir the mixture for 2-4 hours at room temperature.
-
Filter off the phthalhydrazide precipitate and wash with ethanol.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in a minimal amount of diethyl ether and cool to 0 °C.
-
Add a solution of HCl in diethyl ether or dioxane dropwise until precipitation is complete.
-
Collect the white precipitate of this compound hydrochloride by filtration, wash with cold diethyl ether, and dry under vacuum.
-
Protection of Carbonyl Compounds as BOM-Oximes
The formation of BOM-oximes from aldehydes and ketones is typically a straightforward condensation reaction. The reaction is often carried out in the presence of a mild base to liberate the free hydroxylamine from its hydrochloride salt.
Protocol 2: General Procedure for the Protection of a Ketone
Materials:
-
Ketone (e.g., cyclohexanone)
-
This compound hydrochloride
-
Pyridine or Sodium acetate
-
Ethanol (EtOH) or Methanol (MeOH)
Procedure:
-
To a solution of the ketone (1.0 eq) in ethanol, add this compound hydrochloride (1.1 eq) and pyridine (1.2 eq).
-
Stir the reaction mixture at room temperature or gently heat to 50-60 °C.
-
Monitor the progress of the reaction by TLC or GC-MS until the starting ketone is consumed (typically 2-6 hours).
-
Remove the solvent under reduced pressure.
-
Partition the residue between ethyl acetate and water.
-
Wash the organic layer with saturated aqueous copper sulfate (to remove pyridine), water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to afford the pure BOM-oxime.
Caption: Workflow for Carbonyl Protection as a BOM-Oxime.
Deprotection of BOM-Oximes
The key advantage of the BOM-oxime protecting group is its susceptibility to cleavage under mild conditions that are orthogonal to many other protecting groups. The two primary methods for deprotection are catalytic hydrogenation and acid-catalyzed hydrolysis.
Protocol 3: Deprotection via Catalytic Hydrogenation
This is the most common and mildest method for cleavage of the BOM group.[6] It proceeds via hydrogenolysis of the benzyl ether bond, followed by subsequent cleavage of the N-O bond and hydrolysis of the resulting imine in situ during workup.
Materials:
-
BOM-oxime
-
Palladium on carbon (10% Pd/C, 5-10 mol%)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Hydrogen gas (H₂) balloon or Parr hydrogenator
Procedure:
-
Dissolve the BOM-oxime (1.0 eq) in methanol in a flask suitable for hydrogenation.
-
Carefully add 10% Pd/C (5-10 mol%) to the solution.
-
Purge the flask with hydrogen gas and maintain a positive pressure of H₂ with a balloon, or perform the reaction in a Parr apparatus at a desired pressure (e.g., 50 psi).
-
Stir the reaction vigorously at room temperature.
-
Monitor the reaction by TLC. The reaction is typically complete within 2-12 hours.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with methanol.
-
Concentrate the filtrate under reduced pressure. The residue is often the deprotected carbonyl compound.
-
If necessary, an acidic workup (e.g., washing with dilute HCl) can be performed to ensure complete hydrolysis of any imine intermediate.
-
Purify the crude product by flash column chromatography if necessary.
Protocol 4: Deprotection via Acid-Catalyzed Hydrolysis
The BOM group, being an acetal-type protecting group, is also susceptible to cleavage under acidic conditions.[1] This method is useful when catalytic hydrogenation is not compatible with other functional groups in the molecule.
Materials:
-
BOM-oxime
-
Tetrahydrofuran (THF)
-
Aqueous Hydrochloric acid (e.g., 2M HCl)
Procedure:
-
Dissolve the BOM-oxime in a mixture of THF and aqueous HCl.
-
Stir the reaction at room temperature or gently heat to 40-50 °C.
-
Monitor the reaction by TLC for the disappearance of the starting material.
-
Upon completion, neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent such as ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Caption: Deprotection Strategies for BOM-Oximes.
Data Summary and Comparison
| Protecting Group | Protection Conditions | Stability | Deprotection Conditions | Orthogonality |
| BOM-Oxime | Mildly basic (Pyridine), RT to 60 °C | Strong bases, nucleophiles, many reducing agents | 1. H₂, Pd/C, RT 2. Aq. Acid (e.g., HCl) | Orthogonal to acid-labile (e.g., Boc, Trityl) and base-labile (e.g., esters) groups. |
| Dimethyl Acetal | Acidic (e.g., TsOH), dehydration | Bases, nucleophiles, organometallics, reducing agents | Aq. Acid (e.g., HCl, TFA) | Not orthogonal to other acid-labile groups. |
| 1,3-Dithiane | Lewis acid (e.g., BF₃·OEt₂), aprotic solvent | Acids, bases, nucleophiles, reducing agents | HgCl₂/CaCO₃ or other oxidative/electrophilic methods | Orthogonal to many groups, but deprotection can be harsh. |
Conclusion
This compound provides a valuable method for the protection of aldehydes and ketones. The resulting BOM-oximes exhibit excellent stability to a wide range of reagents. The key advantage of this protecting group lies in its facile removal by catalytic hydrogenation, a mild and highly selective method that offers orthogonality with many other commonly used protecting groups. The alternative acid-catalyzed deprotection provides additional flexibility in synthetic planning. These attributes make the BOM-oxime an attractive choice for complex molecule synthesis in academic and industrial research.
References
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Organic Chemistry Portal. (n.d.). Benzyl Ethers - Protecting Groups. Retrieved from [Link]
- Wuts, P. G. M., & Greene, T. W. (2007). Greene's Protective Groups in Organic Synthesis (4th ed.). John Wiley & Sons.
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University of Evansville. (n.d.). Alcohol Protecting Groups. Retrieved from [Link]
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Chemistry Steps. (n.d.). Acetals as Protecting Groups for Aldehydes and Ketones. Retrieved from [Link]
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ResearchGate. (2016). Functionalised Oximes: Emergent Precursors for Carbon-, Nitrogen- and Oxygen-Centred Radicals. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). O-alkylation and arylation of Oximes, Hydroxylamines and related compounds. Retrieved from [Link]
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Chemistry LibreTexts. (2019). 17.8: Acetals as Protecting Groups. Retrieved from [Link]
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Quora. (2015). Organic Chemistry: How does hydroxylamine react with aldehydes/ketones to form oximes? Retrieved from [Link]
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Bieg, T., & Szeja, W. (1985). Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation. Synthesis, 1985(01), 76–77. [Link]
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-
YouTube. (2019). Action of Hydroxylamine on Aldehyde and Ketone. Retrieved from [Link]
-
ACS Publications. (2015). Rational Design of Benzyl-Type Protecting Groups Allows Sequential Deprotection of Hydroxyl Groups by Catalytic Hydrogenolysis. Retrieved from [Link]
-
ACS Publications. (2016). Metal-Involving Synthesis and Reactions of Oximes. Retrieved from [Link]
-
PubMed. (2018). Catalytic Transfer Hydrogenation of Biomass-Derived Carbonyls over Hafnium-Based Metal-Organic Frameworks. Retrieved from [Link]
-
YouTube. (2020). 26.03 Acetals as Protecting Groups. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Benzimidazole synthesis. Retrieved from [Link]
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National Institutes of Health. (n.d.). A reliable Pd-mediated hydrogenolytic deprotection of BOM group of uridine ureido nitrogen. Retrieved from [Link]
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PubMed. (2008). Hydrolytic stability of hydrazones and oximes. Retrieved from [Link]
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ResearchGate. (n.d.). Cleavage of the benzoyl protecting group. Retrieved from [Link]
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YouTube. (2019). synthesis & cleavage of benzyl ethers. Retrieved from [Link]
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MDPI. (2022). Process Improvement for the Continuous Synthesis of N-Benzylhydroxylamine Hydrochloride. Retrieved from [Link]
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ResearchGate. (n.d.). (PDF) Review Article Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation. Retrieved from [Link]
- Kocienski, P. J. (2004). Protecting Groups (3rd ed.). Georg Thieme Verlag.
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National Institutes of Health. (2013). Metal-Free Reductive Cleavage of C–N and S–N Bonds by Photoactivated Electron Transfer from a Neutral Organic Donor. Retrieved from [Link]
-
Master Organic Chemistry. (2018). Beckmann Rearrangement. Retrieved from [Link]
-
Quimica Organica. (n.d.). Acetals as protecting groups. Retrieved from [Link]
-
ResearchGate. (n.d.). Literature review of alkyl and benzyl ester and ether cleavage using Lewis acids. Retrieved from [Link]
-
ChemRxiv. (2021). Organophotoredox Catalyzed C‒O Bond Cleavage: A Chemoselective Deprotection Strategy for Phenolic Ethers and Esters Driven by. Retrieved from [Link]
-
ResearchGate. (n.d.). O-Benzylhydroxylamine Hydrochloride. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). 18.3 Reactions of Ethers: Acidic Cleavage. Retrieved from [Link]
-
ResearchGate. (n.d.). Catalytic transfer hydrogenation of benzylic and styryl compounds with palladium/carbon and 2-propanol. Selective removal of O-benzyl groups from carbohydrate derivatives. Retrieved from [Link]
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The Versatile Workhorse of Medicinal Chemistry: O-Benzylhydroxylamine in Drug Discovery
Introduction: The Strategic Importance of O-Benzylhydroxylamine
In the intricate landscape of medicinal chemistry, the strategic selection of building blocks is paramount to the successful synthesis of novel therapeutic agents. Among these, O-benzylhydroxylamine (OBHA) and its hydrochloride salt have emerged as indispensable reagents, prized for their versatility and reliability in constructing key pharmacophores.[1][2] This technical guide provides an in-depth exploration of the applications of O-benzylhydroxylamine, offering field-proven insights, detailed experimental protocols, and a robust framework for its effective utilization in drug discovery and development. At its core, OBHA is a hydroxylamine derivative where the oxygen atom is protected by a benzyl group. This simple structural feature imparts a unique reactivity profile, allowing for the facile construction of oximes, hydroxamic acids, and nitrones – moieties frequently found in biologically active compounds.[1][3] Its significance is underscored by its role as a crucial intermediate in the synthesis of pharmaceuticals, including the widely-used antiplatelet agent, Ticagrelor.[1][4]
Physicochemical and Safety Profile
A thorough understanding of the physicochemical properties and safety considerations of a reagent is a prerequisite for its safe and effective use in the laboratory. O-benzylhydroxylamine hydrochloride is a white to off-white crystalline solid that is soluble in water and alcohols.[2] The hydrochloride salt form enhances its stability and ease of handling compared to the free base.[5]
Table 1: Physicochemical Properties of O-Benzylhydroxylamine Hydrochloride
| Property | Value | Reference(s) |
| Molecular Formula | C₇H₉NO·HCl | [6] |
| Molecular Weight | 159.61 g/mol | [6] |
| Appearance | White to almost white crystalline powder or flakes | [6] |
| Melting Point | 230-235 °C | [6] |
| Solubility | Soluble in water, DMSO, and methanol | [5][7] |
| pKa | Not readily available | |
| Storage | Store in a cool, dry place away from moisture and oxygen | [5] |
Safety and Handling Precautions:
O-benzylhydroxylamine hydrochloride is an irritant to the skin, eyes, and respiratory tract.[5] Appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and gloves, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood. It is crucial to avoid contact with strong oxidizing agents. For detailed safety information, always consult the latest Safety Data Sheet (SDS).
Core Applications in Medicinal Chemistry
The utility of O-benzylhydroxylamine in medicinal chemistry is primarily centered around its ability to readily form oximes and hydroxamic acids, two functional groups with significant biological relevance.
Oxime Formation: A Gateway to Diverse Functionality
The reaction between O-benzylhydroxylamine and aldehydes or ketones provides a straightforward and high-yielding route to O-benzyl oximes.[3] This transformation is not merely a derivatization technique but a strategic step in the synthesis of more complex molecules. The resulting O-benzyl oximes are stable intermediates that can be further elaborated. For instance, the oxime functionality can serve as a precursor to amines via reduction or be incorporated into various heterocyclic ring systems.
A notable application of this chemistry is in the development of novel antimicrobial agents. Researchers have synthesized a series of oxime derivatives from O-benzylhydroxylamines and various aldehydes, which have shown potential as inhibitors of β-ketoacyl-(acyl-carrier-protein) synthase III (FabH), a key enzyme in bacterial fatty acid synthesis.[8]
The formation of an oxime from an aldehyde or ketone and a hydroxylamine derivative proceeds via a nucleophilic addition-elimination mechanism. The reaction is typically catalyzed by a weak acid.
Figure 1: Generalized Reaction Scheme for O-Benzyl Oxime Formation.
The lone pair of electrons on the nitrogen atom of O-benzylhydroxylamine acts as a nucleophile, attacking the electrophilic carbonyl carbon. This is followed by proton transfer to form a neutral hemiaminal intermediate. Subsequent acid-catalyzed dehydration leads to the formation of the stable oxime product.
Hydroxamic Acid Synthesis: A Privileged Pharmacophore
Hydroxamic acids (-CONHOH) are a class of compounds that have garnered significant attention in medicinal chemistry due to their ability to chelate metal ions, a property that is central to their mechanism of action as enzyme inhibitors. O-benzylhydroxylamine serves as a key reagent in the synthesis of O-benzyl protected hydroxamates, which can then be deprotected to yield the final hydroxamic acid.
The synthesis of hydroxamic acids using O-benzylhydroxylamine can be achieved through the coupling of a carboxylic acid with OBHA, often facilitated by a coupling agent, or by the reaction of an activated carboxylic acid derivative, such as an ester or acid chloride, with OBHA.
A significant application of O-benzylhydroxylamine is in the development of inhibitors for Indoleamine 2,3-dioxygenase-1 (IDO1), a crucial enzyme in cancer immunotherapy.[3][9] O-benzylhydroxylamine itself has been identified as a potent, sub-micromolar inhibitor of IDO1.[9] Structure-activity relationship (SAR) studies have demonstrated that derivatives of O-benzylhydroxylamine, particularly those with halogen substitutions on the aromatic ring, exhibit enhanced potency.[9]
Figure 2: Workflow for the Development of IDO1 Inhibitors using O-benzylhydroxylamine.
Synthesis of Nitrones for 1,3-Dipolar Cycloadditions
The condensation of N-substituted hydroxylamines, such as N-benzylhydroxylamine (an isomer of OBHA, but relevant to the broader class of reagents), with aldehydes or ketones yields nitrones.[1] These nitrones are valuable 1,3-dipoles that can participate in cycloaddition reactions to construct isoxazolidine rings, which are important scaffolds in many natural products and pharmaceuticals.[1]
Experimental Protocols
The following protocols are provided as a guide for common transformations involving O-benzylhydroxylamine. Researchers should adapt these procedures to their specific substrates and experimental setups.
Protocol 1: General Procedure for the Synthesis of O-Benzyl Oximes
This protocol describes the general synthesis of an O-benzyl oxime from an aldehyde or ketone.
Materials:
-
Aldehyde or Ketone (1.0 eq)
-
O-Benzylhydroxylamine hydrochloride (1.1 eq)
-
Sodium acetate (1.5 eq)
-
Ethanol
-
Water
Procedure:
-
Dissolve the aldehyde or ketone in ethanol in a round-bottom flask.
-
In a separate flask, dissolve O-benzylhydroxylamine hydrochloride and sodium acetate in a minimal amount of water.
-
Add the aqueous solution of O-benzylhydroxylamine hydrochloride and sodium acetate to the solution of the carbonyl compound.
-
Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, add water to the reaction mixture to precipitate the product.
-
Collect the solid product by filtration, wash with cold water, and dry under vacuum.
-
If the product is an oil, extract the reaction mixture with a suitable organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography as needed.
Protocol 2: Synthesis of O-Benzyl Hydroxamates from Esters
This protocol outlines a method for the synthesis of O-benzyl hydroxamates from unactivated esters.[7]
Materials:
-
Ester (1.0 eq)
-
O-Benzylhydroxylamine hydrochloride (1.5 eq)
-
Trimethylaluminium (2.0 M in toluene, 1.5 eq)
-
Toluene, anhydrous
-
Benzene, anhydrous
Procedure:
-
To a solution of O-benzylhydroxylamine hydrochloride in anhydrous toluene at 0 °C under an inert atmosphere, add trimethylaluminium dropwise.
-
Stir the mixture at room temperature for 30 minutes.
-
Add a solution of the ester in anhydrous benzene to the reaction mixture.
-
Reflux the reaction mixture and monitor its progress by TLC.
-
Upon completion, cool the reaction to 0 °C and quench by the slow addition of water.
-
Extract the mixture with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude O-benzyl hydroxamate by column chromatography.
-
The benzyl protecting group can be removed by catalytic hydrogenation (e.g., H₂, Pd/C) to yield the final hydroxamic acid.
Table 2: Comparison of Synthetic Methods for O-Benzylhydroxylamine Hydrochloride
| Method | Key Reagents | Typical Yield | Purity | Key Advantages | Key Disadvantages | Reference(s) |
| Alkylation of Hydroxylamine (Batch) | Benzyl chloride, Hydroxylamine HCl, NaOH | Varies | Can reach >98% with purification | Low-cost starting materials | Potential for explosion at elevated temperatures | [4][10] |
| Alkylation of Hydroxylamine (Continuous Flow) | Benzyl chloride, Hydroxylamine HCl, NaOH | ~75% | High | Enhanced safety and control | Requires specialized equipment | [1] |
| Hydrolysis of N-Protected Precursors | N-hydroxyurethane, Benzyl halide, NaOH | 78-88% | High | High yield and purity | Multi-step process | [3] |
Case Study: The Role of O-Benzylhydroxylamine in the Synthesis of Ticagrelor
The antiplatelet drug Ticagrelor is a prominent example of a commercially successful pharmaceutical whose synthesis relies on O-benzylhydroxylamine.[1] It is used as a key starting material for the preparation of an aminocyclopentanol intermediate, which is a core component of the Ticagrelor molecule.[1] The development of a safe, cost-effective, and scalable synthesis of O-benzylhydroxylamine is therefore of significant industrial importance.[1]
Figure 3: Simplified Role of O-Benzylhydroxylamine in Ticagrelor Synthesis.
Conclusion and Future Outlook
O-benzylhydroxylamine has firmly established itself as a cornerstone reagent in medicinal chemistry. Its ability to facilitate the synthesis of crucial pharmacophores like oximes and hydroxamic acids, coupled with its role in the production of blockbuster drugs such as Ticagrelor, highlights its enduring importance. The ongoing development of safer and more efficient synthetic routes, including continuous flow processes, will further enhance its accessibility and utility. As drug discovery continues to evolve, the versatility of O-benzylhydroxylamine will undoubtedly continue to be leveraged in the creation of the next generation of therapeutic agents.
References
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O -Benzylhydroxylamine Hydrochloride - ResearchGate. Available at: [Link]
-
Process Improvement for the Continuous Synthesis of N-Benzylhydroxylamine Hydrochloride - MDPI. Available at: [Link]
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-
O-Benzylhydroxylamine | C7H9NO | CID 102313 - PubChem. Available at: [Link]
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O-Alkylhydroxylamines as Rationally-designed Mechanism-based Inhibitors of Indoleamine 2,3-Dioxygenase-1 - PubMed Central. Available at: [Link]
-
Synthesis and antimicrobial activities of oximes derived from O-benzylhydroxylamine as FabH inhibitors - PubMed. Available at: [Link]
-
Synthesis, Antiviral, and Antimicrobial Evaluation of Benzyl Protected Diversified C-nucleosides - PMC - NIH. Available at: [Link]
-
A roadmap to engineering antiviral natural products synthesis in microbes - PMC. Available at: [Link]
-
N-Benzylhydroxylamine as a novel synthetic block in "C1N1" embedding reaction via α-C(sp3)-H activation strategy - PubMed. Available at: [Link]
-
Design, synthesis, and in vitro antifungal activity of 1-[(4-substituted-benzyl)methylamino]-2-(2,4-difluorophenyl)-3-(1H-1,2,4-triazol-1-yl)propan-2-ols - PubMed. Available at: [Link]
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O-Benzylhydroxylamine: A Versatile Scaffold for the Design and Synthesis of Novel β-Lactam Inhibitors
Application Note & Synthetic Protocols
Authored by: [Senior Application Scientist]
Introduction: The Enduring Challenge of β-Lactamase-Mediated Resistance
The β-lactam antibiotics, including penicillins, cephalosporins, carbapenems, and monobactams, represent a cornerstone of modern medicine. Their mechanism of action, the inhibition of bacterial cell wall synthesis, has been remarkably effective for decades.[1] However, the widespread emergence of bacterial resistance, primarily driven by the production of β-lactamase enzymes, poses a significant threat to global public health.[2] These enzymes hydrolyze the amide bond in the β-lactam ring, rendering the antibiotic inactive.[2][3] To counteract this, the co-administration of β-lactam antibiotics with β-lactamase inhibitors has become a critical therapeutic strategy.[4][5]
This application note explores the utility of O-benzylhydroxylamine as a strategic building block in the synthesis of a new generation of β-lactamase inhibitors. The incorporation of the N-alkoxy amine functionality, specifically the benzyloxyamine moiety, into the β-lactam core offers a unique avenue for creating potent inhibitors. The subsequent debenzylation to reveal the N-hydroxy (hydroxamic acid) functionality is a key design element, as hydroxamic acids are known to be effective chelators of the zinc ions essential for the catalytic activity of metallo-β-lactamases (MBLs).[6][7] Furthermore, the N-hydroxy-β-lactam core can act as a potent inhibitor of serine-β-lactamases.[8]
This document provides a comprehensive overview of the synthetic strategies employing O-benzylhydroxylamine, detailed experimental protocols, and an exploration of the underlying mechanistic principles that guide the design of these next-generation inhibitors.
Strategic Rationale: Why O-Benzylhydroxylamine?
The selection of O-benzylhydroxylamine as a starting material is predicated on several key advantages:
-
Protected Hydroxylamine Functionality: The benzyl group serves as a robust protecting group for the highly reactive hydroxylamine. This allows for selective manipulation of other functional groups during the synthesis of the β-lactam ring without unwanted side reactions.
-
Facile Deprotection: The benzyl group can be readily removed under mild hydrogenolysis conditions, unmasking the N-hydroxy functionality in the final step. This is crucial for preserving the integrity of the often-sensitive β-lactam ring.
-
Introduction of the N-alkoxy Moiety: The N-O bond introduces unique electronic and steric properties to the β-lactam ring, potentially influencing its reactivity and binding affinity to β-lactamases.
-
Versatility in Synthesis: O-benzylhydroxylamine can be incorporated into various established β-lactam synthetic routes, including the renowned Staudinger [2+2] cycloaddition.[9]
Synthetic Strategy: A Modular Approach to N-Benzyloxy-β-Lactams
A highly effective and modular approach for the synthesis of N-benzyloxy-β-lactams is the Staudinger cycloaddition reaction between a ketene and an imine.[9][10] In this strategy, O-benzylhydroxylamine is first converted into an N-benzylidene-O-benzylhydroxylamine (a nitrone), which then undergoes a [2+2] cycloaddition with a suitable ketene.
Visualizing the Synthetic Workflow
Sources
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- 10. β-Lactam synthesis [organic-chemistry.org]
Application Notes and Protocols: Derivatizing Ketones and Aldehydes with O-Benzylhydroxylamine
Introduction: The Strategic Imperative of Carbonyl Derivatization
In the landscape of chemical analysis and synthetic chemistry, the carbonyl group of aldehydes and ketones represents a nexus of reactivity. However, this reactivity can also present challenges, including instability and difficulty in characterization. Derivatization, the process of transforming a functional group into a related, more stable, and often more readily analyzable moiety, is a cornerstone of modern chemical strategy. The reaction of aldehydes and ketones with O-benzylhydroxylamine to form O-benzyl oximes is a particularly powerful tool in the chemist's arsenal.[1] This guide provides an in-depth exploration of this reaction, from its mechanistic underpinnings to practical, field-tested protocols for researchers, scientists, and drug development professionals.
The resulting O-benzyl oximes are valuable synthetic intermediates.[1] They can be reduced to primary amines or participate in a variety of other chemical transformations.[1] This derivatization is also frequently employed for the characterization and purification of carbonyl compounds.[1]
Mechanistic Insights: The "Why" Behind the Reaction
The formation of an O-benzyl oxime from a ketone or aldehyde is a classic example of a condensation reaction.[2] Understanding the mechanism is not merely an academic exercise; it is fundamental to troubleshooting and optimizing the reaction for specific substrates and applications. The process can be dissected into two primary stages: nucleophilic addition and dehydration.
-
Nucleophilic Attack: The reaction initiates with the lone pair of electrons on the nitrogen atom of O-benzylhydroxylamine acting as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde or ketone.[3][4] This breaks the carbon-oxygen π-bond, pushing the electrons onto the oxygen atom and forming a tetrahedral intermediate known as a carbinolamine.[4][5]
-
Proton Transfer and Dehydration: The carbinolamine intermediate is generally unstable and readily undergoes a series of proton transfers. A proton is transferred from the nitrogen to the oxygen, forming a better leaving group (water). Subsequent elimination of a water molecule and the formation of a carbon-nitrogen double bond yields the stable O-benzyl oxime.
The overall reaction is a condensation, where two molecules combine with the elimination of a small molecule, in this case, water.[2]
Caption: General mechanism for O-benzyl oxime formation.
Experimental Protocols: A Self-Validating System
The following protocols are designed to be robust and reproducible. The key to success lies in understanding the role of each reagent and condition. O-benzylhydroxylamine is often used in its hydrochloride salt form, which is more stable and easier to handle than the free base.[6] A weak base is therefore required to neutralize the hydrochloride and liberate the free O-benzylhydroxylamine for the reaction.
Protocol 1: General Derivatization of a Model Ketone (e.g., Acetophenone)
This protocol provides a general method for the derivatization of a ketone.
Materials:
-
Acetophenone (1.0 mmol)
-
O-benzylhydroxylamine hydrochloride (1.2 mmol)[1]
-
Pyridine (2.0 mmol)[1]
-
Ethanol (10 mL)[1]
-
Ethyl acetate[1]
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve acetophenone (1.0 mmol) and O-benzylhydroxylamine hydrochloride (1.2 mmol) in ethanol (10 mL).
-
Base Addition: Slowly add pyridine (2.0 mmol) to the stirred solution. The pyridine acts as a base to neutralize the HCl salt, generating the free O-benzylhydroxylamine in situ.
-
Reaction: Attach a reflux condenser and heat the mixture to reflux (approximately 78 °C for ethanol). Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).
-
Workup: Cool the reaction mixture to room temperature. Remove the ethanol using a rotary evaporator.
-
Extraction: To the residue, add ethyl acetate (20 mL) and saturated aqueous sodium bicarbonate solution (20 mL). Transfer the mixture to a separatory funnel, shake well, and separate the layers. Extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter and concentrate the solvent under reduced pressure to yield the crude O-benzyl oxime.
-
Purification (if necessary): The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
Protocol 2: Derivatization for Analytical Applications (e.g., GC-MS or LC-MS)
This protocol is adapted for the derivatization of small quantities of carbonyl compounds in complex matrices, often for subsequent analysis by chromatography.[7][8]
Materials:
-
Sample containing the aldehyde or ketone (e.g., biological extract, environmental sample)
-
O-benzylhydroxylamine hydrochloride solution (10 mg/mL in pyridine/ethanol, 1:1 v/v)
-
Internal standard (optional, but recommended for quantitative analysis)
-
Vortex mixer
-
Heating block or water bath
-
Centrifuge
Procedure:
-
Sample Preparation: To 100 µL of the sample in a microcentrifuge tube, add the internal standard (if used).
-
Derivatization: Add 50 µL of the O-benzylhydroxylamine hydrochloride solution. Vortex the mixture thoroughly.
-
Reaction: Heat the mixture at 60-70 °C for 1 hour.[8]
-
Sample Cleanup (if necessary): After cooling to room temperature, a liquid-liquid extraction with a solvent like ethyl acetate can be performed to isolate the derivatives.[8] Centrifuge to separate the layers and transfer the organic layer to a clean vial for analysis.
Data Presentation and Interpretation
The success of the derivatization can be confirmed by various analytical techniques.
| Parameter | Typical Value/Observation | Significance |
| Reaction Time | 1 - 4 hours | Varies with the reactivity of the carbonyl compound. Sterically hindered ketones may require longer reaction times or higher temperatures. |
| Yield | 80 - 95% | High yields are typically achieved with this robust reaction. Lower yields may indicate incomplete reaction or loss during workup. |
| TLC (Thin Layer Chromatography) | Disappearance of the carbonyl spot and appearance of a new, less polar oxime spot. | A quick and effective way to monitor reaction progress. |
| ¹H NMR | Appearance of a singlet around δ 5.0-5.3 ppm corresponding to the -OCH₂- protons of the benzyl group. | Confirms the incorporation of the O-benzyl group. |
| Mass Spectrometry | A molecular ion peak corresponding to the mass of the O-benzyl oxime derivative. | Confirms the identity of the product. |
Troubleshooting and Field-Proven Insights
-
Low Yields: If the reaction is sluggish or yields are low, ensure the base (e.g., pyridine) is of good quality and added in sufficient quantity to neutralize the hydrochloride salt. For sterically hindered ketones, increasing the reaction temperature or using a stronger, non-nucleophilic base may be beneficial.[9]
-
Formation of Isomers: Aldehydes and unsymmetrical ketones can form (E) and (Z) isomers of the oxime.[10] These isomers may be separable by chromatography and can be distinguished by NMR spectroscopy.
-
Aqueous Conditions: While many protocols use organic solvents, derivatization with O-benzylhydroxylamine can also be performed under aqueous conditions, which is particularly useful for biological samples.[7][11]
Visualization of the Experimental Workflow
Caption: A typical experimental workflow for O-benzyl oxime synthesis.
Conclusion: A Versatile and Indispensable Technique
The derivatization of aldehydes and ketones with O-benzylhydroxylamine is a powerful and versatile method with broad applications in organic synthesis and analytical chemistry. Its reliability, high yields, and the stability of the resulting oximes make it an indispensable technique for researchers in diverse fields. By understanding the underlying mechanism and adhering to robust protocols, scientists can effectively utilize this reaction to advance their research and development goals.
References
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Organic Chemistry Portal. (n.d.). Oxime synthesis. Retrieved from [Link]
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Bawa, R. A., & Al-Swairi, A. R. (2023). Synthesis of Some Benzyl Oxime Ethers. ResearchGate. Retrieved from [Link]
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Fieser, L. F., & Fieser, M. (n.d.). O-Benzylhydroxylamine Hydrochloride. ResearchGate. Retrieved from [Link]
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Tan, B., et al. (2014). Derivatization of the tricarboxylic acid intermediates with O-benzylhydroxylamine for liquid chromatography-tandem mass spectrometry detection. Analytical Biochemistry, 465, 64-71. Retrieved from [Link]
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Perez-Paramo, Y., et al. (2022). Determination of up to twenty carboxylic acid containing compounds in clinically relevant matrices by o-benzylhydroxylamine derivatization and liquid chromatography-tandem mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis, 209, 114450. Retrieved from [Link]
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Sabatino, M., et al. (2022). Nature-Inspired O-Benzyl Oxime-Based Derivatives as New Dual-Acting Agents Targeting Aldose Reductase and Oxidative Stress. Molecules, 27(6), 1845. Retrieved from [Link]
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Jain, V., & Thielen, D. R. (1995). Determination of aldehydes in basic medium by gas chromatography using O-benzylhydroxylamine derivatization. Journal of Chromatography A, 709(2), 387-392. Retrieved from [Link]
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Le, J., et al. (2015). Facile Oxime Ether Synthesis: Free Carbonyl Compound Derivatization by a Brominated O-Benzylhydroxylamine. Synthetic Communications, 45(13), 1545-1552. Retrieved from [Link]
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Tan, B., et al. (2014). Derivatization of the tricarboxylic acid intermediates with O-benzylhydroxylamine for LC-MS/MS detection. ResearchGate. Retrieved from [Link]
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ResearchGate. (2015). What is the most popular procedure to synthesize oximes? Retrieved from [Link]
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Kosmalski, T., et al. (2023). A Review of Biologically Active Oxime Ethers. Molecules, 28(13), 5041. Retrieved from [Link]
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Schindler, C. S., & Rykaczewski, K. (2022). Reactivity of oximes for diverse methodologies and synthetic applications. Nature Reviews Chemistry, 6, 24-38. Retrieved from [Link]
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Ashenhurst, J. (2017). Aldehydes and Ketones: 14 Reactions With The Same Mechanism. Master Organic Chemistry. Retrieved from [Link]
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Organic Letters. (2022). Organophotocatalytic Single-Step Oximation through an Olefin [4 + 2] Annulation. Retrieved from [Link]
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International Journal of Advanced Research in Science, Communication and Technology. (2024). Green Approach for Synthesis of Oximes by Using Natural Acids. Retrieved from [Link]
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Ekeeda. (2019, April 30). Action of Hydroxylamine on Aldehyde and Ketone [Video]. YouTube. Retrieved from [Link]
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Scribd. (n.d.). Oxime Formation. Retrieved from [Link]
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Sarah Chem. (2015, May 24). Formation of an Oxime from a Ketone [Video]. YouTube. Retrieved from [Link]
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Application Notes and Protocols: Strategic Use of O-Benzylhydroxylamine in the Synthesis of Novel Fluoroquinolone Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: Expanding the Chemical Space of Fluoroquinolones
Fluoroquinolones are a critically important class of synthetic broad-spectrum antibiotics, distinguished by their core 4-oxo-1,4-dihydroquinoline skeleton.[1] Their mechanism of action involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and repair.[2] Despite their success, the rise of antibiotic resistance necessitates the continuous development of new derivatives with improved potency, expanded spectra of activity, and the ability to overcome resistance mechanisms.[3]
A key strategy in medicinal chemistry is the modification of the C3-carboxylic acid group of the fluoroquinolone scaffold. This position is crucial for the antibacterial activity of these compounds.[4] This document provides a detailed guide to the application of O-benzylhydroxylamine in the synthesis of novel fluoroquinolone derivatives, specifically focusing on the formation of O-benzyl hydroxamates. This modification introduces a versatile functional group that can modulate the biological and physicochemical properties of the parent antibiotic, offering a promising avenue for the discovery of next-generation antimicrobial agents. O-benzylhydroxylamine serves as a protected form of hydroxylamine, allowing for the controlled formation of the hydroxamic acid moiety, a well-known metal-chelating group present in various biologically active compounds.[5]
Rationale and Mechanistic Insight: The Role of O-Benzylhydroxylamine
The primary application of O-benzylhydroxylamine in this context is the conversion of the C3-carboxylic acid of a fluoroquinolone into an O-benzyl hydroxamic acid derivative. This is typically achieved through a coupling reaction. The benzyl group serves as a protecting group for the hydroxyl moiety of the hydroxamic acid, preventing potential side reactions during synthesis and allowing for further chemical modifications.
The reaction generally proceeds via the activation of the fluoroquinolone's carboxylic acid, followed by nucleophilic attack by O-benzylhydroxylamine. A common method for carboxylic acid activation is the formation of a mixed anhydride using a reagent like ethyl chloroformate in the presence of a non-nucleophilic base such as triethylamine.[6]
Reaction Workflow:
Caption: Generalized workflow for the synthesis of fluoroquinolone O-benzyl hydroxamate derivatives.
Experimental Protocol: Synthesis of a Norfloxacin O-Benzyl Hydroxamate Derivative
This protocol is adapted from the synthesis of norfloxacin hydroxamic acid derivatives and illustrates the use of O-benzylhydroxylamine as the key reagent.[6]
Materials and Reagents
-
Norfloxacin
-
O-Benzylhydroxylamine hydrochloride
-
Ethyl chloroformate
-
Triethylamine (TEA)
-
Dichloromethane (DCM), anhydrous
-
Methanol
-
Diethyl ether
-
Standard laboratory glassware and magnetic stirrer
-
Thin Layer Chromatography (TLC) apparatus
-
Rotary evaporator
Step-by-Step Procedure
-
Preparation of the Reaction Mixture:
-
In a round-bottom flask, suspend norfloxacin (1 equivalent) in anhydrous dichloromethane (DCM).
-
Cool the suspension to 0°C using an ice bath.
-
Add triethylamine (TEA) (2.2 equivalents) dropwise to the suspension with continuous stirring.
-
-
Activation of the Carboxylic Acid:
-
To the cooled suspension, add ethyl chloroformate (1.1 equivalents) dropwise.
-
Allow the reaction mixture to stir at 0°C for 30 minutes. The formation of the mixed anhydride intermediate will occur.
-
-
Coupling with O-Benzylhydroxylamine:
-
In a separate flask, prepare a solution of O-benzylhydroxylamine hydrochloride (1.2 equivalents) and triethylamine (1.2 equivalents) in a minimal amount of DCM.
-
Add this solution dropwise to the reaction mixture containing the mixed anhydride intermediate at 0°C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
-
Work-up and Purification:
-
Upon completion of the reaction, wash the reaction mixture sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude product by crystallization from methanol or column chromatography to yield the pure norfloxacin O-benzyl hydroxamate derivative.[6]
-
Characterization
The structure of the synthesized compound should be confirmed using standard analytical techniques:
-
¹H and ¹³C NMR Spectroscopy: To confirm the presence of the benzyl group and the overall structure.
-
Mass Spectrometry: To determine the molecular weight of the product.
-
Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as the hydroxamic C=O and N-O stretches.
Data Presentation: Physicochemical and Yield Data
| Compound | Starting Fluoroquinolone | Molecular Weight ( g/mol ) | Yield (%) | Melting Point (°C) |
| 1 | Norfloxacin | 424.44 | 53-84[6] | To be determined |
| 2 | Ciprofloxacin | 436.45 | To be determined | To be determined |
Note: The yield range is based on the synthesis of similar hydroxamic acid derivatives and may vary depending on the specific reaction conditions and scale.[6]
Troubleshooting and Safety Considerations
-
Low Yield:
-
Ensure all reagents and solvents are anhydrous, as moisture can hydrolyze the mixed anhydride intermediate.
-
Optimize the reaction time and temperature.
-
Ensure efficient stirring to maintain a homogenous reaction mixture.
-
-
Safety Precautions:
-
O-benzylhydroxylamine hydrochloride may be harmful if inhaled, ingested, or absorbed through the skin.[7] Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Work in a well-ventilated fume hood.
-
Ethyl chloroformate is corrosive and lachrymatory; handle with extreme care.
-
Triethylamine is a flammable and corrosive liquid.
-
Conclusion and Future Perspectives
The use of O-benzylhydroxylamine provides a reliable and efficient method for the synthesis of fluoroquinolone O-benzyl hydroxamate derivatives. This synthetic strategy opens up new avenues for the development of novel antibiotic candidates. The resulting derivatives can be screened for their antimicrobial activity, and the benzyl protecting group can be readily removed via catalytic hydrogenation to yield the corresponding hydroxamic acids, which may exhibit unique biological properties due to their metal-chelating capabilities. Further exploration of this chemical space could lead to the discovery of fluoroquinolone derivatives with enhanced efficacy against resistant bacterial strains.
References
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Abdel-aziz, M., et al. (2021). Rational design, synthesis, molecular modeling, biological activity, and mechanism of action of polypharmacological norfloxacin hydroxamic acid derivatives. RSC Medicinal Chemistry, 12(7), 1184-1199. Available from: [Link]
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Biswas, M., et al. (2021). Recent Development of Fluoroquinolone Derivatives as Anticancer Agents. Molecules, 26(16), 4989. Available from: [Link]
- Patel, K., et al. (2012). Ciprofloxacin: A Two Step Process. Der Pharma Chemica, 4(1), 350-354.
- Sethi, S., & Sahoo, P. K. (2021). Anti-infective fluoroquinolone derivatives-an update of recent patents. International Journal of Trend in Scientific Research and Development, 5(2), 542-550.
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- El-Nassan, H. B. (2020). Synthesis and antimicrobial evaluation of new nitric oxide-donating fluoroquinolone/oxime hybrids. Archiv der Pharmazie, 353(10), e2000180.
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Patsnap. Quinolone patented technology retrieval search results. Available from: [Link]
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YouTube. (2021). Synthesis and Applications of CIPROFLOXACIN - Organic Chemistry in Industry. Available from: [Link]
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Continuous flow synthesis of N-benzylhydroxylamine hydrochloride
An Application Note and Protocol for the Continuous Flow Synthesis of N-benzylhydroxylamine Hydrochloride
Abstract
N-benzylhydroxylamine hydrochloride is a pivotal intermediate in organic and medicinal chemistry, notably serving as a precursor for the synthesis of bioactive molecules and pharmaceuticals like Ticagrelor.[1] Traditional batch synthesis methods often grapple with significant safety risks, particularly the thermal instability of hydroxylamine, and can be economically challenging for large-scale production.[1][2] This document details a robust and optimized continuous flow synthesis protocol for N-benzylhydroxylamine hydrochloride from benzyl chloride and hydroxylamine hydrochloride. By leveraging the inherent advantages of microreactor technology—such as superior heat and mass transfer, precise control over reaction parameters, and a significantly smaller reaction volume—this method offers a safer, more efficient, and scalable alternative to conventional batch processes.[3] The protocol achieves a high yield under mild conditions, mitigating the risk of thermal runaway and improving the overall process safety and economic viability.[1]
Introduction: The Shift from Batch to Flow
The synthesis of hydroxylamine derivatives is often complicated by safety concerns. Free hydroxylamine is unstable and can decompose explosively, and its derivatives must be handled with care.[4][5] In traditional batch reactors, poor heat transfer can lead to the formation of localized hotspots, increasing the risk of thermal decomposition, especially during exothermic reactions.[6]
Continuous flow chemistry presents a transformative solution to these challenges.[7][8] By conducting reactions within the small channels of a microreactor, the surface-area-to-volume ratio is dramatically increased. This allows for near-instantaneous heat exchange, effectively eliminating hotspots and enabling reactions to be performed safely at temperatures that would be hazardous in a batch setup.[3] Furthermore, the small internal volume of the reactor ensures that only a minimal amount of hazardous material is present at any given time, fundamentally enhancing the inherent safety of the process.[3]
This application note describes a one-step continuous synthesis of N-benzylhydroxylamine hydrochloride that capitalizes on these advantages, providing a method that is not only safer but also highly efficient and reproducible.[1]
Reaction Mechanism and Rationale
The synthesis proceeds via a direct nucleophilic substitution (SN2) reaction. The nitrogen atom of hydroxylamine acts as the nucleophile, attacking the electrophilic benzylic carbon of benzyl chloride. This displaces the chloride ion and forms the N-C bond.
Reaction: C₆H₅CH₂Cl + NH₂OH·HCl → C₆H₅CH₂NHOH·HCl + HCl
The choice of hydroxylamine hydrochloride serves a dual purpose: it is more stable and easier to handle than the free base, and it is commercially available.[4][5] The reaction is performed in an aqueous medium, which is a green and safe solvent choice. The use of excess hydroxylamine hydrochloride helps to maximize the conversion of the benzyl chloride and minimize the formation of dialkylation byproducts, a common issue in alkylation of hydroxylamines.[1][9]
Experimental Protocol
Materials and Equipment
| Reagents | Grade | Supplier |
| Benzyl Chloride (C₆H₅CH₂Cl) | ≥99% | Sigma-Aldrich |
| Hydroxylamine Hydrochloride (NH₂OH·HCl) | ≥99% | Sigma-Aldrich |
| Deionized Water (H₂O) | ACS Grade | - |
| Ethyl Acetate (EtOAc) | ACS Grade | Fisher Scientific |
| Sodium Chloride (NaCl) | ACS Grade | VWR |
| Equipment | Description |
| Syringe Pumps (x2) | Capable of delivering precise flow rates (e.g., 0.1-10 mL/min) |
| Microreactor | PFA or glass microreactor with a reaction coil (e.g., 10-20 mL volume) |
| T-Mixer | For combining reagent streams |
| Heating System | Oil bath or recirculating heater for the reactor coil |
| Back-Pressure Regulator (BPR) | Set to maintain system pressure (e.g., 5-10 bar) |
| Collection Vessel | Round-bottom flask |
| Standard Glassware | Beakers, graduated cylinders, separatory funnel, etc. |
| Rotary Evaporator | For solvent removal |
| Analytical Balance | For precise weighing of reagents |
Safety Precautions
-
Hydroxylamine Hydrochloride: Harmful if swallowed or in contact with skin. Causes skin and serious eye irritation. May cause an allergic skin reaction and is suspected of causing cancer.[10] Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Benzyl Chloride: Lachrymator. Toxic and corrosive. Handle with extreme care in a fume hood.
-
N-benzylhydroxylamine hydrochloride: Causes skin and serious eye irritation. May cause respiratory irritation.[11]
-
System Pressure: The flow system will be under pressure. Ensure all connections are secure before starting the pumps. Always start the flow with solvent before introducing reagents.
Preparation of Stock Solutions
-
Solution A (Benzyl Chloride): Prepare a 1 M solution of benzyl chloride in deionized water. Note: Due to the low solubility of benzyl chloride in water, a co-solvent system or phase-transfer catalyst could be explored for further optimization, but for this protocol, a well-agitated aqueous dispersion is used.
-
Solution B (Hydroxylamine Hydrochloride): Prepare a 4 M solution of hydroxylamine hydrochloride in deionized water. This corresponds to 4 equivalents relative to Solution A.[1]
Continuous Flow Reactor Setup and Operation
The diagram below illustrates the configuration of the continuous flow system for the synthesis.
Caption: Continuous flow setup for N-benzylhydroxylamine HCl synthesis.
Protocol Steps:
-
System Priming: Prime both pumps and the entire flow system with deionized water to remove air and ensure a stable flow.
-
Heating: Set the heating system to the desired reaction temperature (e.g., 140 °C). Allow the system to equilibrate.
-
Initiate Flow: Start pumping Solution A and Solution B simultaneously at the desired flow rates into the T-mixer. The combined stream then enters the heated microreactor.
-
Reaction: The reaction occurs within the heated coil. The residence time is determined by the reactor volume and the total flow rate (Residence Time = Reactor Volume / Total Flow Rate).
-
Achieve Steady State: Allow the system to run for at least three residence times to ensure that the output composition is constant (steady state).
-
Collection: Collect the aqueous solution exiting the back-pressure regulator.
Work-up and Product Isolation
-
Extraction: Once the reaction is complete, cool the collected aqueous solution to room temperature. Transfer the solution to a separatory funnel.
-
Extract the product with ethyl acetate (3x volumes of the aqueous phase). N-benzylhydroxylamine hydrochloride has solubility in ethyl acetate, which is used to separate it from the excess inorganic hydroxylamine hydrochloride salt.[1]
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator.
-
Purification: The resulting crude solid can be further purified by recrystallization if necessary to yield N-benzylhydroxylamine hydrochloride as a white solid.
Process Optimization and Data
The reaction parameters were systematically investigated to maximize the yield of N-benzylhydroxylamine hydrochloride.[1] The optimal conditions found are summarized below.
| Parameter | Optimized Value | Rationale |
| Temperature | 140 °C | Higher temperatures increase the reaction rate. Flow chemistry enables safe operation at this superheated temperature. |
| NH₂OH·HCl Equivalents | 4 eq. | Drives the reaction to completion and minimizes byproduct formation. |
| Total Flow Rate | 0.5 mL/min | Balances throughput with sufficient residence time for high conversion. |
| Residence Time | 20 min (for a 10 mL reactor) | Ensures complete reaction of the limiting reagent (benzyl chloride). |
| Concentration (Benzyl Chloride) | 1 M | A practical concentration for achieving good throughput. |
| Yield | ~75% | Isolated yield achieved under the optimized continuous flow conditions.[1] |
Troubleshooting
| Problem | Potential Cause | Solution |
| Low Yield | Insufficient residence time or temperature. | Decrease the flow rate or increase the reactor temperature. |
| Reagent degradation. | Prepare fresh solutions daily. | |
| Clogging/Blockage | Precipitation of product or salts. | Ensure the back-pressure regulator is set correctly. Flush the system with solvent. Consider a more dilute system. |
| Inconsistent Flow/Pressure | Air bubbles in the lines. | Degas solvents before use. Prime the system thoroughly. |
| Leak in the system. | Check all fittings and connections for tightness. |
Conclusion
This application note provides a detailed protocol for the continuous flow synthesis of N-benzylhydroxylamine hydrochloride. The method demonstrates significant improvements in safety and efficiency over traditional batch processes by mitigating the thermal hazards associated with hydroxylamine.[1] With an optimized yield of 75% under mild and controlled conditions, this flow chemistry approach is well-suited for both laboratory-scale research and scalable industrial production, offering a green, safe, and economically viable manufacturing route.[1]
References
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Wang, Y., et al. (2023). Process Improvement for the Continuous Synthesis of N-Benzylhydroxylamine Hydrochloride. MDPI. Available at: [Link]
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MDPI. (n.d.). Process Improvement for the Continuous Synthesis of N-Benzylhydroxylamine Hydrochloride - Peer Review. Available at: [Link]
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Gérardy, R., et al. (2019). C-N Bond Formation by Consecutive Continuous-Flow Reductions towards A Medicinally Relevant Piperazine Derivative. MDPI. Available at: [Link]
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National Center for Biotechnology Information. (2024). Mechanism of Nitrone Formation by a Flavin-Dependent Monooxygenase. PMC. Available at: [Link]
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National Center for Biotechnology Information. (2023). Recent Advances in the Synthesis of Di- and Trisubstituted Hydroxylamines. PMC. Available at: [Link]
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Beilstein Journals. (n.d.). Contribution of microreactor technology and flow chemistry to the development of green and sustainable synthesis. Available at: [Link]
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Application Note & Protocols: O-Alkylation of Hydroxylamines for Advanced Synthetic Applications
<_ _>
Abstract
The synthesis of O-substituted hydroxylamines, or alkoxyamines, is a cornerstone of modern synthetic chemistry, with profound implications for drug discovery, chemical biology, and materials science. The N-O bond represents a unique functional motif, enabling chemoselective ligations, serving as a stable alternative to amines in bioactive molecules, and acting as a linchpin in controlled radical polymerizations.[1][2] This guide provides an in-depth analysis of the strategic considerations and core methodologies for the selective O-alkylation of hydroxylamines. We delve into the causal mechanisms dictating regioselectivity, offering field-proven protocols for Williamson-type synthesis and the Mitsunobu reaction. Each protocol is designed as a self-validating system, complete with troubleshooting insights to empower researchers in navigating this critical chemical transformation.
Part 1: Mechanistic Principles & Strategic Considerations
The primary challenge in the alkylation of hydroxylamines is controlling the regioselectivity between the nitrogen and oxygen atoms. Both are nucleophilic, but their relative reactivity is governed by a nuanced interplay of electronic and steric factors, as well as the reaction conditions.[3][4]
The N- vs. O-Nucleophilicity Dilemma
Generally, the nitrogen atom in a hydroxylamine is less electronegative and thus more nucleophilic than the oxygen atom.[5] This intrinsic property often favors N-alkylation under neutral or weakly basic conditions. However, selective O-alkylation can be achieved by strategically manipulating the reaction environment.
Key Factors Influencing Regioselectivity:
-
Steric Hindrance: Bulky substituents on the nitrogen atom will sterically shield it, directing the alkylating agent towards the less hindered oxygen atom.
-
Electronic Effects: Attaching an electron-withdrawing group (EWG) to the nitrogen, such as a Boc-carbamate or a phthalimide group, significantly reduces its nucleophilicity.[6] This makes the oxygen atom the more favorable site for nucleophilic attack. This principle is the foundation for many of the most reliable O-alkylation protocols.
-
Hard and Soft Acid-Base (HSAB) Theory: The oxygen atom is a "harder" nucleophile than nitrogen. Therefore, using a "hard" electrophile—an alkylating agent with a hard leaving group like a tosylate, mesylate, or sulfate—will favor reaction at the oxygen. Conversely, "soft" electrophiles like alkyl iodides tend to favor N-alkylation.[5]
-
Deprotonation: In the presence of a strong, non-nucleophilic base (e.g., NaH, DBU), the hydroxylamine is deprotonated. The resulting anion's charge is predominantly localized on the more electronegative oxygen atom, enhancing its nucleophilicity and strongly favoring O-alkylation in subsequent SN2 reactions.[7]
Strategic Decision Framework
Choosing the appropriate O-alkylation strategy requires an analysis of the available starting materials and the desired product's complexity.
Part 2: Key Methodologies & Field-Proven Protocols
Here we present two robust and widely applicable protocols for the O-alkylation of hydroxylamines.
Method 1: Williamson-Type SN2 Alkylation of an N-Protected Hydroxylamine
This method is a highly reliable and scalable approach, leveraging the principles of SN2 reactions.[8] By first protecting the nitrogen with an electron-withdrawing group (in this case, tert-butoxycarbonyl, Boc) and then using a strong base, we can achieve excellent selectivity for O-alkylation. The alkylating agent should be a primary or secondary halide or sulfonate for optimal results.[7][9]
Protocol 1: Synthesis of O-Benzyl-N-(tert-butoxycarbonyl)hydroxylamine
This protocol is adapted from the work of Albrecht, S. et al., which describes the preparation of O-substituted hydroxylamines from alcohols via their mesylates.[9]
Reagents & Materials Data Table
| Reagent/Material | M.W. ( g/mol ) | Amount (mmol) | Eq. |
| tert-Butyl N-hydroxycarbamate | 133.15 | 10.0 | 1.0 |
| Benzyl Bromide | 171.04 | 11.0 | 1.1 |
| Sodium Hydride (60% dispersion in oil) | 24.00 (NaH) | 12.0 | 1.2 |
| Anhydrous Tetrahydrofuran (THF) | - | 40 mL | - |
| Saturated aq. NH₄Cl | - | 20 mL | - |
| Ethyl Acetate (EtOAc) | - | 100 mL | - |
| Brine | - | 20 mL | - |
| Anhydrous Sodium Sulfate (Na₂SO₄) | - | - | - |
Step-by-Step Methodology:
-
Reaction Setup: To a flame-dried 100 mL round-bottom flask under an inert atmosphere (N₂ or Ar), add tert-butyl N-hydroxycarbamate (1.33 g, 10.0 mmol).
-
Solvent Addition: Add anhydrous THF (40 mL) via syringe and stir the solution until all solids dissolve.
-
Deprotonation: Cool the flask to 0 °C in an ice bath. Carefully add sodium hydride (0.48 g of 60% dispersion, 12.0 mmol) portion-wise over 10 minutes. CAUTION: Hydrogen gas is evolved. Ensure adequate ventilation.
-
Activation: Stir the resulting suspension at 0 °C for 30 minutes.
-
Alkylation: Add benzyl bromide (1.31 mL, 11.0 mmol) dropwise via syringe.
-
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting carbamate is consumed.
-
Quenching: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl (20 mL) at 0 °C.
-
Extraction: Transfer the mixture to a separatory funnel. Extract with ethyl acetate (2 x 50 mL).
-
Washing: Combine the organic layers and wash with brine (20 mL).
-
Drying & Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification & Validation: Purify the residue by flash column chromatography (e.g., 10-20% EtOAc in hexanes) to afford the pure O-benzyl-N-(tert-butoxycarbonyl)hydroxylamine. The structure should be validated by ¹H NMR, ¹³C NMR, and mass spectrometry. A successful reaction typically yields the product as a colorless oil or white solid in 80-95% yield.
Method 2: Mitsunobu Reaction for O-Alkylation
The Mitsunobu reaction is an exceptionally mild and versatile method for forming C-O bonds, particularly useful for converting primary and secondary alcohols directly into O-alkylated hydroxylamines.[10] This reaction proceeds with inversion of stereochemistry at the alcohol's carbon center. Here, N-hydroxyphthalimide is used as the hydroxylamine equivalent, which offers the dual benefit of being crystalline and having a strongly electron-withdrawing phthalimide group that ensures O-alkylation.[2][11]
Protocol 2: Synthesis of O-(4-Nitrobenzyl)hydroxylamine via Mitsunobu Reaction
This protocol is based on a solid-phase synthesis approach which has been optimized for a wide variety of alcohols.[2][12]
Reagents & Materials Data Table
| Reagent/Material | M.W. ( g/mol ) | Amount (mmol) | Eq. |
| 4-Nitrobenzyl Alcohol | 153.14 | 5.0 | 1.0 |
| N-Hydroxyphthalimide | 163.13 | 5.5 | 1.1 |
| Triphenylphosphine (PPh₃) | 262.29 | 6.0 | 1.2 |
| Diisopropyl azodicarboxylate (DIAD) | 202.21 | 6.0 | 1.2 |
| Anhydrous Tetrahydrofuran (THF) | - | 50 mL | - |
| Hydrazine monohydrate | 50.06 | 10.0 | 2.0 |
| Dichloromethane (DCM) | - | 50 mL | - |
| 1 M Hydrochloric Acid (HCl) | - | ~20 mL | - |
Step-by-Step Methodology:
Part A: Mitsunobu Coupling
-
Reaction Setup: To a flame-dried 250 mL round-bottom flask under an inert atmosphere, add 4-nitrobenzyl alcohol (0.77 g, 5.0 mmol), N-hydroxyphthalimide (0.90 g, 5.5 mmol), and triphenylphosphine (1.57 g, 6.0 mmol).
-
Solvent & Cooling: Add anhydrous THF (50 mL) and stir to dissolve. Cool the solution to 0 °C in an ice bath.
-
DIAD Addition: Add DIAD (1.19 mL, 6.0 mmol) dropwise over 15 minutes. The solution will typically turn from colorless to a yellow/orange color.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor by TLC for the disappearance of the alcohol.
-
Concentration: Once complete, remove the solvent under reduced pressure. The crude product, N-(4-nitrobenzyloxy)phthalimide, can be used directly in the next step or purified by chromatography if desired.
Part B: Deprotection (Ing-Manske Procedure)
-
Solubilization: Dissolve the crude residue from Part A in dichloromethane (50 mL).
-
Cleavage: Add hydrazine monohydrate (0.49 mL, 10.0 mmol) and stir the mixture vigorously at room temperature for 2-4 hours. A white precipitate (phthalhydrazide) will form.
-
Filtration: Filter the mixture through a pad of Celite®, washing the filter cake with additional DCM.
-
Extraction: Transfer the filtrate to a separatory funnel and wash with 1 M HCl (2 x 10 mL) to extract the desired O-(4-nitrobenzyl)hydroxylamine into the aqueous layer as its hydrochloride salt.
-
Isolation & Validation: The aqueous layers can be combined and either used as a solution of the hydrochloride salt or carefully basified (e.g., with NaHCO₃) and extracted with an organic solvent (e.g., EtOAc) to yield the free hydroxylamine. Validate the final product by NMR and MS.
Part 3: Data Visualization & Summary
Methodology Comparison Table
| Feature | Method 1: Williamson-Type SN2 | Method 2: Mitsunobu Reaction |
| Alkyl Source | Primary/secondary alkyl halides or sulfonates (mesylates, tosylates) | Primary/secondary alcohols |
| Key Reagents | Strong base (NaH, DBU), N-Boc-hydroxylamine | PPh₃, DIAD/DEAD, N-Hydroxyphthalimide |
| Stereochemistry | Inversion at the electrophilic carbon | Inversion at the alcohol carbon |
| Key Advantages | Scalable, high-yielding, uses readily available alkyl halides. | Mild conditions, directly uses alcohols, broad substrate scope.[12] |
| Key Limitations | Requires pre-formation of an alkyl halide/sulfonate; not ideal for tertiary electrophiles (elimination).[8] | Stoichiometric phosphine oxide byproduct can complicate purification; sensitive to steric hindrance. |
| Typical Yields | 70-95% | 60-90% |
Reaction Mechanism Visualization
References
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Organic Chemistry Portal. O-alkylation and arylation of Oximes, Hydroxylamines and related compounds. Available at: [Link]
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Albrecht, S., Defoin, A., & Tarnus, C. (2006). Simple Preparation of O-Substituted Hydroxylamines from Alcohols. Synthesis, 2006(10), 1635-1638. Available at: [Link]
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Various Authors. (2016). Why n-alkylation is more favorable than o-alkyation? ResearchGate. Available at: [Link]
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Organic Chemistry Portal. Williamson Ether Synthesis. Available at: [Link]
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Maillard, L. T., Benohoud, M., Durand, P., & Badet, B. (2005). A New Supported Reagent for the Parallel Synthesis of Primary and Secondary O-Alkyl Hydroxylamines through a Base-Catalyzed Mitsunobu Reaction. The Journal of Organic Chemistry, 70(16), 6303–6312. Available at: [Link]
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PTC Organics, Inc. PTC Hydroxylamine Addition to Alkenes and Carbonylation. Available at: [Link]
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Organic Chemistry Portal. Mitsunobu Reaction. Available at: [Link]
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Mphahlele, M. J., & Maluleka, M. M. (2013). N- versus O-alkylation: utilizing NMR methods to establish reliable primary structure determinations for drug discovery. Magnetic resonance in chemistry : MRC, 51(8), 463–472. Available at: [Link]
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Miyata, O., Asai, H., & Naito, T. (2007). One-Pot Synthesis of Alkoxyamine Derivatives by Reductive Alkoxyamination with a 2-Picoline-Borane Complex. Synthesis, 2007(18), 2843-2851. Available at: [Link]
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Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. Available at: [Link]
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Duan, H. (2022). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Francis Academic Press. Available at: [Link]
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Matyjaszewski, K., & Woodworth, B. E. (1998). Simple and Efficient Synthesis of Various Alkoxyamines for Stable Free Radical Polymerization. Macromolecules, 31(15), 4718–4723. Available at: [Link]
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Kim, D., & Chang, S. (2015). N-Substituted Hydroxylamines as Synthetically Versatile Amino Sources in the Iridium-Catalyzed Mild C–H Amidation Reaction. Organic Letters, 17(16), 4082–4085. Available at: [Link]
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Wang, D., & Breit, B. (2018). Synthesis of N-alkoxy amines and hydroxylamines via the iridium-catalyzed transfer hydrogenation of oximes. Organic & Biomolecular Chemistry, 16(23), 4273–4277. Available at: [Link]
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Nesvadba, P. (2009). N-Alkoxyamines: Synthesis, Properties, and Applications in Polymer Chemistry, Organic Synthesis, and Materials Science. CHIMIA International Journal for Chemistry, 63(11), 757-766. Available at: [Link]
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Carreira, E. M., & Fischer, C. (2020). Design and Scalable Synthesis of N-Alkyl-Hydroxylamine Reagents for the Direct, Iron-Catalyzed Installation of Unprotected Amino Groups. ETH Zurich Research Collection. Available at: [Link]
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Various Authors. (2013). N- versus O-alkylation: Utilizing NMR methods to establish reliable primary structure determinations for drug discovery. ResearchGate. Available at: [Link]
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Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. Available at: [Link]
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Urban, S., & Wolf, R. (2021). Catalytic Reduction of Oximes to Hydroxylamines: Current Methods, Challenges and Opportunities. Chemistry – A European Journal, 28(2). Available at: [Link]
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Maillard, L. T., Benohoud, M., Durand, P., & Badet, B. (2005). A New Supported Reagent for the Parallel Synthesis of Primary and Secondary O-Alkyl Hydroxylamines through a Base-Catalyzed Mitsunobu Reaction. Journal of Organic Chemistry, 70(16), 6303-6312. Available at: [Link]
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The Royal Society of Chemistry. (2017). Chapter 3: Synthesis of Nitroxides and Alkoxyamines. RSC Books. Available at: [Link]
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Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). Available at: [Link]
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Macmillan Group. (2008). Phase-Transfer Catalysis (PTC). Macmillan Group Meeting. Available at: [Link]
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National Institutes of Health. (n.d.). Rapid synthesis of alkoxyamine hydrochloride derivatives from alkyl bromide and N,N'-di-tert-butoxycarbonylhydroxylamine ((Boc)2NOH). PMC. Available at: [Link]
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Urban, S., & Wolf, R. (2021). Catalytic Reduction of Oximes to Hydroxylamines: Current Methods, Challenges and Opportunities. ResearchGate. Available at: [Link]
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Organic Chemistry Portal. hydroxylamine synthesis by amination (alkylation). Available at: [Link]
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Kempe, R., & Irrgang, T. (2023). General Synthesis of Alkyl Amines via Borrowing Hydrogen and Reductive Amination. ePub Bayreuth. Available at: [Link]
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Duan, H. (2022). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Semantic Scholar. Available at: [Link]
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ACS GCI Pharmaceutical Roundtable. (n.d.). Phase Transfer Catalysis. ACS GCI Pharmaceutical Roundtable Reagent Guides. Available at: [Link]
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Nesvadba, P. (2009). N-Alkoxyamines: Synthesis, Properties, and Applications in Polymer Chemistry, Organic Synthesis, and Materials Science. ResearchGate. Available at: [Link]
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Bates, R. W. (2024). Hydroxylamines: From Synthetic Intermediates to Synthetic Targets. Accounts of Chemical Research, 57(20), 3044–3056. Available at: [Link]
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Grubbs, R. B., Wegrzyn, J. K., & Xia, Q. (2005). One-step synthesis of alkoxyamines for nitroxide-mediated radical polymerization. Chemical Communications, (1), 80–82. Available at: [Link]
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Application Notes and Protocols for the Preparation of N-Hydroxyamides using O-Benzylhydroxylamine
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of N-Hydroxyamides and the Role of O-Benzylhydroxylamine
N-hydroxyamides, also known as hydroxamic acids, are a pivotal class of organic compounds characterized by the R-CO-NH-OH functional group. Their significance in medicinal chemistry and drug development is profound, largely due to their potent and selective metal-chelating properties.[1] This ability allows them to target and inhibit a variety of metalloenzymes, including histone deacetylases (HDACs), matrix metalloproteinases (MMPs), and urease, making them a cornerstone in the design of therapeutics for cancer, inflammation, and infectious diseases.[1]
The synthesis of N-hydroxyamides, however, presents unique challenges. The hydroxylamine moiety is sensitive and can be prone to side reactions. A robust and widely adopted strategy to overcome these hurdles is the use of a protected hydroxylamine derivative, with O-benzylhydroxylamine (BnONH₂) being a premier choice. The benzyl group serves as an effective protecting group for the hydroxyl functionality, allowing for clean and efficient coupling with carboxylic acids. The subsequent removal of the benzyl group via hydrogenolysis is typically straightforward, yielding the desired N-hydroxyamide in high purity.[1] This two-step approach, involving coupling and deprotection, provides a reliable and versatile pathway to a diverse range of N-hydroxyamides.
Mechanistic Insights: The "Why" Behind the Synthesis
The preparation of N-hydroxyamides using O-benzylhydroxylamine fundamentally involves two key transformations: the formation of an amide bond between a carboxylic acid and O-benzylhydroxylamine, followed by the deprotection of the benzyl ether to unveil the N-hydroxyamide.
Part 1: Amide Bond Formation - Activating the Carboxylic Acid
Direct reaction between a carboxylic acid and O-benzylhydroxylamine is generally not feasible due to the low electrophilicity of the carboxylic acid's carbonyl carbon and the relatively low nucleophilicity of the hydroxylamine. Therefore, the carboxylic acid must first be "activated." This is achieved by converting the hydroxyl group of the carboxylic acid into a better leaving group, thereby rendering the carbonyl carbon more susceptible to nucleophilic attack by the amino group of O-benzylhydroxylamine.
Several classes of coupling reagents have been developed for this purpose, each with its own mechanism and advantages.[2][3][4] Common examples include:
-
Carbodiimides (e.g., DCC, DIC, EDC): These reagents react with the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is then readily attacked by O-benzylhydroxylamine to form the desired amide bond, releasing a urea byproduct.[3] Additives like N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (HOBt) are often used to suppress side reactions and minimize racemization in chiral substrates by forming an active ester intermediate.
-
Phosphonium Salts (e.g., BOP, PyBOP): These reagents activate the carboxylic acid by forming a phosphonium ester, which is a highly effective acylating agent.
-
Uronium/Aminium Salts (e.g., HBTU, HATU, HCTU): Similar to phosphonium salts, these reagents generate highly reactive active esters.[5] HATU, for instance, reacts with the carboxylic acid to form an OAt-ester, which is particularly reactive and efficient, especially for sterically hindered substrates.[5]
The choice of coupling reagent is critical and depends on factors such as the substrate's steric hindrance, sensitivity to racemization, and the desired reaction conditions.
Part 2: Deprotection - Unveiling the N-Hydroxyamide
Once the O-benzyl-N-hydroxyamide is formed, the benzyl protecting group is removed to yield the final product. The most common and effective method for this is catalytic hydrogenolysis .[1][6] This reaction involves the use of hydrogen gas (H₂) in the presence of a palladium catalyst, typically on a carbon support (Pd/C). The benzyl C-O bond is cleaved, liberating the free N-hydroxyamide and toluene as a byproduct. This method is highly efficient and generally provides clean conversion with minimal side products.[7]
Experimental Workflow Diagram
Caption: General workflow for the two-step synthesis of N-hydroxyamides.
Detailed Experimental Protocol: A General Procedure
This protocol provides a general method for the coupling of a carboxylic acid with O-benzylhydroxylamine hydrochloride followed by deprotection. Researchers should optimize conditions for their specific substrates.
Materials and Reagents
-
Carboxylic Acid (1.0 eq)
-
O-Benzylhydroxylamine hydrochloride (1.1 - 1.2 eq)[8]
-
Coupling Reagent (e.g., HATU, 1.1 - 1.2 eq)
-
Base (e.g., Diisopropylethylamine (DIPEA), 3.0 - 4.0 eq)
-
Anhydrous Solvent (e.g., N,N-Dimethylformamide (DMF) or Dichloromethane (DCM))
-
Palladium on Carbon (Pd/C, 10 wt. %, catalytic amount)
-
Hydrogen Gas (H₂)
-
Solvent for Hydrogenation (e.g., Methanol (MeOH), Ethanol (EtOH), or Ethyl Acetate (EtOAc))
-
Standard laboratory glassware and purification supplies (silica gel, solvents for chromatography).
PART 1: Synthesis of O-Benzyl-N-hydroxyamide
-
Reaction Setup: To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the carboxylic acid (1.0 eq), O-benzylhydroxylamine hydrochloride (1.1 eq), and the coupling reagent (e.g., HATU, 1.1 eq).
-
Solvent Addition: Add anhydrous DMF (or DCM) to dissolve the solids. The concentration is typically in the range of 0.1-0.5 M.
-
Base Addition: Cool the reaction mixture to 0 °C using an ice bath. Slowly add the base (e.g., DIPEA, 3.0 eq) dropwise. The excess base is necessary to neutralize the hydrochloride salt of the O-benzylhydroxylamine and the acid formed during the coupling reaction.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Workup: Upon completion, dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with water, 1N HCl, saturated aqueous NaHCO₃, and brine.
-
Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel or by recrystallization to afford the pure O-benzyl-N-hydroxyamide.
PART 2: Deprotection to N-Hydroxyamide
-
Reaction Setup: Dissolve the purified O-benzyl-N-hydroxyamide in a suitable solvent (e.g., MeOH, EtOH, or EtOAc) in a flask equipped with a stir bar.
-
Catalyst Addition: Carefully add Pd/C (10 wt. %, typically 5-10 mol% relative to the substrate) to the solution.
-
Hydrogenation: Purge the flask with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenation apparatus).
-
Reaction Monitoring: Stir the reaction mixture vigorously at room temperature for 2-12 hours. Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.
-
Workup: Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with the reaction solvent.
-
Final Product Isolation: Combine the filtrates and concentrate under reduced pressure to yield the final N-hydroxyamide. The product is often pure enough for subsequent use, but can be further purified by recrystallization or chromatography if necessary.
Key Reaction Parameters and Troubleshooting
| Parameter | Recommendation | Rationale & Troubleshooting |
| Coupling Reagent | HATU, HBTU for general use. EDC/HOBt for cost-effectiveness. | HATU is highly efficient but expensive.[5] EDC is prone to forming N-acylurea byproducts; HOBt minimizes this. For acid-sensitive substrates, consider milder coupling agents. |
| Base | DIPEA, N-Methylmorpholine (NMM) | A non-nucleophilic base is crucial to avoid competing reactions. Ensure enough base is used to neutralize the hydrochloride salt and any acidic byproducts. Insufficient base can stall the reaction. |
| Solvent | Anhydrous DMF, DCM, or THF | The solvent must be anhydrous as water can hydrolyze the activated species. DMF is excellent for dissolving most starting materials. |
| Reaction Temperature | 0 °C to Room Temperature | Starting the reaction at 0 °C, especially during base addition, helps to control any exotherm and minimize side reactions, including racemization of chiral centers. |
| Hydrogenation Catalyst | 10% Pd/C | Ensure the catalyst is active. If the reaction is sluggish, a fresh batch of catalyst may be needed. In some cases, other catalysts like Pearlman's catalyst (Pd(OH)₂/C) can be more effective. |
| Hydrogenation Solvent | MeOH, EtOH, EtOAc | The choice of solvent can influence the reaction rate. Methanol is generally a good choice. Ensure the solvent is degassed to remove oxygen, which can poison the catalyst. |
Trustworthiness: A Self-Validating System
The reliability of this protocol is ensured through in-process controls and rigorous characterization of the products.
-
Reaction Monitoring: Regular monitoring by TLC or LC-MS at each stage is critical. This allows for the confirmation of the consumption of starting materials and the formation of the desired product, enabling timely adjustments to the reaction conditions if necessary.
-
Intermediate Characterization: After purification, the O-benzyl-N-hydroxyamide intermediate should be thoroughly characterized by spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity before proceeding to the deprotection step.
-
Final Product Characterization: The final N-hydroxyamide product must also be rigorously characterized. The disappearance of the benzyl group signals in the ¹H NMR spectrum (typically aromatic protons around 7.3 ppm and benzylic protons around 5.0 ppm) is a key indicator of successful deprotection. Purity should be assessed by HPLC or LC-MS.
Safety Considerations
-
O-Benzylhydroxylamine Hydrochloride: This compound is a skin and eye irritant and may cause respiratory irritation.[9][10] It may also cause an allergic skin reaction. Always handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[11]
-
Coupling Reagents: Many coupling reagents are irritants and sensitizers. Consult the Safety Data Sheet (SDS) for each specific reagent before use.
-
Hydrogenation: Hydrogen gas is highly flammable and can form explosive mixtures with air.[11] Perform hydrogenation in a well-ventilated area, away from ignition sources, and use appropriate safety equipment. The Pd/C catalyst can be pyrophoric, especially when dry and exposed to air. Handle it with care, and do not allow the filtered catalyst to dry completely before proper disposal.
References
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Reddy, A. S., & Kumar, M. S. (2014). Methods for Hydroxamic Acid Synthesis. Current Organic Chemistry, 18(1), 108-132. [Link]
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Alonso, F., et al. (2006). One-Step Synthesis of O-Benzyl Hydroxamates from Unactivated Aliphatic and Aromatic Esters. ResearchGate. [Link]
-
Li, J., et al. (2024). Process Improvement for the Continuous Synthesis of N-Benzylhydroxylamine Hydrochloride. MDPI. [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of hydroxamates (Weinreb amides). [Link]
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N'Zoue, A., et al. (2024). Methods for synthesizing hydroxamic acids and their metal complexes. European Journal of Chemistry. [Link]
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PubMed. (2022). Determination of up to twenty carboxylic acid containing compounds in clinically relevant matrices by o-benzylhydroxylamine derivatization and liquid chromatography-tandem mass spectrometry. [Link]
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ACS Publications. (2021). Hydroxamic Acid Derivatives: From Synthetic Strategies to Medicinal Chemistry Applications. ACS Omega. [Link]
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ResearchGate. (2019). (PDF) Study of the cyclization of N-hydroxy- and N-methoxy-N-(2-oxoalkyl)amides. [Link]
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Chemstock. (n.d.). O- BENZYLHYDROXYLAMINE HYDROCHLORIDE - GHS Safety Data Sheet. [Link]
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Application Notes and Protocols for Bioconjugation Using O-Methylhydroxylamine Mediated Ligation
Introduction: The Power and Precision of Oxime Ligation in Bioconjugate Chemistry
In the landscape of bioconjugation, the covalent linking of two or more molecules where at least one is a biomolecule, precision and stability are paramount.[1] Among the arsenal of chemical tools available, oxime ligation, a bioorthogonal reaction between an aminooxy group (such as O-methylhydroxylamine) and a carbonyl group (an aldehyde or ketone), stands out for its exceptional reliability and versatility.[2] This reaction proceeds under mild aqueous conditions, exhibits high chemoselectivity, and forms a highly stable oxime bond, making it an ideal strategy for a wide array of applications, from the development of antibody-drug conjugates (ADCs) to the creation of sophisticated biomaterials.[2][3]
This guide provides an in-depth exploration of O-methylhydroxylamine mediated ligation, offering not just protocols, but the underlying chemical principles and field-tested insights to empower researchers, scientists, and drug development professionals to successfully implement this powerful technique. We will delve into the reaction mechanism, explore critical parameters for optimization, provide detailed experimental protocols, and discuss troubleshooting strategies to ensure robust and reproducible results.
The Mechanism of Oxime Ligation: A Tale of Nucleophilic Attack and Catalysis
The formation of an oxime bond is a classic example of nucleophilic addition to a carbonyl group. The reaction is initiated by the attack of the nucleophilic nitrogen of O-methylhydroxylamine on the electrophilic carbonyl carbon of a biomolecule engineered to contain an aldehyde or ketone. This is followed by dehydration to yield the stable oxime linkage.
The rate of oxime ligation is significantly pH-dependent, with optimal rates typically observed in the slightly acidic range of pH 4-5.[4][5] This is a delicate balance: at lower pH, the aminooxy group is protonated and non-nucleophilic, while at higher pH, the dehydration step becomes rate-limiting.
To overcome the often-sluggish reaction kinetics at neutral pH, which is desirable for many sensitive biomolecules, nucleophilic catalysts such as aniline and its derivatives are employed.[3][4] Aniline accelerates the reaction by first forming a more reactive Schiff base intermediate with the carbonyl compound, which is then readily attacked by the aminooxy nucleophile.[3] This catalytic cycle significantly enhances the reaction rate, even at low micromolar concentrations of reactants.[4]
Caption: Aniline-catalyzed oxime ligation mechanism.
Key Considerations for Successful Bioconjugation
Before embarking on a bioconjugation experiment, several factors must be carefully considered to ensure optimal outcomes.
| Parameter | Recommendation | Rationale & Insights |
| pH | 4.0 - 5.0 (uncatalyzed) or 6.5 - 7.5 (catalyzed) | The optimal pH is a compromise between the nucleophilicity of the aminooxy group and the efficiency of the dehydration step. For acid-sensitive biomolecules, catalyzed reactions at neutral pH are recommended.[4][5] |
| Catalyst | Aniline or p-phenylenediamine (2-10 mM) | Aniline is a classic catalyst, but p-phenylenediamine can be more effective at neutral pH and can be used at lower concentrations.[4] However, be aware of potential side reactions like dimerization with bifunctional catalysts like p-phenylenediamine.[2] |
| Reactant Molar Ratio | 5-20 fold molar excess of O-methylhydroxylamine | A molar excess of the smaller labeling reagent drives the reaction to completion. The optimal ratio should be determined empirically to balance efficiency with the potential for non-specific interactions. |
| Temperature | Room Temperature (20-25°C) | Most oxime ligations proceed efficiently at room temperature. For slower reactions, the temperature can be moderately increased (e.g., to 37°C), but this may impact the stability of the biomolecule. |
| Reaction Time | 1 - 24 hours | Reaction times can vary significantly depending on the reactants, concentrations, and catalyst used. It is crucial to monitor the reaction progress using appropriate analytical techniques. |
| Solvent | Aqueous buffers (e.g., PBS, MES, Acetate) | The reaction is typically performed in aqueous media. Organic co-solvents like DMF or DMSO can be used at low percentages to solubilize hydrophobic reagents, but their effect on biomolecule stability must be assessed. |
Experimental Protocols
Protocol 1: General Procedure for Labeling a Protein with an O-Methylhydroxylamine-Containing Probe
This protocol outlines a general procedure for the bioconjugation of a protein containing an accessible aldehyde or ketone group with a probe functionalized with O-methylhydroxylamine.
Materials:
-
Protein with an aldehyde or ketone group (1-5 mg/mL in a suitable buffer)
-
O-methylhydroxylamine hydrochloride
-
Aniline or p-phenylenediamine (catalyst)
-
Reaction Buffer: 0.1 M Sodium Phosphate, 0.15 M NaCl, pH 7.0 (for catalyzed reaction) or 0.1 M Sodium Acetate, pH 4.5 (for uncatalyzed reaction)
-
Quenching reagent (optional, e.g., an excess of a small molecule aldehyde or ketone)
-
Purification system (e.g., size-exclusion chromatography, dialysis)
Procedure:
-
Protein Preparation: Ensure the protein solution is free of any primary amines (e.g., Tris buffer) if the aldehyde/ketone was introduced via amine modification. Exchange the protein into the appropriate Reaction Buffer.
-
Reagent Preparation:
-
Prepare a stock solution of O-methylhydroxylamine hydrochloride (e.g., 100 mM in water).
-
Prepare a stock solution of the catalyst (e.g., 100 mM aniline in DMF or water, depending on solubility).
-
-
Ligation Reaction:
-
To the protein solution, add the O-methylhydroxylamine stock solution to achieve the desired final molar excess (e.g., 10-fold).
-
If using a catalyst, add the catalyst stock solution to the desired final concentration (e.g., 10 mM).
-
Gently mix the reaction and incubate at room temperature for 1-24 hours. Protect from light if using a fluorescent probe.
-
-
Reaction Monitoring: At various time points (e.g., 1, 4, 12, 24 hours), take a small aliquot of the reaction mixture and analyze it by SDS-PAGE, mass spectrometry (MS), or HPLC to monitor the formation of the conjugate.
-
Quenching (Optional): To stop the reaction, a quenching reagent can be added to consume any unreacted O-methylhydroxylamine.
-
Purification: Remove the excess labeling reagent and catalyst from the conjugated protein using size-exclusion chromatography, dialysis, or another suitable purification method.
-
Characterization: Characterize the final conjugate to determine the degree of labeling and confirm its integrity using techniques such as UV-Vis spectroscopy, MS, and functional assays.
Caption: Experimental workflow for protein labeling.
Troubleshooting Common Issues
| Issue | Possible Cause | Recommended Solution |
| Low Conjugation Efficiency | Suboptimal pH. | Optimize the reaction pH. For uncatalyzed reactions, try a range from 4.0 to 5.5. For catalyzed reactions, ensure the pH is between 6.5 and 7.5. |
| Inactive O-methylhydroxylamine reagent. | Use a fresh stock of O-methylhydroxylamine hydrochloride. The reagent is hygroscopic and should be stored in a cool, dry place.[6] | |
| Inaccessible carbonyl group on the biomolecule. | Ensure the aldehyde or ketone is sterically accessible. Consider using a longer linker on the labeling reagent. | |
| Interfering substances in the buffer. | Avoid buffers containing primary amines (e.g., Tris) or other nucleophiles that can react with the carbonyl group. | |
| Protein Precipitation | High concentration of organic co-solvent. | Minimize the amount of organic solvent used to dissolve the labeling reagent. |
| Changes in protein pI upon conjugation. | Perform the reaction at a lower protein concentration or in the presence of stabilizing additives. | |
| Non-specific Labeling | Reactive impurities in the labeling reagent. | Ensure the purity of the O-methylhydroxylamine-containing probe. |
| Undesired side reactions. | If using a bifunctional catalyst like p-phenylenediamine, consider switching to a monofunctional catalyst like aniline to avoid cross-linking.[2] |
Characterization of the Bioconjugate
Thorough characterization is essential to confirm the successful formation of the desired bioconjugate and to determine its properties.
-
SDS-PAGE: A simple and rapid method to visualize the increase in molecular weight of the protein after conjugation.
-
Mass Spectrometry (MS): Provides a precise measurement of the molecular weight of the conjugate, allowing for the determination of the degree of labeling.
-
UV-Vis Spectroscopy: Can be used to quantify the degree of labeling if the attached probe has a distinct chromophore.
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase or size-exclusion HPLC can be used to assess the purity of the conjugate and separate it from unreacted starting materials.[2]
-
Functional Assays: It is crucial to perform relevant functional assays to ensure that the biological activity of the protein is retained after conjugation.
Applications in Research and Drug Development
The robustness and specificity of O-methylhydroxylamine mediated ligation have led to its widespread adoption in various fields:
-
Antibody-Drug Conjugates (ADCs): Site-specific conjugation of potent cytotoxic drugs to antibodies, creating highly targeted cancer therapeutics.[7]
-
PEGylation: Modification of therapeutic proteins with polyethylene glycol (PEG) to enhance their pharmacokinetic properties.[4]
-
Immobilization of Biomolecules: Covalent attachment of proteins or other biomolecules to surfaces for applications in biosensors and diagnostics.
-
Fluorescent Labeling: Attaching fluorescent probes to biomolecules for imaging and tracking in living cells.
-
Oligonucleotide Conjugation: Creating conjugates of oligonucleotides with proteins or other molecules for therapeutic and diagnostic purposes.[2][8]
Conclusion
O-methylhydroxylamine mediated ligation is a powerful and reliable tool for the construction of well-defined bioconjugates. By understanding the underlying mechanism and carefully optimizing the reaction conditions, researchers can harness the full potential of this versatile chemistry. The protocols and insights provided in this guide serve as a comprehensive resource to facilitate the successful implementation of oxime ligation in a wide range of scientific endeavors, from fundamental research to the development of next-generation therapeutics and diagnostics.
References
-
Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides. Chemical Communications, 58(65), 9100-9103. [Link]
-
Enhanced Catalysis of Oxime-Based Bioconjugations by Substituted Anilines. ACS Publications. [Link]
-
Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis. PMC. [Link]
-
A Highly Efficient Catalyst for Oxime Ligation and Hydrazone-Oxime Exchange Suitable for Bioconjugation. PMC. [Link]
-
A Highly Efficient Catalyst for Oxime Ligation and Hydrazone-Oxime Exchange Suitable for Bioconjugation. ResearchGate. [Link]
-
A Highly Efficient Catalyst for Oxime Ligation and Hydrazone–Oxime Exchange Suitable for Bioconjugation. ACS Publications. [Link]
-
Kinetic analysis of oxime ligation with an aldehyde-functionalized... ResearchGate. [Link]
-
Enhanced Catalysis of Oxime-Based Bioconjugations by Substituted Anilines. ResearchGate. [Link]
-
Recent Advances in the Delivery Carriers and Chemical Conjugation Strategies for Nucleic Acid Drugs. MDPI. [Link]
-
O-Methylhydroxylamine hydrochloride | CH5NO.ClH | CID 521874. PubChem. [Link]
-
Advanced Methodology for Drug Delivery. eScholarship.org. [Link]
-
Scheme for labeling proteins via oxime ligation (a) and via CuAAC (b).... ResearchGate. [Link]
-
Advances in oligonucleotide drug delivery. PMC. [Link]
-
Methoxyamine. Wikipedia. [Link]
-
Site-selective incorporation and ligation of protein aldehydes. Organic & Biomolecular Chemistry. [Link]
-
Native Chemical Ligation: A Boon to Peptide Chemistry. MDPI. [Link]
-
Strategies for successful crosslinking and bioconjugation applications. YouTube. [Link]
-
Rapid Oxime and Hydrazone Ligations with Aromatic Aldehydes for Biomolecular Labeling. Bioconjugate Chemistry. [Link]
-
Click nucleic acid ligation: applications in biology and nanotechnology. PubMed. [Link]
Sources
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. Advances in oligonucleotide drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocols: Site-Specific Modification of Biomolecules with Oxime Ligation
Introduction: Precision Engineering of Biomolecules
In the landscape of bioconjugation, the ability to create homogenous, precisely defined molecular constructs is paramount for advancing therapeutics, diagnostics, and fundamental biological research. Oxime ligation has emerged as a cornerstone technology for achieving this precision. It is a chemoselective reaction that forms a stable oxime bond through the condensation of an aminooxy group with a carbonyl group (an aldehyde or ketone).[1][2] The bioorthogonality of the reactants—meaning they are largely absent from and non-reactive with native biological systems—allows for the specific and controlled modification of proteins, peptides, nucleic acids, and other biomolecules under mild, aqueous conditions.[1][2]
This guide provides a comprehensive overview of oxime ligation, from its underlying chemical principles to detailed, field-proven protocols. It is designed for researchers, scientists, and drug development professionals seeking to leverage this powerful tool for applications such as the development of antibody-drug conjugates (ADCs), PEGylation, surface immobilization, and the construction of complex biomolecular probes.[1][3]
The Chemistry of Oxime Ligation: Mechanism and Catalysis
The power of oxime ligation lies in its simplicity and robustness. The reaction proceeds via a nucleophilic attack of the aminooxy group on the carbonyl carbon, forming a tetrahedral intermediate. The rate-limiting step is typically the acid-catalyzed dehydration of this intermediate to yield the final, stable oxime product.[2]
The reaction rate is highly pH-dependent. Optimal rates are generally observed in a mildly acidic buffer (pH 4-5).[1][4] This represents a critical balance: the acidic environment facilitates the dehydration step, while avoiding excessive protonation of the aminooxy nucleophile, which would render it non-reactive.[2]
Caption: Mechanism of Oxime Ligation.
Accelerating the Reaction: The Role of Catalysts
While the reaction proceeds spontaneously under optimal pH, its rate can be significantly enhanced by nucleophilic catalysts, a crucial advantage when working with sensitive biomolecules or at neutral pH. Aniline is the classic catalyst, which functions by first forming a more reactive protonated Schiff base (iminium ion) with the carbonyl compound, which is then rapidly attacked by the aminooxy nucleophile.[2][4]
Recent advancements have identified superior catalysts that offer significant rate enhancements, especially at physiological pH.
| Catalyst | Typical Concentration | Key Advantages | Considerations |
| Aniline | 10-100 mM | Well-established, effective at acidic pH.[2][4] | Limited solubility; less effective at neutral pH; can be toxic to cells.[5] |
| p-Phenylenediamine | 2-10 mM | 19-fold faster than aniline at pH 7; effective at low mM concentrations.[4] | Prone to oxidation; potential for toxicity. |
| m-Phenylenediamine (mPDA) | 50-700 mM | Up to 15x more efficient than aniline; high aqueous solubility allows for higher reaction rates.[5][6] | High concentrations may be required for maximal efficiency. |
Part 1: Preparing Biomolecules for Ligation
The cornerstone of site-specific modification is the precise introduction of a unique reactive handle—either a carbonyl or an aminooxy group—into the target biomolecule.
Workflow for Introducing a Unique Reactive Handle
Caption: Decision workflow for biomolecule functionalization.
A. Site-Specific Introduction of Carbonyl Groups
-
Genetic Encoding of Unnatural Amino Acids (Uaas): This is the most precise method for placing a ketone handle. By employing an orthogonal aminoacyl-tRNA synthetase/tRNA pair, an unnatural amino acid like p-acetylphenylalanine (pAcF) can be incorporated into a protein at any desired position in response to an amber stop codon (UAG).[3] This yields a recombinant protein with a bioorthogonal ketone group ready for ligation.
-
The Aldehyde Tag (FGE System): This powerful enzymatic method involves genetically encoding a short consensus sequence (e.g., CxPxR) into the protein of interest.[7] The co-expression of formylglycine-generating enzyme (FGE) results in the oxidation of the cysteine residue within this tag to Cα-formylglycine, which contains a reactive aldehyde group.[7] This technique is highly efficient in both prokaryotic and eukaryotic expression systems.
-
Oxidation of N-terminal Residues: For proteins with an N-terminal serine or threonine, treatment with sodium periodate (NaIO₄) can oxidatively cleave the amino acid side chain to generate a glyoxylyl aldehyde at the N-terminus. This method is site-specific but limited to proteins with the appropriate N-terminal residue.[2]
B. Site-Specific Introduction of Aminooxy Groups
-
Genetic Encoding of Aminooxy Uaas: Similar to pAcF, amino acids containing aminooxy functionalities can be genetically encoded into proteins, providing a precise location for subsequent conjugation with an aldehyde- or ketone-bearing molecule.[8][9]
-
Chemical Modification: While less site-specific, native amino acids can be modified. For instance, a protein with a single accessible cysteine can be selectively modified with a maleimide-containing linker that also bears a protected aminooxy group. Similarly, NHS-ester linkers can be used to target lysine residues, although this typically results in a heterogeneous mixture of products.
Part 2: Experimental Protocols
Disclaimer: These protocols are intended as a guide. Optimal conditions (e.g., reagent concentrations, incubation times, temperature) may vary depending on the specific biomolecules and should be determined empirically.
Protocol 1: General Oxime Ligation with an Aldehyde-Tagged Protein
This protocol describes the conjugation of an aminooxy-functionalized payload (e.g., a fluorescent dye, PEG, or small molecule drug) to a protein containing a formylglycine (Fgly) aldehyde tag.
Materials:
-
Aldehyde-tagged protein (purified): 1-5 mg/mL in a suitable buffer (e.g., PBS, HEPES).
-
Aminooxy-payload: 10-50 mM stock solution in a compatible solvent (e.g., DMSO, water).
-
Ligation Buffer: 100 mM Sodium Acetate, 150 mM NaCl, pH 4.7.
-
Catalyst Stock: 1 M m-Phenylenediamine (mPDA) in water, pH adjusted to ~6.0 with HCl. (Handle with care in a fume hood).
-
Quenching Solution (Optional): 1 M Aminooxyacetic acid, pH 7.
-
Purification System: Size-Exclusion Chromatography (SEC) column (e.g., Superdex 75/200) or dialysis cassettes (10 kDa MWCO).
Procedure:
-
Preparation of Protein: Exchange the aldehyde-tagged protein into the Ligation Buffer using a desalting column or dialysis. Adjust the final protein concentration to 20-100 µM (approx. 1-5 mg/mL for a 50 kDa protein).
-
Reaction Setup:
-
In a microcentrifuge tube, add the required volume of the aldehyde-tagged protein.
-
Add the aminooxy-payload from the stock solution to achieve a final concentration of 2-10 mM (a 20- to 100-fold molar excess over the protein). Causality: A high molar excess of the payload drives the reaction equilibrium towards the product.
-
Add the mPDA catalyst from the stock solution to a final concentration of 50-200 mM. Causality: The catalyst significantly accelerates the rate-limiting dehydration step, enabling efficient conjugation under milder conditions or at higher pH if needed.
-
-
Incubation: Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle mixing. Reaction progress can be monitored by LC-MS or SDS-PAGE.
-
Quenching (Optional): To consume any unreacted aldehyde groups on the protein, add the quenching solution to a final concentration of 50 mM and incubate for 30 minutes.
-
Purification: Remove the excess payload and catalyst by purifying the reaction mixture.
-
Size-Exclusion Chromatography (SEC): This is the preferred method as it provides excellent separation of the conjugated protein from small molecule reactants.
-
Dialysis: Dialyze the sample against a suitable storage buffer (e.g., PBS, pH 7.4) with multiple buffer changes over 24-48 hours.
-
-
Characterization: Analyze the purified conjugate to confirm successful ligation and determine purity.
Protocol 2: Characterization of the Bioconjugate
This protocol provides a self-validating system to confirm the identity and quality of the final product.
A. SDS-PAGE Analysis:
-
Purpose: To visualize the formation of the conjugate.
-
Method: Run samples of the starting protein, the reaction mixture, and the purified conjugate on an SDS-PAGE gel.
-
Expected Result: A successful conjugation with a payload of significant molecular weight (e.g., PEG) will show a distinct band shift to a higher molecular weight for the conjugated protein compared to the starting material. If the payload is a fluorescent dye, the gel can be imaged on a fluorescence scanner before Coomassie staining to confirm that the fluorescence co-localizes with the protein band.
B. Mass Spectrometry (LC-MS):
-
Purpose: To confirm the precise mass of the conjugate and verify homogenous modification.
-
Method: Analyze the purified conjugate using liquid chromatography coupled to a high-resolution mass spectrometer (e.g., ESI-Q-TOF).
-
Expected Result: The deconvoluted mass spectrum should show a single major peak corresponding to the theoretical mass of the protein plus one equivalent of the payload. The absence of the starting protein mass confirms high reaction efficiency.
C. UV-Vis Spectroscopy (for dye conjugates):
-
Purpose: To determine the Degree of Labeling (DoL).
-
Method: Measure the absorbance of the purified conjugate at the protein's absorbance maximum (typically 280 nm) and the dye's absorbance maximum.
-
Calculation: The DoL can be calculated using the Beer-Lambert law, correcting for the dye's absorbance contribution at 280 nm. DoL = (A_dye / ε_dye) / [(A_280 - A_dye * CF) / ε_protein] Where CF is the correction factor (A_280_dye / A_max_dye).
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Conjugation Efficiency | Sub-optimal pH. | Verify the pH of the ligation buffer is between 4.5-5.5. |
| Inactive reactants. | Ensure the aldehyde/aminooxy groups have not degraded. Use fresh reagents. | |
| Insufficient catalyst or reaction time. | Increase catalyst concentration or extend incubation time. Monitor progress with a time-course experiment. | |
| Protein Precipitation | Low protein stability at acidic pH. | Perform the reaction at a higher pH (6.0-7.0) using a higher concentration of an efficient catalyst like mPDA. |
| Use of organic co-solvents (e.g., DMSO). | Minimize the percentage of co-solvent in the final reaction mixture (<10%). | |
| Heterogeneous Product | Non-specific modification. | Ensure the unique reactive handle was incorporated site-specifically. Re-evaluate the functionalization strategy. |
| Incomplete reaction. | Drive the reaction to completion by increasing the excess of the payload or the reaction time. |
Conclusion
Site-specific oxime ligation is a robust and versatile strategy for the precise construction of well-defined bioconjugates. By enabling meticulous control over the location and stoichiometry of modification, this technique empowers researchers to develop next-generation protein therapeutics, advanced diagnostic tools, and novel molecular probes with improved homogeneity, performance, and pharmacological properties.[3] The protocols and principles outlined in this guide provide a solid foundation for the successful implementation of oxime ligation in a wide array of research and development applications.
References
-
Application of Post Solid-Phase Oxime Ligation to Fine-Tune Peptide–Protein Interactions. (2020). MDPI. [Link]
-
Incorporation of synthetic amino acids into proteins at specific sites. RIKEN. [Link]
-
Protein Glycoengineering Enabled by the Versatile Synthesis of Aminooxy Glycans and the Genetically Encoded Aldehyde Tag. (2012). NIH. [Link]
-
Oxime-based linker libraries as a general approach for the rapid generation and screening of multidentate inhibitors. (2017). NIH. [Link]
-
Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides. (2022). NIH. [Link]
-
Oxime-Linked Peptide–Daunomycin Conjugates as Good Tools for Selection of Suitable Homing Devices in Targeted Tumor Therapy: An Overview. (2019). MDPI. [Link]
-
Synthesis of site-specific antibody-drug conjugates using unnatural amino acids. (2013). NIH. [Link]
-
Enhanced Catalysis of Oxime-Based Bioconjugations by Substituted Anilines. (2013). ACS Publications. [Link]
-
Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis. (2017). NIH. [Link]
-
A Highly Efficient Catalyst for Oxime Ligation and Hydrazone-Oxime Exchange Suitable for Bioconjugation. (2013). ResearchGate. [Link]
-
A Highly Efficient Catalyst for Oxime Ligation and Hydrazone–Oxime Exchange Suitable for Bioconjugation. (2013). ACS Publications. [Link]
Sources
- 1. Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of site-specific antibody-drug conjugates using unnatural amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Protein Glycoengineering Enabled by the Versatile Synthesis of Aminooxy Glycans and the Genetically Encoded Aldehyde Tag - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Application of Post Solid-Phase Oxime Ligation to Fine-Tune Peptide–Protein Interactions | MDPI [mdpi.com]
- 9. Incorporation of synthetic amino acids into proteins at specific sites | 理化学研究所 ライフサイエンス技術基盤研究センター [clst.riken.jp]
Troubleshooting & Optimization
Optimizing O-[(benzyloxy)methyl]hydroxylamine reaction conditions
<Technical Support Center: O-[(benzyloxy)methyl]hydroxylamine Reactions >
A Guide for the Research Scientist
Welcome to the technical support center for this compound (BOM-hydroxylamine). As Senior Application Scientists, we've compiled this guide based on extensive laboratory experience and a thorough review of the literature to help you navigate the nuances of using this versatile reagent. This document is structured to provide not only solutions to common problems but also the underlying chemical principles to empower your experimental design.
Core Concepts: The BOM-Oxime Formation
This compound is primarily used to convert aldehydes and ketones into their corresponding O-BOM oximes. This reaction is a cornerstone in synthetic chemistry for several reasons:
-
Carbonyl Protection: The resulting BOM-oxime is a robust protecting group for aldehydes and ketones, stable to a variety of reaction conditions under which the parent carbonyl would react.[1]
-
Synthetic Handle: The N-O bond in the oxime functionality is relatively weak (average energy of ~57 kcal/mol), making it a useful precursor for various transformations, including the synthesis of N-heterocycles.[2]
-
Characterization: Oximes are often crystalline solids, aiding in the purification and characterization of carbonyl-containing compounds.[1]
The reaction proceeds via a condensation mechanism analogous to imine formation.[3][4] The nitrogen of the hydroxylamine acts as a nucleophile, attacking the electrophilic carbonyl carbon. This is followed by a series of proton transfers and the elimination of a water molecule to yield the C=N double bond of the oxime.[4][5]
Frequently Asked Questions (FAQs)
Q1: Why is this compound typically supplied as a hydrochloride salt?
The hydrochloride salt enhances the stability and shelf-life of the reagent.[6][7] O-alkylhydroxylamines in their free base form can be more sensitive to oxidation or degradation.[7] The salt is a stable, crystalline solid that is easier to handle and weigh accurately.[8] Before use, the free base is typically generated in situ by the addition of a suitable base.
Q2: What is the optimal pH for this reaction?
The reaction is fastest in a mildly acidic medium, typically around pH 4.5.[9] This represents a crucial balance:
-
Acid Catalysis: The acid protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and accelerating the initial nucleophilic attack. It also facilitates the final dehydration step by turning the hydroxyl group into a better leaving group (H₂O).[3]
-
Nucleophile Availability: If the pH is too low (e.g., below 3), the hydroxylamine nitrogen becomes fully protonated (R-ONH₃⁺).[3][9] This protonated form is no longer nucleophilic, effectively shutting down the reaction.[9]
Therefore, buffering the reaction or using a weak base is critical to maintain the optimal pH range.
Q3: Can I use this reagent with both aldehydes and ketones?
Yes, it reacts with both. However, aldehydes are generally more reactive electrophiles than ketones due to less steric hindrance and electronic factors. Consequently, reactions with aldehydes are typically faster and may proceed under milder conditions than those with sterically hindered or electron-rich ketones.[10]
Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format.
Problem Area 1: Low or No Conversion
Q: My reaction isn't starting, or the yield is very low. What are the first things I should check?
This is a common issue that can often be resolved by systematically reviewing your setup and conditions.[11][12]
A: Follow this diagnostic workflow:
-
Reagent Integrity:
-
BOM-hydroxylamine·HCl: This reagent is hygroscopic.[13] Ensure it has been stored in a cool, dry place. If it appears clumpy or discolored, its quality may be compromised.
-
Carbonyl Substrate: Verify the purity of your aldehyde or ketone. Impurities can inhibit the reaction.
-
Solvent: Ensure solvents are of appropriate grade and dry if necessary. While the reaction produces water, starting with wet solvents can alter concentrations and reaction kinetics.
-
-
Base and pH Control:
-
Stoichiometry: You must add at least one equivalent of a base to neutralize the hydrochloride salt and liberate the free hydroxylamine. A slight excess (1.1-1.2 eq.) is often beneficial.
-
Base Choice: A non-nucleophilic base like pyridine or triethylamine is common. Pyridine can also act as the solvent and a mild acid catalyst. For sensitive substrates, weaker bases like sodium bicarbonate or sodium acetate can be used to buffer the system.
-
-
Reaction Conditions:
-
Temperature: Most reactions proceed well at room temperature. However, for unreactive ketones, gentle heating (e.g., 40-60 °C) may be required to drive the reaction to completion.[14]
-
Time: Monitor the reaction by TLC or LC-MS. Aldehyde reactions can be complete in 1-4 hours, while ketones may require overnight stirring.
-
-
Substrate Reactivity:
-
If you are working with a sterically hindered ketone (e.g., camphor oxime), expect slower reaction rates.[1] In these cases, increasing the temperature and reaction time is the primary strategy.
-
Problem Area 2: Side Products and Purification
Q: My TLC/LC-MS shows multiple spots. What are the likely side products?
A: Besides unreacted starting materials, you may observe:
-
Dimerization/Oligomerization of Aldehyde: Aldehydes, especially those without α-hydrogens, can be prone to side reactions under basic or acidic conditions.
-
Beckmann Rearrangement: While less common under these conditions, if the formed oxime is subjected to strong acid and heat, it could potentially undergo rearrangement.[3]
-
(E/Z) Isomers: Unsymmetrical ketones and most aldehydes will form a mixture of (E) and (Z) oxime isomers.[1][4] These may appear as two distinct, often close-running spots on TLC or peaks in the chromatogram. This is not a side reaction but an inherent property of the product.
Q: Purification is challenging. The product seems to be co-eluting with a byproduct. What can I do?
A:
-
Confirm Product Identity: First, confirm which spots/peaks correspond to your (E/Z) products via LC-MS.
-
Optimize Chromatography: (E/Z) isomers can sometimes be separated with careful column chromatography. Try a shallower solvent gradient or a different solvent system (e.g., switching from ethyl acetate/hexanes to ether/pentane).
-
Recrystallization: If the product is a solid, recrystallization is an excellent method for improving purity and potentially isolating a single geometric isomer.[15]
-
Aqueous Workup: Ensure your workup effectively removes the base and any salts. A wash with dilute acid (e.g., 1M HCl) will remove amine bases, followed by a wash with saturated sodium bicarbonate to neutralize any remaining acid, and finally a brine wash.
Experimental Protocols & Data
Key Reagent Parameters
| Parameter | Recommended Choice & Rationale |
| Stoichiometry | 1.0 eq. Carbonyl : 1.1-1.5 eq. BOM-NH₂·HCl : 1.2-2.0 eq. Base. A slight excess of the hydroxylamine and base ensures the carbonyl is fully consumed. |
| Solvent | Ethanol/Methanol: Excellent general-purpose protic solvents. Pyridine: Acts as both solvent and base. Ideal for simple, unhindered substrates. THF/DCM: Good for substrates with poor alcohol solubility. Requires addition of a separate base (e.g., triethylamine). |
| Temperature | Aldehydes: 20-25 °C (Room Temperature). Ketones: 20-60 °C. Start at RT and gently heat if conversion is slow. |
| Concentration | 0.1 M to 0.5 M with respect to the limiting reagent is a typical starting point. |
General Protocol for BOM-Oxime Formation from an Aldehyde
This protocol provides a reliable starting point for most aldehyde substrates.
-
Setup: To a round-bottom flask equipped with a magnetic stir bar, add the aldehyde (1.0 eq.). Dissolve it in a suitable solvent (e.g., ethanol, 0.2 M).
-
Reagent Addition: Add this compound hydrochloride (1.2 eq.) to the solution. Stir for 2-3 minutes to allow for dissolution.
-
Base Addition: Add the base (e.g., pyridine, 1.5 eq.) dropwise at room temperature.
-
Reaction: Stir the reaction mixture at room temperature. Monitor the disappearance of the starting material by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 1-4 hours.
-
Workup:
-
Once the reaction is complete, concentrate the mixture in vacuo to remove the bulk of the solvent.
-
Dilute the residue with ethyl acetate and water.
-
Transfer to a separatory funnel. Wash the organic layer sequentially with 1M HCl (2x), saturated NaHCO₃ (1x), and brine (1x).
-
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude material by flash column chromatography on silica gel or by recrystallization to obtain the pure BOM-oxime.
References
-
Beckmann Rearrangement. Master Organic Chemistry. [Link]
-
O-alkylation and arylation of Oximes, Hydroxylamines and related compounds. Organic Chemistry Portal. [Link]
-
Li, Z., et al. (2023). Recent Advances in N-O Bond Cleavage of Oximes and Hydroxylamines to Construct N-Heterocycle. Molecules, 28(4), 1775. [Link]
-
Rzepa, H. (2012). Oxime formation from hydroxylamine and ketone: a (computational) reality check on stage one of the mechanism. Henry Rzepa's Blog. [Link]
-
Biswas, T. (2019). Oxime formation and pH of medium with reaction mechanism and use in Beckmann Rearrangement. YouTube. [Link]
-
Zhang, L., et al. (2012). Synthesis and antimicrobial activities of oximes derived from O-benzylhydroxylamine as FabH inhibitors. Archiv der Pharmazie, 345(11), 888-896. [Link]
-
Deprotection of oximes. ResearchGate. [Link]
-
General tips for improving yield? Reddit r/chemistry. [Link]
-
How does hydroxylamine react with aldehydes/ketones to form oximes? Quora. [Link]
-
Action of Hydroxylamine on Aldehyde and Ketone. YouTube. [Link]
-
Troubleshooting: How to Improve Yield. University of Rochester Department of Chemistry. [Link]
-
Das, B., et al. (2007). A rapid, convenient, solventless green approach for the synthesis of oximes using grindstone chemistry. Beilstein Journal of Organic Chemistry, 3, 17. [Link]
-
Kim, H. J., et al. (2013). A reliable Pd-mediated hydrogenolytic deprotection of BOM group of uridine ureido nitrogen. Bulletin of the Korean Chemical Society, 34(10), 3159-3161. [Link]
-
What could be reason for getting a very low yield in organic chemistry? Quora. [Link]
-
O-Benzylhydroxylamine Hydrochloride. ResearchGate. [Link]
-
How does O-benzoyl-N-methylhydroxylamine hydrochloride oxidise this ketone? Chemistry Stack Exchange. [Link]
-
Kölmel, D. K., & Schedler, M. (2015). Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis. Bioconjugate chemistry, 26(10), 1935–1947. [Link]
-
Oxime formation. ChemTube3D. [Link]
-
Protecting Groups. Organic Synthesis. [Link]
-
Cameron, K. S., et al. (2002). Optimization of reaction conditions for REM resin-bound quaternization reactions. Journal of Combinatorial Chemistry, 4(3), 199-203. [Link]
-
Why aldehyde reacts with NH2OH in acidic medium. YouTube. [Link]
-
Wang, Z., et al. (2024). Process Improvement for the Continuous Synthesis of N-Benzylhydroxylamine Hydrochloride. Molecules, 29(8), 1832. [Link]
-
Which order is better in condition optimization for a chemical reaction? ResearchGate. [Link]
Sources
- 1. researchgate.net [researchgate.net]
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- 7. CAS 876-33-5: Hydroxylamine, O-[(4-methoxyphenyl)methyl]-,… [cymitquimica.com]
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- 9. Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
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- 15. reddit.com [reddit.com]
Common side reactions in oxime synthesis and how to avoid them
Welcome to the technical support guide for oxime synthesis. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of oximation. Instead of a generic overview, this guide provides in-depth, field-tested insights into the common side reactions encountered during oxime synthesis and offers robust, evidence-based strategies to mitigate them. Our focus is on the causality behind experimental choices, ensuring that each protocol is a self-validating system for achieving high-yield, high-purity results.
Troubleshooting Guide: Diagnosing and Solving Common Issues
This section addresses the most frequent challenges encountered during oxime synthesis. Each issue is broken down by potential causes, followed by detailed corrective and preventative actions.
Problem 1: Low or No Yield of the Desired Oxime
Symptom: After the reaction and workup, TLC, NMR, or LC-MS analysis shows a significant amount of unreacted starting material or a complex mixture of products with little of the target oxime.
| Potential Cause | Mechanistic Explanation & Diagnosis | Corrective & Preventative Actions |
| Incorrect pH | The formation of an oxime is a pH-dependent condensation reaction. The rate-limiting step is the nucleophilic attack of hydroxylamine on the carbonyl carbon. At low pH (<4), the hydroxylamine is excessively protonated, reducing its nucleophilicity. At high pH (>7), there is insufficient acid to catalyze the dehydration of the carbinolamine intermediate. The optimal pH is typically between 4 and 6.[1] | Action: Implement rigorous pH control. Use a buffered system (e.g., acetate buffer) or monitor and adjust the pH throughout the reaction. For reactions using hydroxylamine hydrochloride, a weak base like sodium acetate or pyridine is often added to neutralize the HCl released and maintain the optimal pH range.[2] |
| Steric Hindrance | Bulky substituents on the ketone or aldehyde can sterically hinder the approach of hydroxylamine, significantly slowing down the reaction rate. | Action: Increase the reaction temperature and extend the reaction time. Consider using a less sterically hindered hydroxylamine derivative if the application allows. Microwave-assisted synthesis can also be effective in overcoming steric barriers by providing rapid, localized heating. |
| Oxime Hydrolysis | The oxime linkage is susceptible to acid-catalyzed hydrolysis, reverting the product back to the starting carbonyl compound and hydroxylamine.[1][3] This is a significant issue if the workup or purification involves strongly acidic conditions. | Action: Maintain a neutral or slightly basic pH during workup and purification. Use a saturated sodium bicarbonate solution to neutralize any residual acid. Avoid prolonged exposure to silica gel during column chromatography, as its acidic nature can promote hydrolysis. |
Problem 2: Formation of an Unexpected Major Byproduct
Symptom: A significant peak appears in your analytical data that does not correspond to the starting material or the desired oxime.
| Potential Cause | Mechanistic Explanation & Diagnosis | Corrective & Preventative Actions |
| Beckmann Rearrangement | This is the most common and significant side reaction, particularly with ketoximes under acidic conditions.[3][4] The acid protonates the oxime's hydroxyl group, converting it into a good leaving group (water). This triggers a 1,2-alkyl or aryl migration to the electron-deficient nitrogen atom, ultimately forming an amide or, in the case of aldoximes, a nitrile.[4] This is often promoted by strong acids (H₂SO₄, PCl₅) or even Lewis acids at elevated temperatures.[5][6] | Action: The primary control is stringent pH management. Avoid strongly acidic conditions and high temperatures. If an acid catalyst is necessary, use a weaker acid or a buffered system. Running the reaction at or below room temperature can significantly suppress this rearrangement.[7] |
| Nitrone Formation | Oximes can exist in equilibrium with their tautomeric form, nitrones, though the equilibrium usually favors the oxime.[8] However, in the presence of excess aldehyde, the nitrone tautomer can undergo a [3+2] cycloaddition reaction, leading to isoxazolidine byproducts. N-alkylation of the oxime is also a possible side reaction.[9] | Action: Use a slight excess of hydroxylamine relative to the carbonyl compound (e.g., 1.1 to 1.2 equivalents). This ensures the aldehyde or ketone is consumed quickly, minimizing its availability to react with the nitrone tautomer. |
| Reduction to Amine | If reducing agents are present, even mild ones, the oxime C=N bond can be reduced to form a primary amine.[3] This is less common during the synthesis itself unless a specific reagent with dual functionality is used. | Action: Scrutinize all reagents for potential reducing capabilities. Ensure the reaction is performed under an inert atmosphere if any components are sensitive to reduction. |
Technical FAQs
Q1: What is the optimal pH for oxime synthesis and how do I maintain it?
A1: The optimal pH for most oximation reactions is between 4 and 6. This range represents a delicate balance: it must be acidic enough to catalyze the dehydration of the intermediate but not so acidic that it deactivates the hydroxylamine nucleophile by excessive protonation or induces the Beckmann rearrangement.[1]
Protocol for pH-Controlled Oximation:
-
Reagent Preparation: Dissolve your aldehyde or ketone in a suitable solvent (e.g., ethanol, methanol/water).[2][7]
-
Buffer System: In a separate flask, prepare a 1.2 M equivalent solution of hydroxylamine hydrochloride and a 1.5 M equivalent solution of sodium acetate in water. The sodium acetate acts as a buffer, neutralizing the released HCl.
-
Reaction Setup: Add the hydroxylamine/acetate solution to the carbonyl solution.
-
Monitoring (Self-Validation): Use a pH meter to check the initial pH of the reaction mixture. It should be within the 4-6 range. For long reactions, it is good practice to monitor the pH periodically.
-
Workup: Upon completion, quench the reaction with a saturated solution of sodium bicarbonate to ensure any remaining acid is neutralized before extraction and purification.
Q2: My oxime appears to be reverting to the starting material on the rotovap or during column chromatography. What is happening?
A2: This is a classic symptom of oxime hydrolysis.[3] The C=N bond of the oxime is susceptible to cleavage by water, a reaction that is strongly catalyzed by acid. Both rotary evaporation under high vacuum (which can concentrate residual acids) and column chromatography on standard silica gel (which is inherently acidic) can create conditions ripe for hydrolysis.
Troubleshooting Workflow for Hydrolysis:
Caption: Troubleshooting workflow for oxime hydrolysis.
Q3: I am getting a mixture of E/Z isomers. How can I control the stereochemistry?
A3: For unsymmetrical ketoximes and most aldoximes, the formation of geometric (E/Z) isomers is possible. Typically, the reaction yields the thermodynamically more stable E isomer as the major product. However, reaction conditions can influence the ratio. Lower temperatures often favor the kinetic product, which may differ from the thermodynamic one. If a specific isomer is required, separation is often necessary. Techniques like fractional crystallization or careful chromatography can be effective. In some advanced applications, photoisomerization can be used to convert the more stable isomer into the less stable one.
Reaction Pathways: Desired vs. Side Reactions
Understanding the competing reaction pathways is crucial for troubleshooting. The following diagram illustrates the main synthetic route versus the most common side reactions.
Caption: Competing pathways in oxime synthesis.
This guide provides a foundational framework for addressing common issues in oxime synthesis. Successful synthesis relies on a mechanistic understanding of not only the desired reaction but also the potential side reactions, with careful control of reaction parameters—especially pH—being the most critical factor for success.
References
-
Metal-Involving Synthesis and Reactions of Oximes. Chemical Reviews, ACS Publications. [Link]
-
Green Approach for Synthesis of Oximes by Using Natural Acids. International Journal of Pharmaceutical Research and Applications. [Link]
-
Oxime synthesis by condensation or oxidation. Organic Chemistry Portal. [Link]
-
An Efficient Procedure for Synthesis of Oximes by Grinding. Asian Journal of Chemistry. [Link]
-
Oxime - Wikipedia. Wikipedia. [Link]
-
Beckmann Rearrangement. Master Organic Chemistry. [Link]
-
The practical synthesis of aryl oximes from aryl aldehydes under catalyst-free conditions in mineral water. Indian Academy of Sciences. [Link]
-
A rapid, convenient, solventless green approach for the synthesis of oximes using grindstone chemistry. PMC. [Link]
-
Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis. PMC. [Link]
-
An efficient one pot synthesis of oxime by classical method. ResearchGate. [Link]
-
Revisiting oxime–nitrone tautomerism. Evidence of nitrone tautomer participation in oxime nucleophilic addition reactions. RSC Advances. [Link]
Sources
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- 8. Revisiting oxime–nitrone tautomerism. Evidence of nitrone tautomer participation in oxime nucleophilic addition reactions - RSC Advances (RSC Publishing) DOI:10.1039/C6RA02638A [pubs.rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
Technical Support Center: Troubleshooting Low Yields in O-benzylhydroxylamine Reactions
Welcome to the technical support center for O-benzylhydroxylamine reactions. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges, particularly low yields, in their synthetic work involving this versatile reagent. Here, we move beyond simple procedural lists to delve into the causality behind common experimental pitfalls, offering field-proven insights and robust troubleshooting strategies.
Introduction: The Challenge of O-benzylhydroxylamine
O-benzylhydroxylamine and its hydrochloride salt are pivotal intermediates in the synthesis of a multitude of biologically active molecules.[1] However, its reactivity profile presents unique challenges. Low yields in reactions, especially N-alkylation, are a frequent concern. This guide provides a structured approach to diagnosing and resolving these issues, ensuring your syntheses are both efficient and reproducible.
Frequently Asked Questions (FAQs)
Here we address some of the most common initial questions that arise when troubleshooting these reactions.
Q1: My reaction with O-benzylhydroxylamine hydrochloride is not proceeding. What is the first thing I should check?
A1: The most common oversight is the failure to add a base. O-benzylhydroxylamine hydrochloride is an ammonium salt.[2] The free amine, which is the reactive nucleophile, must be liberated by the addition of a suitable base. Without a base, the concentration of the nucleophilic free amine is negligible, and the reaction will not proceed. It is often preferable to generate the free base in situ from the more stable hydrochloride salt.[2]
Q2: What is the best way to handle and store O-benzylhydroxylamine and its hydrochloride salt?
A2: O-benzylhydroxylamine hydrochloride is hygroscopic and should be stored in a cool, dry place to prevent contact with moisture.[2] The free base is a liquid that is sensitive to moisture and should be stored under an inert atmosphere (e.g., Argon) at or below -18°C.[2][3] Degradation of the starting material is a common, yet often overlooked, cause of low yields.
Q3: I am observing multiple spots on my TLC plate. What are the likely side products?
A3: In N-alkylation reactions, the most common side product is the di-alkylated species, N,N-dibenzylhydroxylamine. This occurs when the initially formed N-alkylated product competes with the starting material for the alkylating agent.[4] Another possibility, especially with reactive alkyl halides, is the formation of dibenzyl-substituted byproducts.[4]
In-Depth Troubleshooting Guide
This section provides a systematic approach to diagnosing and resolving the root causes of low reaction yields.
Issue 1: Incomplete Conversion of Starting Material
A common scenario is observing a significant amount of unreacted O-benzylhydroxylamine at the end of the reaction.
Root Cause Analysis & Solutions:
-
Insufficient Base: The stoichiometry of the base is critical. For reactions starting with the hydrochloride salt, at least one equivalent of base is required to neutralize the salt, and an additional equivalent is needed to scavenge the acid produced during the alkylation.
-
Expert Insight: The choice of base is also crucial. Strong, non-nucleophilic bases like triethylamine (TEA) or diisopropylethylamine (DIPEA) are generally preferred. Inorganic bases such as potassium carbonate or sodium hydroxide can also be effective, but their solubility in organic solvents can be a limiting factor, potentially requiring phase-transfer catalysis.[5]
-
-
Low Reaction Temperature: While milder conditions are generally safer, especially considering the potential for hydroxylamine decomposition at high temperatures, insufficient temperature can lead to slow reaction rates.[1][4]
-
Troubleshooting Protocol:
-
Ensure your reaction is being monitored effectively (e.g., by TLC or LC-MS).
-
Incrementally increase the reaction temperature by 10-20 °C and monitor the consumption of the starting material.
-
A study on the continuous synthesis of N-benzylhydroxylamine hydrochloride found that increasing the temperature from 40 °C to 60 °C significantly improved the reaction conversion, while a further increase to 80 °C did not offer a significant yield improvement.[4]
-
-
-
Poor Reagent Quality: The purity of both the O-benzylhydroxylamine and the alkylating agent is paramount.
-
Verification Step: If possible, verify the purity of your reagents by NMR or another suitable analytical technique. O-benzylhydroxylamine hydrochloride should appear as white flakes.[2]
-
Troubleshooting Flowchart: Diagnosing Incomplete Conversion
Caption: Decision tree for troubleshooting incomplete conversion.
Issue 2: Formation of Multiple Products (Side Reactions)
The formation of byproducts, primarily from over-alkylation, is a significant contributor to low yields of the desired mono-alkylated product.
Root Cause Analysis & Solutions:
-
Stoichiometry of Reactants: An excess of the alkylating agent can drive the reaction towards di-alkylation. Conversely, an excess of O-benzylhydroxylamine can suppress this side reaction.[4]
-
Expert Insight: The nucleophilicity of the mono-alkylated product is often comparable to or even greater than the starting hydroxylamine, making this a kinetically competitive process. Using a moderate excess of O-benzylhydroxylamine (e.g., 1.2-1.5 equivalents) can effectively favor the formation of the desired product. In some optimized industrial processes, as much as 4.0 equivalents of hydroxylamine hydrochloride were found to be optimal to suppress the formation of dibenzyl-substituted byproducts.[4]
-
-
Reaction Concentration: High concentrations of reactants can increase the rate of the undesired di-alkylation.
-
Troubleshooting Protocol:
-
Perform the reaction at a lower concentration.
-
Consider a slow addition of the alkylating agent to the reaction mixture using a syringe pump. This maintains a low instantaneous concentration of the alkylating agent, favoring reaction with the more abundant starting material.
-
-
Table 1: Effect of Reactant Stoichiometry on Product Distribution
| Molar Ratio (Hydroxylamine:Alkylating Agent) | Desired Product Yield (%) | Di-alkylation Byproduct (%) |
| 1:1.2 | ~60% | ~30% |
| 1.5:1 | ~85% | <10% |
| 3:1 | >90% | <5% |
| Note: These are representative values and will vary depending on the specific substrates and conditions. |
Issue 3: Product Decomposition or Loss During Workup
The desired product may be forming in high yield in the reaction vessel but is subsequently lost during the isolation and purification steps.
Root Cause Analysis & Solutions:
-
Product Volatility: Some N-alkylated O-benzylhydroxylamines can be volatile, leading to loss during solvent removal under high vacuum.[6]
-
Expert Insight: Avoid using high vacuum or excessive heat during rotary evaporation. It is often better to remove the bulk of the solvent at a moderate vacuum and then place the sample under high vacuum for a shorter period. If the product is an amine, it can be converted to its hydrochloride salt, which is typically a non-volatile solid, prior to concentration.[6]
-
-
Product Instability: The N-O bond in hydroxylamines can be susceptible to cleavage under certain conditions, such as the presence of strong acids or reducing agents.
-
Troubleshooting Protocol:
-
Maintain a neutral or slightly basic pH during the aqueous workup.
-
If purification by chromatography is necessary, consider using a deactivated silica gel or alumina to minimize on-column degradation.
-
-
-
Extraction Inefficiency: The polarity of N-alkylated O-benzylhydroxylamines can vary significantly. If the product has some water solubility, it may not be efficiently extracted into a nonpolar organic solvent.
-
Workup Optimization:
-
Ensure the aqueous layer is saturated with a salt like NaCl (brine) to decrease the solubility of the organic product.
-
Perform multiple extractions with a suitable organic solvent.
-
For more polar products, a more polar extraction solvent like ethyl acetate or dichloromethane may be necessary.
-
-
Experimental Protocol: General Procedure for N-Alkylation of O-benzylhydroxylamine
This protocol provides a robust starting point for the N-alkylation of O-benzylhydroxylamine.
-
Reaction Setup: To a solution of O-benzylhydroxylamine hydrochloride (1.0 eq.) in a suitable solvent (e.g., DMF, acetonitrile, or THF) is added a base (e.g., triethylamine, 2.2 eq.).
-
Reagent Addition: The alkylating agent (e.g., an alkyl bromide or iodide, 1.1 eq.) is added, and the reaction mixture is stirred at the desired temperature (ranging from room temperature to 60 °C).
-
Reaction Monitoring: The progress of the reaction is monitored by TLC or LC-MS until the starting material is consumed.
-
Workup: The reaction mixture is diluted with water and extracted three times with an appropriate organic solvent (e.g., ethyl acetate).
-
Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography.
Visualizing Side Reactions
Caption: Competing pathways in N-alkylation.
Conclusion
Successfully troubleshooting low yields in O-benzylhydroxylamine reactions requires a systematic and logical approach. By carefully considering factors such as reagent stability, reaction stoichiometry, temperature control, and workup procedures, researchers can significantly improve the efficiency and reliability of their synthetic protocols. This guide serves as a foundational resource, empowering you to diagnose issues based on an understanding of the underlying chemical principles and to implement effective, evidence-based solutions.
References
- CN102531950A - Method for preparing O-benzylhydroxylamine hydrochloride.
-
Process Improvement for the Continuous Synthesis of N-Benzylhydroxylamine Hydrochloride. MDPI. [Link]
-
O-Benzylhydroxylamine Hydrochloride. ResearchGate. [Link]
-
Oxidative Peptide Backbone Cleavage by a HEXXH Enzyme during RiPP Biosynthesis. Journal of the American Chemical Society. [Link]
-
Design and Scalable Synthesis of N-Alkyl-Hydroxylamine Reagents for the Direct, Iron-Catalyzed Installation of - ETH Zürich. [Link]
-
O-Alkylhydroxylamines as Rationally-designed Mechanism-based Inhibitors of Indoleamine 2,3-Dioxygenase-1. PubMed Central. [Link]
-
Oxidative Syntheses of N,N-Dialkylhydroxylamines. The Journal of Organic Chemistry. [Link]
-
The two possible alternative N-alkylation products are illustrated by... - ResearchGate. [Link]
-
Struggling with yield for a simple reaction: What could I be screwing up? - Reddit. [Link]
-
O-Benzylhydroxylamine (BHA) as a Cleavable Tag for Isolation and Purification of Reducing Glycans. PubMed. [Link]
-
hydroxylamine synthesis by amination (alkylation). Organic Chemistry Portal. [Link]
-
One-pot sequential synthesis of O-(halo-substituted benzyl) hydroxylammonium salts. Arabian Journal of Chemistry. [Link]
-
Chromatography Challenges in the Purification of Oligonucleotides. Sartorius. [Link]
-
Recent Advances in the Synthesis of Di- and Trisubstituted Hydroxylamines. PMC - NIH. [Link]
Sources
Purification of O-[(benzyloxy)methyl]hydroxylamine reaction products
Welcome to the technical support center for O-benzylhydroxylamine and its salts. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven guidance to overcome common challenges encountered during the purification of this versatile reagent. This guide is structured to help you diagnose issues, select the appropriate purification strategy, and execute it effectively.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries researchers face after synthesizing O-benzylhydroxylamine.
Question: My final product is a colorless oil, but the literature often reports a white solid. What is the difference?
Answer: You have likely isolated O-benzylhydroxylamine as the free base (C₆H₅CH₂ONH₂), which is a liquid at room temperature with a boiling point of approximately 110-112 °C at 20 mmHg.[1][2] The white solid frequently cited in the literature is the hydrochloride (HCl) salt (C₆H₅CH₂ONH₂ · HCl), which has a high melting point (around 238 °C, with sublimation) and is often more stable and easier to handle.[2][3] For many applications, generating the free base in situ from the salt is preferred.[1]
Question: What are the most common impurities I should expect in my crude reaction product?
Answer: The impurity profile depends heavily on the synthetic route, but typically includes:
-
Unreacted Benzylating Agent: Most commonly benzyl chloride or benzyl bromide.
-
Over-alkylation Products: N,O-bis(benzyl)hydroxylamine and N,N-bis(benzyl)hydroxylamine can form, especially if the reaction conditions are not carefully controlled.
-
Solvent Residues: Residual solvents from the reaction or initial workup (e.g., DMF, methanol, ethyl acetate).
-
Benzyl Alcohol: Formed from the hydrolysis of the benzylating agent.
-
Dibenzyl Ether: Can form as a byproduct from the self-condensation of benzyl alcohol or reaction of the benzylating agent with benzyl alcohol.
Question: How should I store my purified O-benzylhydroxylamine?
Answer: Both the free base and the hydrochloride salt should be stored with care.
-
Free Base (Liquid): Store in a cool, dark place, ideally in a freezer under -20°C.[1][2] The compound can be sensitive to moisture and oxygen.
-
Hydrochloride Salt (Solid): Store in a tightly sealed container in a cool, dry place to protect it from moisture, as it can be hygroscopic.[3]
Part 2: Troubleshooting Guide for Purification
This guide provides a systematic approach to resolving specific problems encountered during the purification process.
Issue 1: Crude product is a dark, oily mixture with a low yield.
-
Underlying Cause: This often points to decomposition or significant side reactions. Hydroxylamine derivatives can be thermally unstable, especially in the presence of impurities or under harsh pH conditions.[4]
-
Troubleshooting Steps:
-
Re-evaluate Reaction Conditions: Ensure the reaction temperature was strictly controlled. Excursions can lead to thermal decomposition.
-
Analyze Workup Procedure: Avoid prolonged exposure to strong acids or bases at elevated temperatures. Neutralize the reaction mixture carefully and perform extractions promptly.
-
Consider an Initial Cleanup: If the crude material is very dark, a preliminary purification step may be necessary before definitive purification. This can include a quick filtration through a plug of silica gel (eluting with a moderately polar solvent like ethyl acetate) or treatment with activated charcoal to remove colorimetric impurities.
-
Issue 2: Presence of unreacted benzyl chloride in the final product.
-
Underlying Cause: Incomplete reaction or inefficient removal during workup. Benzyl chloride is a common starting material and a lachrymator, so its removal is critical.
-
Troubleshooting Steps:
-
Quench with a Mild Base: A specific and effective method involves treating the crude product mixture with an aqueous sodium hydroxide (NaOH) solution at a moderately elevated temperature (e.g., 55-65 °C).[5] This selectively hydrolyzes the residual benzyl chloride to the more water-soluble benzyl alcohol, which can then be easily removed during an aqueous wash.
-
Acid-Base Extraction: After quenching, perform a standard liquid-liquid extraction. Benzyl alcohol and dibenzyl ether will partition into the organic layer, while your product can be manipulated based on its form (free base or salt).
-
Vacuum Distillation: For the free base, vacuum distillation is highly effective as benzyl chloride (BP ~179 °C at atmospheric pressure) is more volatile than O-benzylhydroxylamine (BP ~110-112 °C at 20 mmHg).[1]
-
Issue 3: Contamination with over-benzylated byproducts.
-
Underlying Cause: These impurities (e.g., dibenzylhydroxylamine derivatives) have similar polarities to the desired product, making them difficult to separate by simple extraction or distillation.
-
Troubleshooting Steps:
-
Recrystallization (for the HCl salt): This is the most effective method if the impurity level is relatively low. A mixed solvent system, such as chloroform/ethanol, has been reported to be effective.[3] The principle is that the desired product salt will be significantly less soluble than the impurities in the cooled solvent mixture.
-
Column Chromatography (for the free base): If recrystallization fails, purification of the free base by silica gel chromatography is the definitive solution. The less polar byproducts will typically elute before the more polar O-benzylhydroxylamine.
-
Part 3: Detailed Purification Protocols & Workflows
Workflow 1: Purification Strategy Decision Tree
This diagram outlines a logical pathway for selecting the appropriate purification method based on an initial analysis of your crude product.
Caption: Decision tree for selecting a purification method.
Protocol 1: Purification of O-Benzylhydroxylamine Free Base by Vacuum Distillation
This method is ideal for removing non-volatile baseline impurities or more volatile contaminants like residual benzyl chloride.
-
Pre-requisites: The crude product should be in its free base (oily) form. If it is a salt, it must first be neutralized and extracted.
-
Apparatus: A short-path distillation apparatus is recommended to minimize product loss. Ensure all glassware is dry.
-
Procedure:
-
Place the crude O-benzylhydroxylamine oil in a round-bottom flask appropriately sized for the volume (ideally half to two-thirds full). Add a magnetic stir bar.
-
Assemble the distillation apparatus and connect it to a vacuum pump protected by a cold trap.
-
Begin stirring and slowly apply vacuum. A gradual reduction in pressure is crucial to prevent bumping.
-
Once a stable vacuum is achieved (e.g., 20-30 mmHg), gently heat the flask using an oil bath.
-
Collect any initial low-boiling fractions (forerun), which may contain residual solvents or starting materials.
-
The main fraction should be collected at the expected boiling point (approx. 110-119 °C at 20-30 mmHg).[1]
-
Stop the distillation once the main fraction has been collected and before high-boiling, dark-colored residues begin to distill.
-
Release the vacuum carefully before turning off the heat to prevent air from rushing into the hot apparatus.
-
Protocol 2: Purification of O-Benzylhydroxylamine HCl by Recrystallization
This is the preferred method for purifying the solid hydrochloride salt and is particularly effective at removing less polar, organic impurities.
-
Workflow Diagram:
Caption: Workflow for recrystallization of the HCl salt.
-
Procedure:
-
Place the crude O-benzylhydroxylamine HCl salt in an Erlenmeyer flask.
-
Add a minimal amount of a hot solvent in which the salt is soluble (e.g., ethanol). A patent describes recrystallization by dissolving the residue in 36% hydrochloric acid at 70 °C and then cooling to room temperature.[5] Another source suggests a chloroform/ethanol mixture.[3]
-
If using a mixed-solvent system, add the "anti-solvent" (e.g., chloroform or diethyl ether) dropwise to the hot, dissolved solution until it just becomes cloudy (the saturation point).
-
Add a few drops of the primary solvent to redissolve the precipitate and obtain a clear solution.
-
Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.
-
Once at room temperature, place the flask in an ice bath for 30-60 minutes to maximize crystal formation.
-
Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent to remove any adhering impurities.
-
Dry the purified crystals under vacuum.
-
Protocol 3: Purification of Free Base by Column Chromatography
This method is used for challenging separations where distillation and recrystallization are ineffective.
-
Stationary Phase: Silica gel (standard 230-400 mesh).
-
Mobile Phase (Eluent): A gradient system of Hexane/Ethyl Acetate is a common starting point. Begin with a low polarity mixture (e.g., 95:5 Hexane:EtOAc) and gradually increase the polarity (e.g., to 80:20 or 70:30) to elute the product. The exact gradient should be determined by preliminary TLC analysis.
-
Procedure:
-
Prepare the Column: Pack a glass chromatography column with silica gel slurried in the initial, low-polarity eluent.
-
Load the Sample: Dissolve the crude oil in a minimum amount of dichloromethane or the eluent. Alternatively, "dry load" the sample by adsorbing it onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
-
Elute the Column: Begin running the eluent through the column, collecting fractions in test tubes.
-
Increase Polarity: Gradually increase the percentage of the more polar solvent (Ethyl Acetate) in the eluent to move the desired compound down the column.
-
Monitor Fractions: Analyze the collected fractions by TLC to identify which ones contain the pure product.
-
Combine and Concentrate: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified O-benzylhydroxylamine oil.
-
Part 4: Data Summary Table
Table 1: Physical Properties and Impurity Reference
| Compound | Formula | MW ( g/mol ) | Form | Boiling Point (°C) | Melting Point (°C) | Common Removal Method |
| O-Benzylhydroxylamine | C₇H₉NO | 123.15 | Liquid | 110-112 @ 20 mmHg[1] | N/A | (Product) |
| O-Benzylhydroxylamine HCl | C₇H₁₀ClNO | 159.62 | Solid | N/A | ~238 (sublimes)[3] | (Product Salt) |
| Benzyl Chloride | C₇H₇Cl | 126.58 | Liquid | 179 @ 760 mmHg | -45 | Basic wash; Distillation |
| Benzyl Alcohol | C₇H₈O | 108.14 | Liquid | 205 @ 760 mmHg | -15 | Aqueous Extraction |
| Dibenzyl Ether | C₁₄H₁₄O | 198.26 | Liquid | 298 @ 760 mmHg | 3.6 | Chromatography; Distillation |
References
-
O-Benzylhydroxylamine Hydrochloride - ResearchGate. Available at: [Link]
- CN102531950A - Method for preparing O-benzylhydroxylamine hydrochloride - Google Patents.
-
Wang, Y., et al. (2022). Process Improvement for the Continuous Synthesis of N-Benzylhydroxylamine Hydrochloride. MDPI. Available at: [Link]
-
LeBel, N. A., et al. Nitrones for intramolecular 1,3-dipolar cycloadditions. Organic Syntheses. Available at: [Link]
- US5510511A - Process for preparing N,O-dialkylhydroxylamine, its salts or intermediates in their synthesis - Google Patents.
-
O-Benzylhydroxylamine PubChem CID 102313. PubChem. Available at: [Link]
-
O-Benzylhydroxylamine. ChemBK. Available at: [Link]
Sources
Technical Support Center: O-benzylhydroxylamine hydrochloride
Welcome to the technical support guide for O-benzylhydroxylamine hydrochloride (CAS 2687-43-6). This document is designed for researchers, chemists, and drug development professionals to ensure the optimal stability, storage, and handling of this critical reagent. Due to its specific chemical properties, improper handling can lead to degradation, impacting experimental reproducibility and outcomes. This guide provides in-depth, field-proven insights to mitigate these risks.
Part 1: Troubleshooting Guide for Common Issues
Researchers may occasionally encounter issues when using O-benzylhydroxylamine hydrochloride. This section addresses the most common problems, their probable causes, and recommended actions. The following workflow provides a logical path to diagnose and resolve these challenges.
Caption: Troubleshooting workflow for O-benzylhydroxylamine HCl issues.
Part 2: Frequently Asked Questions (FAQs)
This section provides quick answers to common questions regarding the stability and handling of O-benzylhydroxylamine hydrochloride.
Q1: What are the ideal storage conditions for solid O-benzylhydroxylamine hydrochloride?
A: O-benzylhydroxylamine hydrochloride is hygroscopic and sensitive to air and moisture. For maximum stability, it should be stored in a tightly closed container in a dry, cool, and well-ventilated place.[1][2][3] Many suppliers recommend storing it under an inert gas like argon.[4] For long-term stability (≥4 years), storage at -20°C is recommended.[5][6]
Q2: My reagent has formed clumps and looks "caked." Can I still use it?
A: Clumping is a primary indicator of moisture absorption due to the compound's hygroscopic nature.[1][7] While the reagent may still be usable for non-critical applications, its effective concentration is compromised, and it may contain hydrolysis byproducts. For sensitive or quantitative experiments, it is highly recommended to use a fresh, unopened supply of the reagent.
Q3: How should I prepare and store solutions of O-benzylhydroxylamine hydrochloride?
A: Stock solutions in organic solvents like DMSO or dimethylformamide can be prepared; however, they should be purged with an inert gas.[5] For aqueous solutions, it is critical to prepare them fresh for immediate use. Aqueous solutions of O-benzylhydroxylamine hydrochloride are not stable and should not be stored for more than one day.[5] When preparing stock solutions, ensure the solvent is anhydrous to minimize degradation.
Q4: Is the compound sensitive to light?
A: While the primary sensitivities are to moisture and air, storing the compound in a dark place is a standard best practice for all chemical reagents to prevent potential photochemical degradation.[6]
Q5: What are the main signs of degradation I should watch for?
A: The primary signs include:
-
Physical Changes: Formation of clumps, caking, or a change in color from its typical off-white appearance.[1][4]
-
Solubility Issues: Difficulty dissolving in solvents where it is known to be soluble.[4][5]
-
Experimental Inconsistency: A noticeable decrease in reaction yields, an increase in side products, or non-reproducible results.
Q6: What materials are incompatible with O-benzylhydroxylamine hydrochloride?
A: The compound should be kept away from strong oxidizing agents.[1] Exposure to moisture should also be considered an incompatibility as it leads to degradation.[1]
Part 3: Key Protocols & Methodologies
Adherence to strict protocols is essential for maintaining the integrity of O-benzylhydroxylamine hydrochloride.
Protocol 3.1: Long-Term Storage
-
Upon receipt, inspect the container seal for integrity.
-
For long-term storage, place the tightly sealed container in a freezer at -20°C.[5][6]
-
Log the date of receipt and opening on the bottle.
-
Before opening, allow the container to warm to room temperature in a desiccator for at least 1-2 hours. This crucial step prevents atmospheric moisture from condensing on the cold solid.
Protocol 3.2: Handling and Weighing a Hygroscopic Solid
Causality: The primary goal is to minimize exposure to atmospheric moisture. A controlled environment is the most effective method.
-
Ideal Method (Glovebox): Transfer the required amount of the reagent inside a glovebox with a dry, inert atmosphere (e.g., nitrogen or argon).
-
Alternative Method (Desiccator/Dry Air): If a glovebox is unavailable, work quickly. Open the container in a low-humidity environment or under a stream of dry inert gas.
-
Use a clean, dry spatula and weighing vessel.
-
Immediately and tightly reseal the main container after dispensing. Purging the headspace with an inert gas before sealing is recommended.
-
Weigh the dispensed solid promptly.
Protocol 3.3: Purity Verification by ¹H NMR
Trustworthiness: This protocol allows for self-validation of the reagent's integrity before use in critical experiments.
-
Prepare a sample by dissolving a small amount of O-benzylhydroxylamine hydrochloride in a suitable deuterated solvent, such as DMSO-d₆.
-
Acquire a ¹H NMR spectrum.
-
Compare the obtained spectrum to a reference spectrum. Key expected signals are a singlet for the two benzylic protons (CH₂) around δ 5.17 ppm and a singlet for the five aromatic protons (C₆H₅) around δ 7.42 ppm. A broad signal for the amine protons (NH₂) may be observed around δ 11 ppm.[4]
-
The presence of significant unexpected peaks or a deviation in the integration of the key signals may indicate impurity or degradation.
Part 4: Technical Data Summary
The following table summarizes key quantitative and qualitative data pertinent to the stability and handling of O-benzylhydroxylamine hydrochloride.
| Property | Value | Source(s) |
| Appearance | White to off-white or light yellow crystalline solid, powder, or flakes. | [1][4][7] |
| Hygroscopicity | Yes, the compound is hygroscopic and sensitive to moisture. | [1][4][7] |
| Air Sensitivity | Yes, noted as air and moisture sensitive. | |
| Recommended Storage | -20°C (long-term); Cool, dry, well-ventilated place under inert gas. | [1][3][5][6] |
| Melting Point | 234–238 °C (sublimes); other sources report ~194 °C (decomposes). | [4][8] |
| Solubility | Soluble in hot water, DMSO (~10 mg/mL), and DMF (~5 mg/mL). | [1][5] |
| Aqueous Solution Stability | Not recommended for storage beyond one day. | [5] |
| Incompatible Materials | Strong oxidizing agents, moisture. | [1] |
| Hazardous Decomposition | Upon combustion, may produce NOx, CO, CO₂, and HCl gas. | [1] |
References
-
Fisher Scientific. (2009). SAFETY DATA SHEET - O-Benzylhydroxylamine hydrochloride.
-
Sigma-Aldrich. (2024). SAFETY DATA SHEET - O-Benzylhydroxylamine hydrochloride.
-
Fieser, L. F., & Fieser, M. (n.d.). O-Benzylhydroxylamine Hydrochloride. ResearchGate.
-
ECHEMI. (n.d.). O-Benzylhydroxylamine hydrochloride SDS.
-
Cayman Chemical. (2022). PRODUCT INFORMATION - O-Benzylhydroxylamine (hydrochloride).
-
Zhang, Y., et al. (2023). Process Improvement for the Continuous Synthesis of N-Benzylhydroxylamine Hydrochloride. MDPI.
-
National Center for Biotechnology Information. (n.d.). Benzyloxyamine hydrochloride. PubChem.
-
Chemstock. (n.d.). O- BENZYLHYDROXYLAMINE HYDROCHLORIDE - GHS Safety Data Sheet.
-
Google Patents. (n.d.). CN102531950A - Method for preparing O-benzylhydroxylamine hydrochloride.
-
MedchemExpress. (n.d.). O-Benzylhydroxylamine hydrochloride | Biochemical Reagent.
-
ChemBK. (2024). O-Benzylhydroxylamine.
-
Sigma-Aldrich. (n.d.). O-Benzylhydroxylamine 99 2687-43-6.
Sources
- 1. fishersci.com [fishersci.com]
- 2. echemi.com [echemi.com]
- 3. chemstock.ae [chemstock.ae]
- 4. researchgate.net [researchgate.net]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. chembk.com [chembk.com]
- 7. Benzyloxyamine hydrochloride | C7H10ClNO | CID 102312 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. O-苄基羟胺 盐酸盐 99% | Sigma-Aldrich [sigmaaldrich.com]
Technical Support Center: Catalyst Selection for Accelerating Oxime Ligation Reactions
Welcome to the technical support center for oxime ligation. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into catalyst selection and troubleshooting for this powerful bioconjugation technique. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring your success in even the most challenging applications.
Section 1: Understanding the "Why": The Mechanism of Catalyzed Oxime Ligation
Oxime ligation is a robust bioorthogonal reaction that forms a stable oxime bond from the reaction of an aminooxy group with an aldehyde or ketone.[1] While the reaction can proceed uncatalyzed, its kinetics are often slow at the neutral pH and low reactant concentrations typical for biological applications.[2][3] This is where catalysts become indispensable.
The most common and effective catalysts are aniline and its derivatives.[1] Aniline accelerates the reaction through nucleophilic catalysis.[1][3]
The Catalytic Cycle of Aniline in Oxime Ligation
Caption: Aniline-catalyzed oxime ligation mechanism.
The generally accepted mechanism involves the rapid formation of a Schiff base intermediate between the aniline catalyst and the carbonyl compound.[3] This intermediate is more electrophilic than the starting carbonyl, making it more susceptible to nucleophilic attack by the aminooxy compound. The subsequent collapse of the tetrahedral intermediate releases the aniline catalyst and forms the final oxime product.[3]
Section 2: Catalyst Selection Guide: Choosing the Right Tool for the Job
While aniline is a widely used catalyst, several derivatives offer significant advantages in terms of efficiency and solubility.[2][4] The choice of catalyst can dramatically impact reaction rates and overall success.
| Catalyst | Key Advantages | Typical Concentration | Optimal pH Range |
| Aniline | - Well-established - Effective at acidic pH | 10-100 mM | 4.5-7.0[3] |
| p-Phenylenediamine (pPDA) | - Superior catalyst at neutral pH[2] - More efficient than aniline across pH 4-7[2] | 2-10 mM[2] | 4.0-7.0[2] |
| m-Phenylenediamine (mPDA) | - High aqueous solubility allows for higher concentrations[4][5] - Up to 15 times more efficient than aniline[4][6] | Up to 750 mM[7] | ~7.0[4] |
Expert Insights on Catalyst Selection:
-
For reactions at or near neutral pH (pH 7.0-7.5): p-Phenylenediamine (pPDA) and m-phenylenediamine (mPDA) are generally superior to aniline.[2][4] Electron-donating substituents on the aniline ring enhance catalytic activity at neutral pH.[2]
-
When working with ketones: Ketones are less reactive than aldehydes, making the choice of an efficient catalyst even more critical.[4][7] mPDA has been shown to be particularly effective for ligations involving ketones.[4][5][6]
-
Solubility considerations: The limited aqueous solubility of aniline can be a bottleneck.[4] mPDA's high water solubility allows for the use of higher catalyst concentrations, leading to significant rate enhancements.[4][5][6]
-
Potential for side reactions: When using diamine catalysts like pPDA or mPDA, be mindful of the potential for cross-linking or dimerization, especially at high concentrations or with an excess of the catalyst.[1] In such cases, switching to aniline may be beneficial.[1]
Section 3: Troubleshooting Guide: Navigating Common Experimental Hurdles
Even with the right catalyst, challenges can arise. This section provides a structured approach to diagnosing and solving common problems.
Problem 1: Slow or Incomplete Reaction
This is one of the most frequent issues encountered in oxime ligation.
Caption: Troubleshooting workflow for slow reactions.
Step-by-Step Troubleshooting Protocol:
-
Verify pH: The optimal pH for oxime ligation is typically between 4 and 5, where there is a balance between the concentration of the protonated catalyst and the rate of dehydration of the tetrahedral intermediate.[2][3] However, many biomolecules require neutral pH. If your reaction is slow at pH 7, consider if your biomolecule can tolerate a slightly more acidic environment.
-
Increase Reactant Concentrations: The kinetics of oxime ligation are concentration-dependent.[1] If possible, increase the concentration of your limiting reagent.
-
Increase Catalyst Concentration: For catalysts with good aqueous solubility like mPDA, increasing the concentration can lead to a significant rate enhancement.[4][5][6]
-
Consider a Co-solvent: If solubility is an issue, the addition of a water-miscible organic co-solvent such as DMF or acetonitrile (ACN) can improve reaction kinetics by allowing for higher reactant concentrations.[1][8]
-
Switch to a More Active Catalyst: If the above steps do not yield satisfactory results, switching to a more potent catalyst is the next logical step. For reactions at neutral pH, p-phenylenediamine has been shown to be 19-fold faster than aniline.[2] For reactions involving less reactive ketones, m-phenylenediamine is an excellent choice.[4][5][6]
Problem 2: Low Yield of Conjugate
Low yields can be caused by a variety of factors, including side reactions and product instability.
Potential Causes & Solutions:
-
Hydrolysis of the Oxime Product: While generally stable, the oxime bond can undergo hydrolysis, especially under acidic conditions.[9] Ensure that your purification and storage conditions are not overly acidic for extended periods.
-
Side Reactions of the Carbonyl: Aldehydes, in particular, can be susceptible to oxidation or other side reactions. Ensure that your aldehyde-containing biomolecule is freshly prepared or has been stored under appropriate conditions (e.g., inert atmosphere, low temperature).
-
Catalyst-Induced Dimerization: As mentioned previously, diamine catalysts can potentially cause dimerization.[1] If you observe unexpected high molecular weight species, consider reducing the catalyst concentration or switching to aniline.[1]
-
Steric Hindrance: If the carbonyl or aminooxy group is in a sterically hindered environment, the ligation reaction may be slow or incomplete. In such cases, a longer reaction time or a more potent catalyst may be required.
Problem 3: Difficulty in Removing the Catalyst
The catalyst, being a small molecule, can sometimes be challenging to remove completely from the final product, especially when working with macromolecules.
Purification Strategies:
-
Dialysis/Tangential Flow Filtration (TFF): For protein and other macromolecular conjugates, dialysis or TFF against a suitable buffer is the most effective method for removing small molecule catalysts.
-
Size Exclusion Chromatography (SEC): SEC is another excellent method for separating the high molecular weight conjugate from the low molecular weight catalyst.
-
Reverse Phase HPLC: For smaller conjugates like peptides, reverse phase HPLC can provide excellent separation of the product from the catalyst and unreacted starting materials.
Section 4: Frequently Asked Questions (FAQs)
Q1: Can I perform oxime ligation without a catalyst?
A: Yes, the reaction will proceed without a catalyst, but it will be significantly slower, especially at neutral pH and low reactant concentrations.[2] For most practical bioconjugation applications, a catalyst is highly recommended to achieve reasonable reaction times and yields.
Q2: My protein is not stable at the optimal acidic pH for oxime ligation. What should I do?
A: This is a common challenge. The best approach is to use a catalyst that is highly efficient at neutral pH, such as p-phenylenediamine or m-phenylenediamine.[2][4] These catalysts can provide significant rate enhancements at pH 7, allowing for efficient conjugation under physiological conditions.[2][5][6]
Q3: How do I prepare and store my catalyst solutions?
A: Aniline and its derivatives can be sensitive to oxidation. It is best to prepare fresh solutions of the catalyst in your reaction buffer. If you need to store the solutions, do so at 4°C, protected from light, and for a limited time. For long-term storage, consider storing the solid catalyst under an inert atmosphere.
Q4: Are there any alternatives to aniline-based catalysts?
A: While aniline and its derivatives are the most common, other nucleophilic catalysts have been explored. For instance, it has been reported that glycine can act as a nucleophilic catalyst, although it is less effective than aniline.[3] Research into new and more efficient catalysts is an active area of investigation.
References
-
Gilmore, J. M., et al. (2013). Enhanced Catalysis of Oxime-Based Bioconjugations by Substituted Anilines. ACS Publications. [Link]
-
Rashidian, M., et al. (2013). A Highly Efficient Catalyst for Oxime Ligation and Hydrazone-Oxime Exchange Suitable for Bioconjugation. ResearchGate. [Link]
-
Poree, F., et al. (2022). Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides. National Center for Biotechnology Information. [Link]
-
Kalia, J. & Raines, R. T. (2011). Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis. National Center for Biotechnology Information. [Link]
-
Rashidian, M., et al. (2013). A Highly Efficient Catalyst for Oxime Ligation and Hydrazone-Oxime Exchange Suitable for Bioconjugation. National Center for Biotechnology Information. [Link]
-
Rashidian, M., et al. (2013). A Highly Efficient Catalyst for Oxime Ligation and Hydrazone–Oxime Exchange Suitable for Bioconjugation. ACS Publications. [Link]
-
Rashidian, M., et al. (2013). Kinetic Analysis of Oxime Ligation Reactions between the Aldehyde, Citral, and 1 with Different Catalysts. ResearchGate. [Link]
-
Poree, F., et al. (2022). Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides. Royal Society of Chemistry. [Link]
-
Dirksen, A., et al. (2008). Rapid Oxime and Hydrazone Ligations with Aromatic Aldehydes for Biomolecular Labeling. Bioconjugate Chemistry. [Link]
-
Gilmore, J. M., et al. (2013). Enhanced Catalysis of Oxime-Based Bioconjugations by Substituted Anilines. ResearchGate. [Link]
-
Axup, J. Y., et al. (2012). Field Guide to Challenges and Opportunities in Antibody–Drug Conjugates for Chemists. National Center for Biotechnology Information. [Link]
Sources
- 1. Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides - PMC [pmc.ncbi.nlm.nih.gov]
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- 3. Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A Highly Efficient Catalyst for Oxime Ligation and Hydrazone-Oxime Exchange Suitable for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides - Chemical Communications (RSC Publishing) DOI:10.1039/D2CC03752A [pubs.rsc.org]
- 9. Field Guide to Challenges and Opportunities in Antibody-Drug Conjugates for Chemists - PMC [pmc.ncbi.nlm.nih.gov]
Impact of co-solvents on O-methylhydroxylamine reaction kinetics
<Technical Support Center: O-Methylhydroxylamine Reaction Kinetics >
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth answers and troubleshooting advice for challenges related to the impact of co-solvents on O-methylhydroxylamine reaction kinetics. The following sections are structured in a question-and-answer format to directly address the practical and theoretical issues you may encounter in the lab.
Part 1: Frequently Asked Questions (FAQs)
This section covers the fundamental principles governing the use of O-methylhydroxylamine and the role of co-solvents in modulating its reactivity.
Q1: What is O-methylhydroxylamine and why is it a key reagent in our field?
O-methylhydroxylamine, also known as methoxyamine, is a versatile organic reagent with the formula CH₃ONH₂.[1] It is widely used in organic synthesis and drug development for its ability to react efficiently with carbonyl compounds (aldehydes and ketones) to form stable oxime ethers.[2] This reactivity is crucial for several applications, including:
-
Protecting Group Chemistry: It is used to protect carbonyl groups during multi-step syntheses.[2]
-
Bioconjugation: Its reaction is a cornerstone of forming stable linkages between molecules, such as in the development of antibody-drug conjugates (ADCs).
-
Metabolomics: It serves as a derivatizing agent to stabilize and enhance the volatility of carbonyl-containing metabolites for analysis by gas chromatography-mass spectrometry (GC-MS).[2]
O-methylhydroxylamine is typically available as a colorless liquid or, more commonly, as a hydrochloride salt (CH₃ONH₂·HCl), which is an off-white crystalline solid.[2] The choice between the free base and the salt often depends on the specific reaction conditions and the acid tolerance of the substrates.
Q2: Why are co-solvents necessary for reactions involving O-methylhydroxylamine?
Co-solvents are small amounts of a secondary solvent added to the primary solvent to enhance the solubility of reactants or to modulate reaction kinetics.[3] Their use is often essential in O-methylhydroxylamine reactions for two primary reasons:
-
Solubility Mismatches: Many complex organic molecules, especially in drug development, are large and hydrophobic. O-methylhydroxylamine hydrochloride, conversely, is highly soluble in polar solvents like water and alcohols.[4] A co-solvent system, such as adding DMSO or ethanol to an aqueous buffer, is often required to create a homogeneous solution where both the hydrophobic substrate and the polar reagent can interact effectively.[3][5] Without a suitable co-solvent, the reaction would be diffusion-limited or might not proceed at all due to phase separation.
-
Kinetic Control: Solvents do not just dissolve reactants; they actively participate in the reaction at a molecular level by stabilizing or destabilizing reactants and transition states.[6][7] By carefully selecting a co-solvent, you can significantly alter the reaction rate and, in some cases, even the product distribution.[8] This is a powerful tool for process optimization.
Q3: How does a co-solvent actually change the reaction rate?
The effect of a co-solvent on reaction kinetics is rooted in the principles of transition state theory.[6] The rate of a reaction is dependent on the energy barrier between the reactants and the highest-energy point on the reaction pathway, known as the transition state. A solvent influences this energy barrier by differentially solvating (stabilizing or destabilizing) the reactants and the transition state.[6][7]
Here's the core principle:
-
To accelerate a reaction, the co-solvent must stabilize the transition state more than it stabilizes the reactants.[6]
-
To decelerate a reaction, the co-solvent must stabilize the reactants more than it stabilizes the transition state.[6]
The reaction between O-methylhydroxylamine and a carbonyl group proceeds through a nucleophilic addition mechanism, forming a tetrahedral intermediate which can be considered close to the transition state.[9][10] This intermediate often involves the development of charge. According to the Hughes-Ingold rules, increasing solvent polarity will accelerate reactions where the activated complex (transition state) is more charged than the reactants.[6] Therefore, adding a polar co-solvent can often increase the rate of oxime formation.
Part 2: Troubleshooting Guide
This section addresses common problems encountered during experiments and provides a logical framework for diagnosing and solving them.
Q4: My reaction is extremely slow or appears to be stalled. How can the co-solvent be the problem?
A slow or incomplete reaction is one of the most common issues. Before increasing temperature or adding more reagent, critically evaluate your solvent system.
-
Issue 1: Poor Solubility:
-
Diagnosis: Do you observe any cloudiness, precipitation, or multiple liquid phases in your reaction vessel? Even slight immiscibility can drastically slow down a reaction. The primary function of the solvent is to dissolve the reagents.[11]
-
Solution: Increase the proportion of the organic co-solvent (e.g., DMSO, DMF, ethanol) to better solubilize your hydrophobic substrate.[3] Always perform small-scale solubility tests with your substrate in different co-solvent mixtures before running the full reaction.[12]
-
-
Issue 2: Unfavorable Solvation Effects:
-
Diagnosis: If your reactants are fully dissolved but the reaction is still slow, the co-solvent may be over-stabilizing the nucleophile (O-methylhydroxylamine). This is particularly relevant for polar protic solvents (like water or methanol). These solvents can form strong hydrogen bonds with the lone pair on the nitrogen of O-methylhydroxylamine, creating a "solvent cage" that hinders its ability to attack the carbonyl carbon.[13][14]
-
Solution: Switch to or increase the proportion of a polar aprotic co-solvent . Solvents like DMSO, DMF, or acetonitrile are polar enough to dissolve the reagents but lack the acidic protons to form strong hydrogen bonds with the nucleophile.[14][15] This leaves the nucleophile "naked" and more reactive, often leading to a significant rate increase for this type of reaction.[14]
-
Q5: I'm observing unexpected side products. Could my co-solvent be the culprit?
Yes, the co-solvent is not always an innocent bystander.
-
Issue 1: Direct Reactivity:
-
Diagnosis: Some solvents can react under certain conditions. For example, using an alcohol co-solvent with a reaction that involves a strong base and an acyl chloride could lead to transesterification. While less common with O-methylhydroxylamine, always consider the functional groups in your solvent.
-
Solution: Review the stability of your chosen co-solvent under your specific reaction conditions (pH, temperature, catalysts). If in doubt, switch to a more inert solvent like THF, acetonitrile, or a non-nucleophilic choice like DMSO.
-
-
Issue 2: Solvent-Mediated Degradation:
-
Diagnosis: Are your starting materials or your desired product unstable in the chosen solvent system? For instance, trace amounts of acid or base in a solvent can catalyze hydrolysis of sensitive functional groups. The purity of your solvent is critical.
-
Solution: Use high-purity, anhydrous-grade solvents when working with sensitive molecules. If you suspect pH-related degradation, consider buffering your reaction mixture.
-
Q6: My results are inconsistent between batches. How can I ensure my co-solvent system is robust and reproducible?
Reproducibility is key in scientific research and drug development. If you see significant batch-to-batch variation, your solvent handling and selection protocol may need refinement.
-
Issue 1: Water Content:
-
Diagnosis: Many organic co-solvents are hygroscopic (they readily absorb moisture from the air). Undocumented variations in water content can alter the polarity and reactivity of the solvent system, leading to inconsistent reaction rates.
-
Solution: Use freshly opened bottles of anhydrous solvents or solvents dried over molecular sieves. Quantify the water content using Karl Fischer titration if your process is highly sensitive.
-
-
Issue 2: Inconsistent Co-solvent Ratios:
-
Diagnosis: Small, unintentional changes in the co-solvent ratio can have a large impact on kinetics. How accurately are you measuring your solvents?
-
Solution: For robust and scalable processes, prepare your mixed solvent system as a stock solution by accurately measuring volumes or, for ultimate precision, by mass. This ensures the ratio is identical for every experiment.
-
Part 3: Experimental Protocols & Data
This section provides practical workflows and reference data to guide your experimental design.
Protocol 1: Co-Solvent Screening for Optimal Reaction Rate
This protocol outlines a systematic approach to identify the best co-solvent system for your specific O-methylhydroxylamine reaction.
-
Substrate Solubility Assessment:
-
In separate small vials, test the solubility of your carbonyl-containing substrate (~1-5 mg) in a range of potential primary solvents and co-solvents (e.g., Water, PBS buffer, Ethanol, Acetonitrile, DMSO, DMF, THF).
-
Identify systems where the substrate is fully soluble.
-
-
Reaction Setup:
-
Design a matrix of experiments in parallel. A 96-well plate or a series of autosampler vials is ideal.
-
Prepare a stock solution of your substrate and a stock solution of O-methylhydroxylamine hydrochloride in a suitable primary solvent (e.g., aqueous buffer).
-
In each well/vial, add the substrate stock, followed by a different co-solvent or a different ratio of a single co-solvent (e.g., 0%, 10%, 20%, 30%, 40%, 50% DMSO in water).
-
Initiate all reactions simultaneously by adding the O-methylhydroxylamine stock solution.
-
-
Kinetic Monitoring:
-
At defined time points (e.g., 5, 15, 30, 60, 120 minutes), quench a small aliquot of the reaction mixture. Quenching can be achieved by rapid dilution into a mobile phase or by adding a quenching agent if necessary.
-
Analyze the quenched samples by a suitable analytical method like HPLC-UV, LC-MS, or NMR to determine the percent conversion of the starting material to the oxime product.[16][17][18]
-
-
Data Analysis:
-
Plot percent conversion versus time for each co-solvent condition.
-
Calculate the initial reaction rate for each condition from the slope of the initial linear portion of the curve.
-
Compare the rates to identify the optimal co-solvent and ratio that provides the fastest and most complete conversion.
-
Table 1: Properties of Common Co-Solvents
This table provides key physical properties of solvents frequently used in O-methylhydroxylamine reactions. These properties are critical for understanding their potential impact on reaction kinetics.
| Solvent | Dielectric Constant (ε at 25°C)[6] | Type | Boiling Point (°C) | Key Considerations |
| Water | 78-80 | Polar Protic | 100 | High polarity, excellent for salts, can slow reactions with strong nucleophiles via H-bonding.[6] |
| Dimethyl Sulfoxide (DMSO) | 47 | Polar Aprotic | 189 | Excellent dissolving power for a wide range of compounds, accelerates SN2-type reactions.[19] |
| Acetonitrile (ACN) | 37 | Polar Aprotic | 82 | Less viscous than DMSO, easy to remove post-reaction, good for HPLC/LC-MS analysis.[20] |
| N,N-Dimethylformamide (DMF) | 37 | Polar Aprotic | 153 | Similar to DMSO but can decompose at high temperatures or under strong acid/base conditions. |
| Ethanol (EtOH) | 24.5 | Polar Protic | 78 | "Green" solvent option, good for dissolving many organics, but protic nature can slow reactions.[21] |
| Tetrahydrofuran (THF) | 7.6 | Nonpolar Aprotic | 66 | Good for dissolving nonpolar compounds, but its low polarity may not sufficiently stabilize charged intermediates. |
Diagrams and Visualizations
Visual aids can clarify complex relationships and workflows.
Diagram 1: Troubleshooting Workflow for Slow Reactions
Caption: A decision tree for troubleshooting slow O-methylhydroxylamine reactions.
Diagram 2: Solvent Effect on Reaction Energy Profile
Caption: Co-solvents accelerate reactions by lowering the transition state energy.
References
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Solvent effects. (n.d.). In Wikipedia. Retrieved January 22, 2026, from [Link]
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Kinetic Solvent Effects in Organic Reactions. (n.d.). ChemRxiv. Retrieved January 22, 2026, from [Link]
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Co-solvent effects on reaction rate and reaction equilibrium of an enzymatic peptide hydrolysis. (2018). PubMed. Retrieved January 22, 2026, from [Link]
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Solvent Effects. (2022). Chemistry LibreTexts. Retrieved January 22, 2026, from [Link]
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Tools and techniques for solvent selection: Green solvent selection guides. (2016). ResearchGate. Retrieved January 22, 2026, from [Link]
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How does O-benzoyl-N-methylhydroxylamine hydrochloride oxidise this ketone? (2017). Chemistry Stack Exchange. Retrieved January 22, 2026, from [Link]
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The Hydrophobic Effect and the Role of Cosolvents. (n.d.). The Journal of Physical Chemistry B. Retrieved January 22, 2026, from [Link]
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Co-solvent. (n.d.). In Wikipedia. Retrieved January 22, 2026, from [Link]
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Characteristics of the SN2 Reaction. (2024). Chemistry LibreTexts. Retrieved January 22, 2026, from [Link]
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Solvents and Co-solvents used in Injectables. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]
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O-Methylhydroxylamine. (n.d.). Solubility of Things. Retrieved January 22, 2026, from [Link]
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The Role of Solvent in SN1, SN2, E1 and E2 Reactions. (n.d.). Chemistry Steps. Retrieved January 22, 2026, from [Link]
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Sanofi's Solvent Selection Guide: A Step Toward More Sustainable Processes. (2013). ACS Publications. Retrieved January 22, 2026, from [Link]
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Solvent Effects on Reaction Rates | SN1 vs SN2, Polar Protic & Aprotic Solvents. (2021). YouTube. Retrieved January 22, 2026, from [Link]
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Effect of Solvent on Sn2 Reaction. (2013). YouTube. Retrieved January 22, 2026, from [Link]
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Solvent Effects on Transition States and Reaction Rates. (2007). ResearchGate. Retrieved January 22, 2026, from [Link]
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Combined co-solvent and pressure effect on kinetics of a peptide hydrolysis: an activity-based approach. (2019). PubMed. Retrieved January 22, 2026, from [Link]
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Structural and Solvent Effects in SN Reactions. (2021). Chemistry LibreTexts. Retrieved January 22, 2026, from [Link]
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Reactivity of the Carbonyl Group: Mechanisms of Addition. (2015). Chemistry LibreTexts. Retrieved January 22, 2026, from [Link]
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Understanding Pharmaceutical Solvents: Trends and Future Growth. (2024). Global Pharma Tek. Retrieved January 22, 2026, from [Link]
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Deciding SN1/SN2/E1/E2 - The Solvent. (2012). Master Organic Chemistry. Retrieved January 22, 2026, from [Link]
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Nucleophilic attack at the carbonyl carbon. (n.d.). OCLUE - Open Textbook Publishing. Retrieved January 22, 2026, from [Link]
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Validation & Comparative
A Senior Application Scientist's Guide to Oxime Formation: Navigating Alternatives to O-[(benzyloxy)methyl]hydroxylamine
For researchers, synthetic chemists, and professionals in drug development, the formation of a stable oxime bond is a cornerstone of bioconjugation, drug delivery systems, and the synthesis of complex molecules. O-[(benzyloxy)methyl]hydroxylamine, often referred to as Benox NH2, is a well-established reagent for this purpose, prized for the stability of the resulting oxime ether and the utility of the benzyloxymethyl (BOM) protecting group. However, the specific cleavage requirements of the BOM group—typically catalytic hydrogenation or harsh acidic conditions—can limit its applicability in the presence of sensitive functional groups.[1][2] This guide provides a comprehensive comparison of viable alternatives, offering insights into their relative performance, supported by experimental data and detailed protocols to empower you in making the most informed decision for your specific application.
The Central Reaction: Oxime Ligation
At its core, oxime formation, or oxime ligation, is the reaction between a hydroxylamine derivative and an aldehyde or ketone, yielding a stable oxime linkage.[3][4] This reaction is highly chemoselective, proceeding under mild conditions, which makes it a powerful tool in the complex environment of biological systems.[3] The stability of the resulting C=N-O bond is a key advantage, being significantly more resistant to hydrolysis than the analogous hydrazone linkage.[5]
The general mechanism for oxime formation is initiated by the nucleophilic attack of the hydroxylamine nitrogen on the carbonyl carbon, followed by dehydration to form the oxime.[6] The rate of this reaction is pH-dependent, with optimal rates typically observed in the slightly acidic range (pH 4-5) where the carbonyl is sufficiently protonated to be activated for nucleophilic attack, and the hydroxylamine remains sufficiently nucleophilic.[3]
Visualizing the Core Reaction and Catalysis
To enhance reaction kinetics, especially at physiological pH, nucleophilic catalysts are often employed. Aniline and its derivatives have proven to be effective catalysts for oxime ligation.[4][7] The catalyst transiently forms a more reactive Schiff base with the carbonyl compound, which is then displaced by the hydroxylamine.
Figure 1: General workflows for uncatalyzed and aniline-catalyzed oxime formation.
A Comparative Analysis of Hydroxylamine Reagents
The choice of hydroxylamine reagent is critical and should be guided by the desired properties of the final oxime conjugate, including stability, solubility, and the need for subsequent cleavage. Here, we compare several alternatives to this compound.
| Reagent | Structure | Key Features | Advantages | Disadvantages | Cleavage Conditions |
| This compound (Benox NH2) | Ph-CH2-O-CH2-O-NH2 | Stable oxime, BOM protecting group | High stability of the resulting oxime ether. | Harsh cleavage of BOM group (hydrogenolysis or strong acid).[1][2] | H2, Pd/C or strong acid (e.g., HBr, HI).[1][2] |
| Hydroxylamine Hydrochloride | NH2OH · HCl | Unsubstituted oxime, highly reactive | Simple, inexpensive, and highly reactive. | The resulting oxime is generally stable and not intended for cleavage. | N/A (Stable Linkage) |
| Methoxyamine Hydrochloride | CH3-O-NH2 · HCl | Forms stable methoxyoximes | Simple, readily available, forms stable oximes. | The resulting oxime is generally stable and not intended for cleavage. | N/A (Stable Linkage) |
| Aminooxyacetic Acid (AOA) | H2N-O-CH2-COOH | Introduces a carboxyl group, enhances water solubility | Improved water solubility of the conjugate, provides a handle for further modification. | The resulting oxime is generally stable and not intended for cleavage. | N/A (Stable Linkage) |
| O-(2-Nitrobenzyl)hydroxylamine | o-NO2-Ph-CH2-O-NH2 | Photocleavable oxime | Cleavage under mild conditions using UV light.[8][9] | Potential for side reactions upon photolysis, requires specialized equipment. | UV irradiation (e.g., 365 nm).[9][10] |
| Acid-Labile Hydroxylamine Derivatives | (e.g., tetrahydropyranyl ether derivatives) | Forms acid-labile oxime ethers | Cleavage under mild acidic conditions, orthogonal to many other protecting groups. | May not be stable to acidic purification or reaction conditions. | Mild acid (e.g., acetic acid, TFA). |
| Base-Labile Hydroxylamine Derivatives | (e.g., fluorenylmethyloxycarbonyl protected) | Forms base-labile oxime ethers | Cleavage under mild basic conditions, orthogonal to acid-labile groups. | May not be stable to basic reaction conditions. | Mild base (e.g., piperidine in DMF). |
Experimental Insights and Protocols
The following protocols provide a starting point for utilizing these alternative reagents. Optimization may be required based on the specific substrates and desired outcomes.
Protocol 1: General Oxime Formation with Methoxyamine Hydrochloride
This protocol is suitable for forming a stable methoxyoxime linkage.
-
Dissolve the Carbonyl Compound: Dissolve your aldehyde or ketone-containing substrate in a suitable solvent (e.g., methanol, ethanol, or a buffered aqueous solution).
-
Add Methoxyamine Hydrochloride: Add a 1.1 to 1.5 molar excess of methoxyamine hydrochloride to the solution.
-
Adjust pH (if necessary): If starting with the hydrochloride salt in an aqueous system, adjust the pH to between 4 and 5 using a buffer (e.g., sodium acetate) to facilitate the reaction.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by a suitable analytical technique (e.g., TLC, LC-MS, or NMR). Reactions are typically complete within a few hours.
-
Work-up and Purification: Once the reaction is complete, quench with water and extract the product with an organic solvent. Purify by standard methods such as column chromatography.
Protocol 2: Bioconjugation using Aminooxyacetic Acid with a Water-Soluble Catalyst
This protocol is designed for labeling biomolecules in an aqueous environment.
-
Prepare Buffers: Prepare a reaction buffer (e.g., 100 mM sodium phosphate, pH 7.0) and a stock solution of the catalyst, m-phenylenediamine (mPDA), in the reaction buffer. mPDA is significantly more soluble and a more efficient catalyst than aniline at neutral pH.[7][11]
-
Dissolve Biomolecule: Dissolve the aldehyde or ketone-functionalized biomolecule (e.g., protein) in the reaction buffer to a final concentration of 1-10 mg/mL.
-
Prepare Aminooxyacetic Acid Solution: Prepare a stock solution of aminooxyacetic acid in the reaction buffer.
-
Initiate Reaction: Add the mPDA catalyst to the biomolecule solution to a final concentration of 10-50 mM. Subsequently, add a 10- to 50-fold molar excess of the aminooxyacetic acid solution.
-
Incubation: Incubate the reaction mixture at room temperature or 37°C for 2-12 hours.
-
Purification: Remove the excess reagents and byproducts by size-exclusion chromatography or dialysis.
Figure 2: A typical workflow for the bioconjugation of a biomolecule using oxime ligation.
Protocol 3: Photocleavage of an o-Nitrobenzyl Oxime Ether
This protocol outlines the general procedure for the light-induced cleavage of an o-nitrobenzyl-derived oxime.
-
Dissolve the Oxime Conjugate: Dissolve the purified o-nitrobenzyl oxime ether conjugate in a suitable solvent that is transparent to the wavelength of light being used (e.g., methanol, acetonitrile, or buffered aqueous solution).
-
Prepare for Irradiation: Place the solution in a quartz cuvette or a reaction vessel made of UV-transparent material.
-
Irradiation: Irradiate the solution with a UV lamp, typically at 365 nm.[9][10] The reaction time will depend on the concentration of the substrate, the intensity of the light source, and the quantum yield of the photocleavage reaction.
-
Reaction Monitoring: Monitor the cleavage by LC-MS or HPLC to follow the disappearance of the starting material and the appearance of the cleaved products.
-
Isolation of Cleaved Product: Once the cleavage is complete, the desired product can be isolated using standard purification techniques.
Performance Comparison and Experimental Data
The choice of a hydroxylamine derivative and reaction conditions significantly impacts the efficiency of oxime formation. The use of catalysts is particularly crucial when working at neutral pH, as is often required for biological applications.
| Catalyst (at neutral pH) | Relative Reaction Rate (vs. uncatalyzed) | Key Advantages | Reference |
| None | 1x | Simple, no additional reagents. | - |
| Aniline | ~10-40x | Well-established, effective at acidic and neutral pH. | [4] |
| p-Phenylenediamine (pPDA) | ~19x faster than aniline | Higher catalytic efficiency than aniline at neutral pH. | [4] |
| m-Phenylenediamine (mPDA) | ~2x faster than aniline (at equal conc.), up to 15x faster overall | High water solubility allows for higher catalyst concentrations, leading to significantly faster reactions. | [7][11] |
Conclusion: Selecting the Optimal Reagent
The selection of an alternative to this compound should be a strategic decision based on the specific requirements of your synthesis or bioconjugation.
-
For applications requiring a stable, non-cleavable linkage , methoxyamine or aminooxyacetic acid are excellent choices, with the latter offering enhanced water solubility.
-
When mild, orthogonal cleavage is necessary, photocleavable o-nitrobenzyl derivatives or hydroxylamines protected with acid- or base-labile groups provide versatile options.
-
In the context of bioconjugation at physiological pH , the use of a highly soluble and efficient catalyst such as m-phenylenediamine (mPDA) is strongly recommended to achieve reasonable reaction times.
By understanding the properties and performance of these alternatives, researchers can expand their toolkit for oxime ligation, enabling more sophisticated molecular designs and applications.
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Hering, A., Emidio, N. B., Muttenthaler, M. (2022). Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides. Chemical Communications, 58(65), 9100-9103. [Link]
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Kool, E. T., Crisalli, P., Chan, K. M. (2014). Fast Alpha Nucleophiles: Structures that Undergo Rapid Hydrazone/Oxime Formation at Neutral pH. Organic Letters, 16(5), 1454–1457. [Link]
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Rashidian, M., Mahmoodi, M. M., Shah, R., Dozier, J. K., Wagner, C. R., & Distefano, M. D. (2013). A highly efficient catalyst for oxime ligation and hydrazone–oxime exchange suitable for bioconjugation. Bioconjugate chemistry, 24(3), 333-342. [Link]
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Scheme for labeling proteins via oxime ligation (a) and via CuAAC (b). (n.d.). ResearchGate. [Link]
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Holmes, C. P., Jones, D. G., & Jones, R. J. (1998). Model Studies for New o-Nitrobenzyl Photolabile Linkers: Substituent Effects on the Rates of Photochemical Cleavage. The Journal of Organic Chemistry, 63(8), 2406-2411. [Link]
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Effect of hydroxylamine concentration on oxime formation in NcCAR... (n.d.). ResearchGate. [Link]
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Relative stability of hydroxylamine (E′) and oxime (E″) derivatives and... (n.d.). ResearchGate. [Link]
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A Researcher's Guide to Oxime Synthesis: O-[(Benzyloxy)methyl]hydroxylamine vs. Hydroxylamine Hydrochloride
In the landscape of synthetic organic chemistry, the formation of oximes from carbonyl compounds is a cornerstone transformation, pivotal for creating intermediates in drug discovery, materials science, and agrochemical development. The choice of oximation reagent can profoundly impact reaction efficiency, substrate compatibility, and overall synthetic strategy. This guide provides a detailed comparison between the classical reagent, hydroxylamine hydrochloride (NH₂OH·HCl), and the protected alternative, O-[(benzyloxy)methyl]hydroxylamine (BOM-hydroxylamine), offering insights to help researchers make informed decisions.
Reagent Profiles: Understanding the Contenders
Hydroxylamine Hydrochloride: The Workhorse
Hydroxylamine hydrochloride is a widely used, inexpensive, and readily available crystalline solid.[1] For decades, it has been the default reagent for converting aldehydes and ketones to their corresponding oximes.[2] The reaction mechanism involves the nucleophilic attack of the hydroxylamine nitrogen on the carbonyl carbon, followed by dehydration to yield the oxime.[3][4]
However, its application is not without significant drawbacks:
-
Acidity and Harsh Conditions: As a salt, NH₂OH·HCl requires the addition of a base (e.g., pyridine, sodium acetate, or sodium hydroxide) to liberate the free hydroxylamine nucleophile.[1][5] This often results in acidic or strongly basic reaction conditions that can be detrimental to sensitive substrates, leading to side reactions, degradation, or low yields.[5][6][7]
-
Solubility and Workup Issues: NH₂OH·HCl is primarily soluble in water and alcohols.[1] Reactions are often performed in aqueous or alcoholic solutions, which can complicate the workup. The generation of inorganic salt byproducts necessitates aqueous extraction, which can lead to emulsions and product loss, particularly with hydrophilic compounds.[5]
-
Safety and Handling: While stable as a salt, free hydroxylamine can be explosive.[3] The hydrochloride salt is hygroscopic and requires careful storage.
This compound (BOM-Hydroxylamine): The Specialist
BOM-hydroxylamine is a protected form of hydroxylamine that offers a milder and often more efficient alternative. The benzyloxymethyl (BOM) group serves as a protective shield for the hydroxyl moiety, modifying the reagent's properties significantly.
Key advantages include:
-
Mild Reaction Conditions: As a free base, BOM-hydroxylamine does not require the addition of an external base to initiate the reaction. Oximation can proceed under neutral or slightly basic conditions, preserving acid- and base-sensitive functional groups within complex molecules.
-
Enhanced Solubility: The organic nature of the BOM group imparts excellent solubility in a wide range of organic solvents (e.g., dichloromethane, THF, ethyl acetate), allowing for homogenous reaction conditions with most organic substrates.
-
Simplified Workup: Reactions typically avoid the formation of inorganic salts. Workup is often a simple matter of solvent evaporation and purification by chromatography, bypassing the need for aqueous extractions.
-
The Two-Stage Strategy: The initial product is a BOM-protected oxime. This introduces an additional deprotection step into the synthetic sequence. However, this can be strategically advantageous, as the protected oxime is often more stable and easier to handle than the free oxime. The BOM group can typically be removed under standard hydrogenolysis conditions (e.g., Pd/C, H₂).[8]
Head-to-Head Comparison: Performance and Practicality
The choice between these two reagents often hinges on the specific requirements of the synthesis, particularly the nature of the substrate and the desired reaction environment.
| Feature | Hydroxylamine Hydrochloride | This compound |
| Form | Crystalline Solid | Oil / Solid |
| Solubility | Primarily water, alcohols | Common organic solvents (DCM, THF, EtOAc) |
| Reaction pH | Requires base; can be acidic/basic[5] | Neutral / Slightly Basic |
| Key Byproduct | Inorganic Salts (e.g., NaCl, Pyridinium HCl) | Benzyloxymethanol |
| Typical Workup | Aqueous extraction, potential for emulsions[5] | Non-aqueous / Organic solvent removal |
| Handling | Hygroscopic solid[9] | More stable, less hygroscopic |
| Key Advantage | Low cost, readily available | Mild conditions, broad substrate compatibility |
| Key Disadvantage | Harsh conditions, salt waste, limited solubility[5][7] | Higher cost, requires an extra deprotection step |
Mechanistic and Strategic Considerations
The fundamental difference in reaction strategy is a critical factor in reagent selection.
The Challenge of Acid-Sensitive Substrates
Consider a substrate containing an acid-labile group, such as a tert-butyldimethylsilyl (TBS) ether or an acetal. Using hydroxylamine hydrochloride with a base like pyridine creates pyridinium hydrochloride, rendering the reaction medium acidic. This can lead to premature deprotection and a complex mixture of products.
Caption: BOM-hydroxylamine workflow protects sensitive groups for later deprotection.
Experimental Protocols: A Practical Demonstration
To illustrate the practical differences, here are representative protocols for the oximation of a generic ketone.
Protocol 1: Classical Oximation with Hydroxylamine Hydrochloride
This method is effective for robust substrates where reaction conditions are not a major concern.
Objective: Synthesize a ketoxime from a simple ketone using NH₂OH·HCl.
Materials:
-
Ketone (1.0 eq)
-
Hydroxylamine hydrochloride (1.2 eq)
-
Sodium acetate (1.5 eq)
-
Ethanol
-
Water
-
Ethyl acetate
Procedure:
-
Dissolve the ketone (1.0 eq) and hydroxylamine hydrochloride (1.2 eq) in a mixture of ethanol and water. [1]2. Add sodium acetate (1.5 eq) to the solution and stir.
-
Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed. [5][10]4. Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Add water to the residue and extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography or recrystallization.
Causality: The sodium acetate acts as a base to neutralize the HCl, liberating the free hydroxylamine. Refluxing is often necessary to drive the reaction to completion. The aqueous workup is essential to remove the resulting sodium chloride and excess reagents. [5]
Protocol 2: Mild Oximation with this compound
This method is ideal for complex, multifunctional, or acid/base-sensitive substrates.
Objective: Synthesize a BOM-protected ketoxime under neutral conditions.
Materials:
-
Ketone (1.0 eq)
-
This compound (1.1 eq)
-
Pyridine (catalytic amount, optional)
-
Dichloromethane (DCM)
-
Saturated aqueous NaHCO₃ solution
Procedure:
-
Dissolve the ketone (1.0 eq) in dichloromethane (DCM).
-
Add this compound (1.1 eq). A catalytic amount of pyridine can be added to accelerate the reaction, particularly for hindered ketones.
-
Stir the mixture at room temperature. Monitor the reaction by TLC.
-
Upon completion, wash the reaction mixture with saturated aqueous NaHCO₃ solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.
-
Purify the crude BOM-protected oxime by column chromatography.
Causality: The reaction proceeds without the need for a stoichiometric base, ensuring mild conditions. The optional catalytic pyridine acts as a weak base and nucleophilic catalyst to facilitate the initial addition step. The workup is non-rigorous as no significant salt byproducts are formed.
Conclusion and Recommendations
The choice between hydroxylamine hydrochloride and this compound is a classic case of balancing cost and performance.
-
Choose Hydroxylamine Hydrochloride for:
-
Simple, robust aldehydes and ketones.
-
Large-scale syntheses where cost is a primary driver.
-
Situations where the subsequent synthetic steps are compatible with residual salts or require an acidic environment.
-
-
Choose this compound for:
-
Complex molecules with acid- or base-labile functional groups.
-
Syntheses where high purity and simplified workups are critical.
-
Substrates that exhibit poor solubility in aqueous or alcoholic media.
-
When a protected oxime intermediate is desirable for subsequent transformations.
-
Ultimately, while NH₂OH·HCl remains a valuable and economical tool, the superior performance of BOM-hydroxylamine in terms of mildness, compatibility, and ease of purification makes it an indispensable reagent for modern, complex organic synthesis. The initial investment in the reagent is often repaid through higher yields, cleaner reactions, and the preservation of molecular integrity.
References
- ResearchGate. (2016, November 25). What are the differences between reaction by hydroxylamine.HCl and o-methoxyamine HCl. [Online forum post].
- BenchChem. (n.d.). Alternative reagents to hydroxylamine hydrochloride for oxime formation.
- Ghosh, R., & Chakraborty, S. (2010). A rapid, convenient, solventless green approach for the synthesis of oximes using grindstone chemistry. Journal of the Indian Chemical Society, 87(7), 841-845.
- Lad, U. P., et al. (2010). Synthesis of Oximes in Aqueous Medium using Hyamine as an Ecofriendly Catalyst at Ambient Temperature. Rasayan Journal of Chemistry, 3(3), 425-428.
- BenchChem. (2025, December). An In-depth Technical Guide to the Synthesis of O-Methylhydroxylamine.
- Quora. (2015, January 12). Organic Chemistry: How does hydroxylamine react with aldehydes/ketones to form oximes? [Online forum post].
- Oriental Journal of Chemistry. (2013). Synthesis of Oximes from the Corresponding of Organic Carbonyl Compounds with NH2OH.HCl and Oxalic Acid.29(4), 1591-1595.
- Rzepa, H. (2012, September 23). Oxime formation from hydroxylamine and ketone: a (computational) reality check on stage one of the mechanism. [Blog post].
- ChemTube3D. (n.d.). Oxime formation.
- Google Patents. (2017). CN107522181A - The technique that hydroxylamine hydrochloride is prepared using oxime acid hydrolysis method.
- Organic Chemistry Portal. (n.d.). Oxime synthesis by condensation or oxidation.
- Indian Academy of Sciences. (2021). The practical synthesis of aryl oximes from aryl aldehydes under catalyst-free conditions in mineral water.Journal of Chemical Sciences, 133(3).
- Wikipedia. (n.d.). Oxime.
- YouTube. (2022, January 21). Testing my hydroxylamine | Synthesis of Vanillin oxime. [Video]. YouTube.
- Google Patents. (2012). CN102531950A - Method for preparing O-benzylhydroxylamine hydrochloride.
- ResearchGate. (2015, April 30). What is the most popular procedure to synthesize oximes? [Online forum post].
- ResearchGate. (n.d.). Deprotection of oximes. [Data table].
- Lee, Y. J., et al. (2013). A reliable Pd-mediated hydrogenolytic deprotection of BOM group of uridine ureido nitrogen. Bulletin of the Korean Chemical Society, 34(10), 2945-2946.
- MDPI. (2022). Process Improvement for the Continuous Synthesis of N-Benzylhydroxylamine Hydrochloride. Processes, 10(7), 1345.
- Organic Chemistry Portal. (n.d.). Protective Groups.
- PrepChem.com. (n.d.). Synthesis of C. O-Benzyl-N-methyl hydroxylamine.
- Indian Academy of Sciences. (2004). Deprotection of oximes using urea nitrate under microwave irradiation.Journal of Chemical Sciences, 116(5), 261-264.
- ResearchGate. (n.d.). O-Benzylhydroxylamine Hydrochloride.
- TCI Chemicals. (n.d.). Protecting Agents.
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A Senior Application Scientist's Guide to Bioorthogonal Chemistries: Oxime Ligation in Context
In the intricate world of drug development and molecular biology, the ability to precisely tag, track, and manipulate biomolecules within their native environment is paramount. This capability is the domain of bioorthogonal chemistry—a suite of chemical reactions that can occur in living systems without interfering with innate biochemical processes.[1] As researchers, our choice of bioorthogonal tool profoundly impacts experimental success, dictating everything from labeling efficiency to the biological integrity of our system.
This guide provides an in-depth comparison of oxime ligation with other cornerstone bioorthogonal chemistries. We will move beyond a simple catalog of reactions to explore the causality behind their performance, offering field-proven insights to help you select the optimal chemistry for your specific application, be it live-cell imaging, antibody-drug conjugate (ADC) development, or proteomic analysis.[2][3]
The Core Principles of Bioorthogonality
For any chemical transformation to earn the "bioorthogonal" label, it must satisfy a stringent set of criteria.[4] These are not mere suggestions but rigid requirements for ensuring that the chemistry serves as a silent, invisible observer or actor within a cell:
-
Chemoselectivity: The reacting partners must be mutually and exclusively reactive, ignoring the vast milieu of other functional groups within the biological system.
-
Biocompatibility: The reagents and their resulting linkage must be non-toxic and not perturb the normal physiology of the cell or organism.
-
Favorable Kinetics: The reaction must proceed at a reasonable rate under physiological conditions (neutral pH, aqueous environment, 37°C), even at the low concentrations typical of biological studies.
-
Stability: Both the reactive handles and the resulting covalent bond must be stable in the biological context for the duration of the experiment.
A Deep Dive into Oxime Ligation
The oxime ligation is a robust and reliable conjugation technique based on the classic condensation reaction between an aminooxy group and an electrophilic carbonyl (an aldehyde or ketone).[5] This reaction has been instrumental in applications ranging from protein modification to the synthesis of PET tracers for clinical imaging.[5][6]
Mechanism of Action
The reaction proceeds via a nucleophilic attack of the aminooxy group on the carbonyl carbon, forming a tetrahedral intermediate. This is followed by dehydration to yield a stable C=N oxime bond. The reaction's rate-limiting step is typically the dehydration of the intermediate, which is acid-catalyzed. In biological systems, where the pH is neutral, nucleophilic catalysts like aniline or its derivatives (e.g., m-phenylenediamine) are often employed to significantly accelerate the reaction.[5][7]
Caption: Mechanism of aniline-catalyzed oxime ligation.
Advantages & Limitations
Strengths:
-
High Chemoselectivity: Aldehydes, ketones, and aminooxy groups are exceptionally rare in biological systems, ensuring minimal off-target reactions.[5]
-
Catalyst-Free Potential: While catalysis enhances the rate, the reaction can proceed without the need for potentially cytotoxic metal catalysts.[5]
-
Stable Linkage: The resulting oxime bond is generally very stable under physiological conditions, more so than the related hydrazone linkage.[8][9]
Weaknesses:
-
Slow Kinetics: Compared to "click" chemistries, oxime ligation is relatively slow, with second-order rate constants typically in the range of 10⁻² to 10⁻³ M⁻¹s⁻¹.[7][10] This can be a significant drawback for time-sensitive applications or when dealing with low-concentration reactants.
-
Ketone Reactivity: The reaction with ketones is substantially slower than with aldehydes, often requiring higher concentrations or more potent catalysts.[7][10]
-
Potential Reversibility: While generally stable, the oxime bond can undergo hydrolysis under acidic conditions, a factor to consider in specific experimental designs.[8]
Alternative Bioorthogonal Chemistries: A Comparative Overview
To fully appreciate the utility of oxime ligation, it must be compared against other leading bioorthogonal reactions.
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)
A cornerstone of modern bioorthogonal chemistry, SPAAC is a copper-free variant of the famous "click" reaction.[1] It involves the reaction of a sterically strained cyclooctyne with an azide. The ring strain of the alkyne provides the driving force for the reaction, obviating the need for a copper catalyst.[11][12]
Caption: Mechanism of Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC).
Inverse-Electron-Demand Diels-Alder (iEDDA) Reaction
The iEDDA reaction is currently the fastest known bioorthogonal reaction.[13] It typically involves a [4+2] cycloaddition between an electron-deficient diene, most commonly a tetrazine, and a strained, electron-rich dienophile like a trans-cyclooctene (TCO).[14][15][16]
Caption: Mechanism of the Tetrazine-TCO iEDDA reaction.
Staudinger Ligation
The Staudinger ligation was the first reaction to be termed bioorthogonal and launched the field.[1][17] It is based on the classic Staudinger reaction between an azide and a triarylphosphine, which is engineered with an electrophilic trap to facilitate amide bond formation.[18]
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- 8. Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
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Characterization of O-benzylhydroxylamine derivatives by NMR
An In-Depth Technical Guide to the Characterization of O-Benzylhydroxylamine Derivatives by NMR Spectroscopy
A Senior Application Scientist's Comparative Guide
Authored for researchers, scientists, and professionals in drug development, this guide provides an in-depth, objective comparison of the Nuclear Magnetic Resonance (NMR) characteristics of O-benzylhydroxylamine derivatives. Moving beyond a simple recitation of data, this document delves into the causality behind spectral features, offering field-proven insights into structural elucidation and validation.
Introduction: The Versatile Scaffold of O-Benzylhydroxylamine
O-benzylhydroxylamine and its derivatives are a cornerstone in modern synthetic and medicinal chemistry. Their utility as versatile intermediates stems from the reactive hydroxylamine functionality, which is a key building block for synthesizing oximes, nitrones, and hydroxamic acids—moieties frequently found in biologically active compounds. Given their importance, the unambiguous structural characterization of these molecules is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and definitive tool for this purpose, providing precise insights into the molecular framework and electronic environment of these derivatives. This guide will explore the fundamental NMR signatures of the O-benzylhydroxylamine scaffold and provide a comparative analysis of how these signatures are modulated by substituents on the aromatic ring.
Fundamental NMR Signatures of the O-Benzylhydroxylamine Moiety
The structural backbone of O-benzylhydroxylamine derivatives provides a set of characteristic signals in both ¹H and ¹³C NMR spectra. A thorough understanding of these baseline signals is the first step in characterizing more complex analogues.
¹H NMR Spectroscopy: The Diagnostic Benzylic Protons
The most informative signal in the ¹H NMR spectrum of an O-benzylhydroxylamine derivative is typically that of the benzylic methylene protons (Ar-CH₂ -O-N).
-
Chemical Shift: In the parent O-benzylhydroxylamine hydrochloride, these protons appear as a singlet at approximately 5.10 ppm when measured in DMSO-d₆. This downfield shift, compared to toluene (approx. 2.3 ppm), is a direct consequence of the deshielding effect of the adjacent electronegative oxygen atom.
-
Multiplicity: In achiral derivatives without adjacent protons, this signal presents as a sharp singlet. If there is a chiral center in the molecule, these protons can become diastereotopic and may appear as a pair of doublets (an AB quartet).
-
NH₂ Protons: The protons on the nitrogen atom are exchangeable and often appear as a broad singlet. Their chemical shift is highly dependent on the solvent, concentration, and temperature. In the hydrochloride salt, these protons are part of an -NH₃⁺ group and can be found further downfield.
¹³C NMR Spectroscopy: The Benzylic Carbon Signal
The ¹³C NMR spectrum provides complementary information, with the benzylic carbon (Ar-C H₂-O-N) being of primary interest.
-
Chemical Shift: This carbon is significantly deshielded by the directly attached oxygen atom. For O-benzylhydroxylamine hydrochloride, its resonance is observed around 75.5 ppm in DMSO-d₆. The aromatic carbons appear in their typical region of ~128-135 ppm.
Leveraging 2D NMR for Unambiguous Assignments
For more complex derivatives or to confirm assignments, two-dimensional (2D) NMR techniques are indispensable.
-
COSY (Correlation Spectroscopy): This experiment reveals proton-proton coupling networks. While the benzylic protons of simple O-benzylhydroxylamines are often singlets and thus show no COSY correlations, this technique is crucial for assigning protons on substituted aromatic rings or other aliphatic chains within the molecule.
-
HSQC (Heteronuclear Single Quantum Coherence): This is a cornerstone experiment that correlates directly bonded proton and carbon atoms.[1] It provides an unambiguous link between the benzylic proton signal and the benzylic carbon signal, confirming the identity of both in a single experiment.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment elucidates longer-range (typically 2-3 bond) correlations between protons and carbons.[1] It is exceptionally powerful for establishing the connectivity of the entire molecule. For the O-benzylhydroxylamine moiety, a key HMBC correlation is observed from the benzylic protons to the quaternary aromatic carbon to which the benzyl group is attached.
Caption: Key HMBC correlations for the O-benzyl moiety.
Comparative Analysis: The Influence of Aromatic Substituents
The electronic nature of substituents on the benzene ring systematically alters the chemical shifts of the benzylic protons and carbon. This is a direct result of the substituent's ability to donate or withdraw electron density, which in turn modifies the shielding of the benzylic nuclei.
Caption: Effect of substituents on benzylic proton chemical shift.
Case Study 1: O-Benzylhydroxylamine Hydrochloride (Unsubstituted Reference)
This compound serves as our baseline for comparison. The phenyl group is electronically neutral relative to the substituted analogues.
| Signal Assignment | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| Ar-CH₂ -O-N | 5.10 (s, 2H) | 75.5 |
| Ar -CH₂-O-N | 7.43 (m, 5H) | 128.8, 129.2, 130.2, 134.7 |
| -NH₃ ⁺ | ~11.3 (br s, 3H) | - |
Data acquired in DMSO-d₆.
Interpretation: The benzylic protons at 5.10 ppm and the corresponding carbon at 75.5 ppm represent our reference points. The aromatic region shows multiple signals as expected for a monosubstituted benzene ring.
Case Study 2: O-(4-Nitrobenzyl)hydroxylamine Hydrochloride (Electron-Withdrawing Group)
The nitro group (-NO₂) is a powerful electron-withdrawing group, both through induction and resonance. This effect significantly deshields the entire molecule, particularly the positions ortho and para to the nitro group.
| Signal Assignment | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| Ar-CH₂ -O-N | 5.28 (s, 2H) | 74.2 |
| Ar -CH₂-O-N | 7.73 (d, 2H), 8.29 (d, 2H) | 124.2, 130.5, 142.1, 148.0 |
| -NH₃ ⁺ | ~11.4 (br s, 3H) | - |
Data acquired in DMSO-d₆.
Comparative Analysis:
-
Benzylic Protons (¹H): The benzylic protons have shifted downfield from 5.10 ppm to 5.28 ppm. This 0.18 ppm shift is a direct result of the electron-withdrawing nitro group pulling electron density away from the benzene ring and, by extension, from the benzylic position. This reduced electron density leads to less shielding of the protons, causing them to resonate at a higher frequency.
-
Aromatic Protons (¹H): The effect is even more pronounced in the aromatic region. The protons now appear as two distinct doublets at 7.73 ppm and 8.29 ppm, both significantly downfield compared to the 7.43 ppm multiplet of the unsubstituted ring. The protons ortho to the nitro group are the most deshielded.
-
Benzylic Carbon (¹³C): Interestingly, the benzylic carbon shifts slightly upfield from 75.5 ppm to 74.2 ppm. While counterintuitive at first, this "anomalous" effect of para-electron-withdrawing groups on benzylic ¹³C shifts is a known phenomenon and is attributed to complex interactions beyond simple inductive effects.
Hypothetical Case Study 3: O-(4-Methoxybenzyl)hydroxylamine (Electron-Donating Group)
While specific experimental data for this compound was not found in the searched literature, we can predict the expected shifts based on fundamental principles. The methoxy group (-OCH₃) is a strong electron-donating group through resonance.
| Signal Assignment | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |
| Ar-CH₂ -O-N | < 5.10 (e.g., ~4.9-5.0) | > 75.5 (e.g., ~76-77) |
| Ar -CH₂-O-N | Two doublets, both upfield of 7.43 | Aromatic signals will show characteristic shifts for a para-methoxy group |
Predicted Analysis:
-
Benzylic Protons (¹H): The electron-donating methoxy group would increase electron density on the aromatic ring and at the benzylic position. This enhanced shielding would cause the benzylic proton signal to shift upfield (to a lower ppm value) compared to the unsubstituted reference.
-
Benzylic Carbon (¹³C): In contrast to the effect of an electron-withdrawing group, an electron-donating group is expected to deshield the benzylic carbon, causing a downfield shift to a higher ppm value.
Experimental Protocols: A Self-Validating Workflow
Adherence to a standardized protocol is crucial for obtaining high-quality, reproducible NMR data.
Sources
A Comparative Review of O-Substituted Hydroxylamine Synthesis Methods
O-substituted hydroxylamines are a cornerstone in modern synthetic chemistry, finding extensive applications in drug discovery, materials science, and bioconjugation. Their unique reactivity, particularly in the formation of oximes and related functionalities, makes them invaluable building blocks. This guide provides a comparative analysis of the most prevalent methods for their synthesis, offering insights into the underlying mechanisms, practical considerations, and experimental protocols to aid researchers in selecting the optimal strategy for their specific needs.
Introduction to O-Substituted Hydroxylamines
O-substituted hydroxylamines (R-ONH₂) are derivatives of hydroxylamine where the hydrogen atom of the hydroxyl group is replaced by an organic substituent. This substitution significantly modulates the nucleophilicity and stability of the molecule, opening up a vast chemical space for synthetic transformations. The ability to introduce a wide array of functional groups through the 'R' substituent makes them versatile reagents for creating complex molecular architectures.
Method 1: N-Alkylation of N-Hydroxyphthalimide and Related N-Hydroxyimides
One of the most reliable and widely adopted methods for the synthesis of O-alkylhydroxylamines is the N-alkylation of N-hydroxyphthalimide followed by hydrazinolysis or acidic hydrolysis. This two-step process offers a high degree of control and generally provides good to excellent yields.
Mechanistic Insight
The synthesis commences with the deprotonation of N-hydroxyphthalimide, a readily available and stable starting material. The resulting phthalimidate anion is a potent nucleophile that readily undergoes S(_{N})2 reaction with a variety of alkylating agents, such as alkyl halides or tosylates. The phthalimide group serves as an excellent protecting group for the hydroxylamine nitrogen, preventing undesired side reactions. The final deprotection step, typically achieved through treatment with hydrazine (the Ing-Manske procedure) or acid, liberates the desired O-alkylhydroxylamine.
Caption: N-Alkylation of N-Hydroxyphthalimide Workflow
Advantages and Disadvantages
| Advantages | Disadvantages |
| High yields for a wide range of primary and secondary alkyl groups. | Requires a two-step process (alkylation and deprotection). |
| Readily available and stable starting materials. | Use of hydrazine in the deprotection step can be hazardous.[1] |
| Good functional group tolerance. | Not suitable for the synthesis of O-aryl hydroxylamines. |
| The phthalimide protecting group prevents overalkylation.[2] |
Experimental Protocol: Synthesis of O-Benzylhydroxylamine
Step 1: N-Alkylation of N-Hydroxyphthalimide
-
To a solution of N-hydroxyphthalimide (1.63 g, 10 mmol) in dry DMF (20 mL), add anhydrous potassium carbonate (1.52 g, 11 mmol).
-
Stir the suspension at room temperature for 30 minutes.
-
Add benzyl bromide (1.71 g, 10 mmol) dropwise to the reaction mixture.
-
Continue stirring at room temperature for 12 hours.
-
Pour the reaction mixture into ice-water (100 mL) and collect the precipitate by filtration.
-
Wash the solid with water and dry under vacuum to afford N-(benzyloxy)phthalimide.
Step 2: Hydrazinolysis of N-(Benzyloxy)phthalimide
-
Suspend N-(benzyloxy)phthalimide (2.53 g, 10 mmol) in ethanol (30 mL).
-
Add hydrazine monohydrate (0.5 mL, 10 mmol) to the suspension.
-
Reflux the mixture for 2 hours, during which a white precipitate of phthalhydrazide will form.
-
Cool the reaction mixture to room temperature and filter off the precipitate.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in dichloromethane (20 mL) and wash with water (2 x 10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield O-benzylhydroxylamine.
Method 2: Mitsunobu Reaction
The Mitsunobu reaction provides a powerful and versatile method for the synthesis of O-substituted hydroxylamines, particularly from alcohols.[3][4] This reaction proceeds with a clean inversion of stereochemistry at the alcohol carbon, making it highly valuable in stereoselective synthesis.[3]
Mechanistic Insight
The reaction is initiated by the formation of a phosphorane intermediate from the reaction of a phosphine, typically triphenylphosphine (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). The alcohol then adds to the activated phosphonium salt, forming an alkoxyphosphonium salt. In the key step, a suitable N-hydroxy compound, such as N-hydroxyphthalimide or a protected hydroxylamine derivative, acts as a nucleophile and displaces the phosphine oxide in an S(_{N})2 fashion, leading to the formation of the desired O-substituted hydroxylamine product.
Caption: Mitsunobu Reaction for O-Alkylation
Advantages and Disadvantages
| Advantages | Disadvantages |
| Mild reaction conditions. | Stoichiometric amounts of reagents are required. |
| Inversion of stereochemistry at the alcohol center.[3] | Generation of stoichiometric amounts of triphenylphosphine oxide and a hydrazide byproduct, which can complicate purification. |
| Broad substrate scope, including primary and secondary alcohols. | The nucleophile must have a pKa of less than 15.[3] |
| Can be used for the synthesis of sterically hindered O-alkylhydroxylamines. |
Experimental Protocol: Synthesis of O-(sec-Butyl)hydroxylamine using N-Hydroxyphthalimide
-
Dissolve N-hydroxyphthalimide (1.63 g, 10 mmol), sec-butanol (0.74 g, 10 mmol), and triphenylphosphine (2.62 g, 10 mmol) in dry THF (40 mL) under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add diethyl azodicarboxylate (DEAD) (1.74 g, 10 mmol) dropwise over 15 minutes.
-
Allow the reaction to warm to room temperature and stir for 16 hours.
-
Remove the solvent under reduced pressure.
-
The resulting residue contains the N-(sec-butoxy)phthalimide, which can be purified by column chromatography or carried directly to the deprotection step as described in Method 1.
Method 3: Reductive Amination of Carbonyl Compounds with O-Substituted Hydroxylamines
Reductive amination is a versatile and widely used method for the formation of C-N bonds.[5][6] This strategy can be adapted for the synthesis of N,O-disubstituted hydroxylamines by reacting an O-substituted hydroxylamine with an aldehyde or ketone in the presence of a suitable reducing agent.
Mechanistic Insight
The reaction proceeds through the initial formation of an oxime ether by the condensation of the O-substituted hydroxylamine with the carbonyl compound. This intermediate is then reduced in situ to the corresponding N-alkyl-O-alkylhydroxylamine. A variety of reducing agents can be employed, with sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) being particularly effective due to their ability to selectively reduce the protonated oxime ether in the presence of the unreacted carbonyl compound.[5]
Caption: Reductive Amination for N,O-Disubstituted Hydroxylamines
Advantages and Disadvantages
| Advantages | Disadvantages |
| One-pot procedure. | Primarily for the synthesis of N,O-disubstituted hydroxylamines. |
| Wide range of commercially available aldehydes and ketones can be used. | The choice of reducing agent is critical to avoid reduction of the carbonyl starting material. |
| Good for introducing diversity at the nitrogen atom. | Can be challenging to control for the synthesis of mono-N-substituted products. |
| Mild reaction conditions. |
Experimental Protocol: Synthesis of N-Benzyl-O-methylhydroxylamine
-
To a solution of O-methylhydroxylamine hydrochloride (0.84 g, 10 mmol) and benzaldehyde (1.06 g, 10 mmol) in methanol (30 mL), add 3Å molecular sieves.
-
Stir the mixture at room temperature for 1 hour.
-
Cool the reaction to 0 °C and add sodium cyanoborohydride (0.63 g, 10 mmol) portion-wise.
-
Allow the reaction to warm to room temperature and stir for 24 hours.
-
Filter off the molecular sieves and concentrate the filtrate.
-
Partition the residue between ethyl acetate (50 mL) and saturated sodium bicarbonate solution (30 mL).
-
Separate the organic layer, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography to obtain N-benzyl-O-methylhydroxylamine.
Comparative Summary of Methods
| Method | Substrate Scope | Key Reagents | Typical Yields | Stereochemistry | Key Advantages | Key Limitations |
| N-Alkylation of N-Hydroxyphthalimide | Primary and secondary alkyl halides/tosylates | N-hydroxyphthalimide, base, alkylating agent, hydrazine/acid | 70-95% | Not applicable | Reliable, high-yielding, avoids overalkylation | Two-step process, use of hazardous hydrazine |
| Mitsunobu Reaction | Primary and secondary alcohols | PPh₃, DEAD/DIAD, N-hydroxy compound | 60-90% | Inversion | Mild conditions, stereochemical control | Stoichiometric byproducts, purification challenges |
| Reductive Amination | Aldehydes, ketones, O-substituted hydroxylamines | Carbonyl compound, O-substituted hydroxylamine, reducing agent | 50-85% | Not applicable | One-pot, introduces N-substitution | Primarily for N,O-disubstituted products, requires selective reducing agent |
Conclusion
The synthesis of O-substituted hydroxylamines can be achieved through several effective methods, each with its own set of advantages and limitations. The N-alkylation of N-hydroxyphthalimide is a robust and high-yielding approach for a wide range of O-alkylhydroxylamines. The Mitsunobu reaction offers a powerful alternative, particularly when stereochemical control is crucial. For the synthesis of N,O-disubstituted hydroxylamines, reductive amination provides a convenient and direct one-pot procedure. The choice of the most appropriate method will depend on the specific target molecule, the availability of starting materials, and the desired level of stereochemical control.
References
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Ghosh, R., & Olofsson, B. (2014). N-Hydroxyphthalimide and N-hydroxysuccinimide have been arylated with diaryliodonium salts to provide N-aryloxyimides in excellent yields in short reaction times. Organic Letters, 16(6), 1830-1833. [Link]
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Maimone, T. J., & Buchwald, S. L. (2010). A Pd-catalyzed O-arylation of ethyl acetohydroximate as an hydroxylamine equivalent with aryl chlorides, bromides, and iodides offers short reaction times and broad substrate scope. Journal of the American Chemical Society, 132(29), 9990-9991. [Link]
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Jayasekara, P. S., & Jacobson, K. A. (2014). Rapid synthesis of alkoxyamine hydrochloride derivatives from alkyl bromide and N,N'-di-tert-butoxycarbonylhydroxylamine ((Boc)2NOH). Synthetic Communications, 44(16), 2344-2347. [Link]
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Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849-3862. [Link]
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A Comparative Guide to IDO1 Inhibitors: Evaluating O-benzylhydroxylamine Against Established Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Rationale for Targeting IDO1 in Immuno-Oncology
Indoleamine 2,3-dioxygenase 1 (IDO1) has emerged as a critical immune checkpoint protein and a compelling target for cancer immunotherapy.[1] This intracellular heme-containing enzyme catalyzes the initial and rate-limiting step in the degradation of the essential amino acid L-tryptophan along the kynurenine pathway.[2] In the tumor microenvironment, the overexpression of IDO1 by cancer cells or antigen-presenting cells leads to two key immunosuppressive effects: the depletion of tryptophan, which is essential for T-cell proliferation and function, and the accumulation of kynurenine and its derivatives, which actively induce T-cell apoptosis and promote the differentiation of regulatory T-cells (Tregs).[1][3] This creates a tolerogenic environment that allows tumors to evade immune surveillance.[3] Consequently, the development of small-molecule inhibitors of IDO1 is a promising strategy to restore anti-tumor immunity and enhance the efficacy of other cancer therapies.[1]
This guide provides a detailed comparative analysis of the efficacy of O-benzylhydroxylamine, a promising IDO1 inhibitor, with other well-characterized compounds that have progressed to clinical evaluation: Epacadostat, Indoximod, and Navoximod. We will delve into their mechanisms of action, compare their in vitro potency using experimental data, provide detailed protocols for key assays, and discuss the available in vivo evidence.
The Inhibitors: A Mechanistic Overview
The landscape of IDO1 inhibitors is diverse, with compounds exhibiting different modes of action. Understanding these distinctions is crucial for interpreting their biological effects and clinical potential.
O-benzylhydroxylamine is a rationally designed, mechanism-based inhibitor of IDO1.[4] Its design is based on mimicking the proposed alkylperoxy transition or intermediate state of the tryptophan oxidation reaction catalyzed by IDO1.[4] This targeted approach suggests a high degree of specificity and a potent inhibitory mechanism. Structure-activity relationship studies have shown that O-benzylhydroxylamine is a potent sub-micromolar inhibitor of IDO1, and its efficacy can be further enhanced through substitutions on the benzyl ring, particularly with halogen atoms at the meta position.[4]
Epacadostat (INCB024360) is a potent and highly selective, orally bioavailable, competitive inhibitor of IDO1.[1][5] It is a hydroxyamidine derivative that has been extensively studied in clinical trials.[5] Its high selectivity for IDO1 over other tryptophan-catabolizing enzymes like IDO2 and Tryptophan 2,3-dioxygenase (TDO) is a key feature.[5]
Indoximod (1-Methyl-D-tryptophan) possesses a unique mechanism of action that distinguishes it from direct enzymatic inhibitors. It does not directly inhibit the IDO1 enzyme but rather acts as a tryptophan mimetic.[3] By doing so, it reverses the downstream immunosuppressive effects of tryptophan depletion, such as the inhibition of the mTORC1 signaling pathway in T-cells.[3]
Navoximod (GDC-0919/NLG919) is another potent, orally available IDO1 inhibitor.[6] It is characterized as a non-competitive inhibitor and exhibits some activity against TDO, making it a dual IDO1/TDO inhibitor to some extent.[3] This dual activity could be advantageous in tumors where both enzymes contribute to immune evasion.
Figure 2: A generalized experimental workflow for the preclinical evaluation of IDO1 inhibitors, from in vitro characterization to in vivo efficacy studies.
In Vivo Efficacy and Preclinical Development
Translating in vitro potency into in vivo anti-tumor activity is a critical step in drug development. This typically involves using syngeneic mouse tumor models where the mice have a competent immune system.
Epacadostat has demonstrated in vivo efficacy in various preclinical models, showing suppression of tumor growth in immunocompetent mice. [1]These anti-tumor effects were found to be T-cell dependent. [1] Indoximod has also shown anti-tumor activity in preclinical models, often in combination with other therapies like chemotherapy or checkpoint inhibitors. [3] Navoximod has been shown to reduce plasma kynurenine levels in mice and enhance the efficacy of anti-PD-1 therapy in a mammary carcinoma model. [3] While direct, head-to-head in vivo comparative studies of O-benzylhydroxylamine with these other inhibitors are not yet widely published, the promising in vitro data and the nanomolar cellular potency of its derivatives strongly suggest that it would exhibit significant in vivo activity. [4]The simple structure and high ligand efficiency of O-benzylhydroxylamine derivatives make them attractive candidates for further preclinical development. [4]Future in vivo studies directly comparing the efficacy and pharmacokinetic profiles of O-benzylhydroxylamine derivatives with compounds like Epacadostat will be crucial in determining their relative therapeutic potential.
Concluding Remarks and Future Directions
O-benzylhydroxylamine represents a promising and mechanistically distinct class of IDO1 inhibitors. Its sub-micromolar enzymatic inhibition and the nanomolar cellular potency of its derivatives place it on par with leading clinical candidates like Epacadostat in in vitro assays. The rational design of O-benzylhydroxylamine as a mechanism-based inhibitor offers the potential for high specificity and potent target engagement.
While Epacadostat, Indoximod, and Navoximod have paved the way for targeting the IDO1 pathway in the clinic, the mixed results from clinical trials highlight the complexities of translating preclinical efficacy into patient benefit. [7]The unique mechanism of action of O-benzylhydroxylamine may offer advantages, and further preclinical development, particularly head-to-head in vivo comparative studies, is warranted to fully elucidate its therapeutic potential. The simplicity of its chemical structure may also offer advantages in terms of manufacturing and cost of goods. For researchers in the field, O-benzylhydroxylamine and its derivatives represent a valuable tool for probing the biology of the IDO1 pathway and a promising scaffold for the development of next-generation immuno-oncology therapeutics.
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Prendergast, G. C., et al. (2017). Discovery of IDO1 inhibitors: from bench to bedside. Cancer Research, 77(24), 6795-6811. Available at: [Link]
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Muller, A. J., & Prendergast, G. C. (2017). Indoleamine 2,3-dioxygenase in cancer: targeting a key modulator of the tumor microenvironment. Cancer immunology, immunotherapy, 66(8), 949-957. Available at: [Link]
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Yue, E. W., et al. (2017). INCB24360 (Epacadostat), a Highly Potent and Selective Indoleamine-2,3-dioxygenase 1 (IDO1) Inhibitor for Immuno-oncology. ACS Medicinal Chemistry Letters, 8(5), 486-491. Available at: [Link]
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Liu, X., et al. (2010). Selective inhibition of IDO1 by INCB024360 slows tumor growth by promoting T cell-mediated antitumor immunity. Cancer Research, 70(8 Supplement), 3218-3218. Available at: [Link]
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Halaby, R., et al. (2018). Updates in the Clinical Development of Epacadostat and Other Indoleamine 2,3-Dioxygenase 1 Inhibitors (IDO1) for Human Cancers. Frontiers in Oncology, 8, 434. Available at: [Link]
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Vacchelli, E., et al. (2018). Trial watch: IDO inhibitors in cancer therapy. Oncoimmunology, 7(10), e1492055. Available at: [Link]
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Beatty, G. L., et al. (2017). First-in-Human Phase I Study of the Oral Inhibitor of Indoleamine 2,3-Dioxygenase-1 Epacadostat (INCB024360) in Patients With Advanced Solid Malignancies. Clinical Cancer Research, 23(13), 3269-3276. Available at: [Link]
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Malachowski, W. P., et al. (2016). O-alkylhydroxylamines as rationally-designed mechanism-based inhibitors of indoleamine 2,3-dioxygenase-1. European Journal of Medicinal Chemistry, 108, 564-576. Available at: [Link]
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Soliman, H., et al. (2021). Phase II trial of the IDO pathway inhibitor indoximod plus pembrolizumab for the treatment of patients with advanced melanoma. Journal for ImmunoTherapy of Cancer, 9(6), e002334. Available at: [Link]
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Platten, M., et al. (2019). Cancer Immunotherapy: The Role of Tryptophan Catabolism. The Journal of Immunology, 202(5), 1373-1381. Available at: [Link]
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Zhai, L., et al. (2015). The role of the IDO1-AhR axis in cancer development, resistance, and immunotherapy. Seminars in Cancer Biology, 35, S13-S23. Available at: [Link]
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Cheong, J. E., & Sun, L. (2018). Targeting the IDO1/TDO2-AhR pathway for cancer immunotherapy - challenges and opportunities. Trends in pharmacological sciences, 39(3), 307-325. Available at: [Link]
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Van den Eynde, B. J., et al. (2020). Is There a Clinical Future for IDO1 Inhibitors After the Failure of Epacadostat in Melanoma? Annual Review of Cancer Biology, 4, 241-256. Available at: [Link]
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Nayak, L., et al. (2018). Phase I Study of the Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibitor Navoximod (GDC-0919) Administered with PD-L1 Inhibitor (Atezolizumab) in Patients with Advanced Solid Tumors. Clinical Cancer Research, 24(21), 5259-5267. Available at: [Link]
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Kaufman, H. L., et al. (2019). IDO inhibitor development shows fresh signs of life across tumor types. OncLive, 20(19). Available at: [Link]
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Theve, V., et al. (2023). The catalytic inhibitor epacadostat can affect the non-enzymatic function of IDO1. Frontiers in Immunology, 14, 1149925. Available at: [Link]
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Albini, A., et al. (2024). Epacadostat stabilizes the apo-form of IDO1 and signals a pro-tumorigenic pathway in human ovarian cancer cells. Frontiers in Oncology, 13, 1319760. Available at: [Link]
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Cools, M., et al. (2019). Side-by-side comparison of small molecule IDO1 inhibitors in biochemical and cell-based assays and development of an IDO1-expressing syngeneic mouse model for in vivo evaluation of target modulation. Oncolines, Poster. Available at: [Link]
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A Researcher's Guide to Oxime Bond Stability: A Comparative Analysis for Bioconjugation and Drug Delivery
Abstract
In the landscape of bioconjugation and drug delivery, the choice of chemical linkage is paramount, dictating the stability, efficacy, and safety of the final construct. Among the arsenal of conjugation chemistries, oxime ligation stands out for its unique balance of stability and conditional reversibility. This guide provides an in-depth validation of oxime bond stability under physiological conditions (pH 7.4, 37°C). We objectively compare its performance against common alternatives such as hydrazones, thioethers, and triazoles, supported by experimental data and detailed protocols. This document is intended to equip researchers, scientists, and drug development professionals with the necessary insights to make informed decisions for their molecular designs.
The Oxime Ligation: A Versatile Tool in Modern Biochemistry
Oxime ligation is the reaction between an aminooxy (alkoxyamine) group and an aldehyde or ketone to form a stable oxime bond (C=N-O). This reaction has become a cornerstone of chemical biology due to its high chemoselectivity—the reacting functional groups are largely absent in native biological systems, thus preventing side reactions with endogenous molecules.
Mechanism and Influencing Factors
The formation of an oxime proceeds via a tetrahedral intermediate, followed by a rate-limiting dehydration step. The overall reaction rate is pH-dependent, with optimal rates typically observed under mildly acidic conditions (pH ~4.5) that facilitate the dehydration of the intermediate without excessively protonating the nucleophilic aminooxy group.[1] However, for many biological applications, the reaction must proceed at a physiological pH of 7.4. Under these neutral conditions, the reaction can be slow, which has prompted the development of catalysts, most notably aniline and its derivatives, that can accelerate bond formation by forming a more reactive Schiff base intermediate.[2]
The stability of the resulting oxime bond is governed by both intrinsic and extrinsic factors:
-
Intrinsic Factors: The electronic and steric nature of the substituents on both the carbonyl and aminooxy precursors significantly impacts stability. Oximes derived from ketones are generally more stable than those from aldehydes.[1] Electron-withdrawing groups near the C=N bond can decrease the basicity of the imine nitrogen, making protonation—the first step in hydrolytic cleavage—less favorable and thus enhancing stability.[1]
-
Extrinsic Factors: As with its formation, oxime bond stability is highly pH-dependent. The hydrolysis is acid-catalyzed, meaning the bond is significantly more stable at neutral or slightly basic pH than in the acidic environments of endosomes or lysosomes (pH 4.5-6.0).[1] This pH-dependent lability is a key feature exploited in designing drug delivery systems for targeted release in acidic cellular compartments.
Quantitative Stability of the Oxime Bond at Physiological pH
Under physiological conditions (pH ~7.4, 37°C), the oxime bond is remarkably stable. The primary mechanism of degradation is hydrolysis, which reverses the formation reaction.
The stability of a chemical bond in a biological medium is often expressed in terms of its half-life (t½), the time it takes for 50% of the bonds to cleave. A seminal study by Kalia and Raines provided a quantitative comparison of an isostructural oxime and various hydrazones. At a pD of 7.0 (deuterated buffer equivalent of pH 7.0), the half-life of the oxime was determined to be 25 days .[1] This demonstrates substantial stability suitable for applications requiring long circulation times, such as antibody-drug conjugates (ADCs). In contrast, the half-lives of isostructural acetylhydrazone and methylhydrazone were merely 2 hours and 1 hour, respectively, under the same conditions.[1]
The Hydrolysis Pathway
The hydrolytic cleavage of an oxime bond is the reverse of its formation and is initiated by the protonation of the imine nitrogen. This step is followed by the nucleophilic attack of a water molecule on the carbon atom of the C=N bond, leading to the formation of a tetrahedral intermediate which then breaks down to release the original aldehyde/ketone and aminooxy components.
Caption: General mechanism for the acid-catalyzed hydrolysis of an oxime bond.
Comparative Stability: Oxime vs. Alternative Linkages
The selection of a conjugation linkage depends critically on the desired stability profile for a given application. Here, we compare the stability of the oxime bond with other widely used covalent linkages under physiological conditions.
| Linkage Type | Typical Half-life (t½) at pH ~7.4 | Cleavage Mechanism | Key Features & Considerations |
| Oxime | ~25 days [1] | Hydrolysis (Acid-catalyzed) | Highly stable at neutral pH; cleavable in acidic endosomes. Excellent for stable bioconjugates and pH-triggered drug release. |
| Hydrazone | Hours to a few days[1][2] | Hydrolysis (Acid-catalyzed) | Less stable than oximes. Often used when faster, acid-mediated release is desired. Stability is highly tunable via substituents. |
| Thioether (from Maleimide) | Hours to days (unstable to exchange)[3] | Retro-Michael reaction, Thiol exchange | Susceptible to cleavage and exchange with endogenous thiols like glutathione, leading to potential off-target effects. Can be stabilized by hydrolysis of the succinimide ring.[4] |
| Triazole (from "Click" Chemistry) | Extremely Stable (Effectively Permanent) | Generally considered inert to hydrolysis, oxidation, and reduction.[5][6] | The "gold standard" for stability. Ideal for applications requiring a permanent, robust linkage, such as in imaging agents or stable biomaterials. |
Note: The half-life values are approximate and can vary significantly based on the specific molecular structure and experimental conditions.
Experimental Protocols for Validating Oxime Bond Stability
To ensure the trustworthiness of any stability claim, robust and self-validating experimental protocols are essential. Below are detailed methodologies for assessing oxime bond stability using common analytical techniques.
General Workflow for a Stability Study
Caption: Standard experimental workflow for determining the hydrolytic stability of an oxime conjugate.
Protocol 1: HPLC-Based Assay for Quantifying Hydrolysis
High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating and quantifying the intact conjugate from its hydrolysis products over time.
Rationale: This method provides excellent quantitative accuracy by physically separating the species of interest. The use of a C18 reverse-phase column is standard for peptides and small molecules, separating compounds based on hydrophobicity.
Step-by-Step Methodology:
-
Preparation of Solutions:
-
Prepare a stock solution of the purified oxime conjugate (e.g., 1 mg/mL) in a suitable organic solvent (e.g., DMSO, Acetonitrile) to ensure solubility.
-
Prepare the incubation buffer: Phosphate-Buffered Saline (PBS), 10 mM, pH 7.4. Pre-warm the buffer to 37°C.
-
-
Initiation of the Stability Study:
-
To initiate the experiment, dilute the stock solution of the conjugate into the pre-warmed PBS to a final concentration of 100 µM. Ensure the final concentration of the organic solvent is low (<1%) to avoid affecting stability.
-
Immediately withdraw the t=0 time point aliquot (e.g., 50 µL), and quench it by adding an equal volume of cold acetonitrile or mobile phase A to stop any further reaction. Store at -20°C until analysis.
-
-
Incubation and Sampling:
-
Incubate the remaining reaction mixture in a temperature-controlled incubator at 37°C.
-
Withdraw aliquots at predetermined time points (e.g., 1, 4, 8, 24, 48, 96, and 168 hours). Quench and store each sample as described for the t=0 point.
-
-
HPLC Analysis:
-
Column: C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: 0.1% Acetonitrile with 0.1% TFA.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector set to a wavelength where the conjugate and at least one of the hydrolysis products absorb (e.g., 220 nm for peptides, or a specific wavelength for a chromophore).
-
Gradient: Develop a linear gradient to resolve the intact conjugate from the hydrolysis products (e.g., 5% to 95% B over 20 minutes).
-
Injection: Inject equal volumes (e.g., 20 µL) of each quenched time point sample.
-
-
Data Analysis:
-
Integrate the peak area of the intact conjugate and the relevant hydrolysis product(s) at each time point.
-
Calculate the percentage of intact conjugate remaining at each time point relative to the total peak area of all related species.
-
Plot the natural logarithm of the percentage of intact conjugate versus time. The data should fit a first-order decay curve.
-
Calculate the half-life (t½) using the equation: t½ = 0.693 / k , where k is the negative of the slope of the trendline.
-
Protocol 2: ¹H NMR Spectroscopy for Mechanistic Insights
Nuclear Magnetic Resonance (NMR) spectroscopy is an excellent tool for monitoring the hydrolysis of small molecule conjugates, providing structural confirmation of the products.
Rationale: NMR allows for direct observation of the disappearance of a specific proton signal from the intact oxime (e.g., the CH =N proton) and the appearance of the aldehydic proton signal of the hydrolysis product. This provides unambiguous evidence of the cleavage event.[1]
Step-by-Step Methodology:
-
Sample Preparation:
-
Dissolve the purified oxime conjugate in a deuterated buffer (e.g., phosphate buffer in D₂O, pD 7.4) to a final concentration of 1-5 mM in an NMR tube.
-
Add a known concentration of an internal standard (e.g., DSS or TSP) for quantitative analysis.
-
-
NMR Acquisition (t=0):
-
Acquire an initial ¹H NMR spectrum at 37°C immediately after sample preparation. This serves as the t=0 reference. Identify the characteristic signal for the oxime proton (typically δ 7.5-8.5 ppm) and confirm the absence of the corresponding aldehyde proton signal (typically δ 9-10 ppm).
-
-
Incubation and Monitoring:
-
Keep the NMR tube in a temperature-controlled NMR probe or a 37°C incubator between measurements.
-
Acquire subsequent ¹H NMR spectra at regular intervals (e.g., every 12 or 24 hours) over the course of the study.
-
-
Data Analysis:
-
For each spectrum, integrate the characteristic oxime proton signal and the emerging aldehyde proton signal.
-
Calculate the percentage of intact oxime at each time point by comparing the integral of the oxime signal to the sum of the oxime and aldehyde signals.
-
Plot and calculate the half-life as described in the HPLC protocol.
-
Conclusion and Expert Recommendations
The validation of oxime bond stability reveals it to be a robust and reliable linkage for bioconjugation under physiological conditions, with a half-life extending to several weeks at pH 7.4.[1] Its key advantage lies in its predictable, acid-catalyzed hydrolysis, which transitions the bond from a stable linker in circulation to a cleavable trigger in acidic cellular compartments.
-
For Maximum Stability: When a permanent linkage is required, the triazole bond formed via CuAAC or SPAAC "click" chemistry is unparalleled and should be the linkage of choice.[6]
-
For Tunable, pH-Dependent Release: Oxime bonds offer superior stability over hydrazones for applications requiring long circulation times followed by controlled release. They represent an excellent balance for constructing ADCs, prodrugs, and smart biomaterials.
-
For Thiol Conjugation: While maleimide-thioether linkages are common, their susceptibility to thiol exchange is a significant drawback.[3] Oxime chemistry, targeting an aldehyde or ketone handle, provides a more stable alternative if the protein or molecule can be functionalized accordingly.
Ultimately, the choice of linkage must be tailored to the specific biological question and application. By understanding the quantitative stability and underlying chemical principles detailed in this guide, researchers can better design and validate their next generation of bioconjugates for enhanced performance and reliability.
References
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Kalia, J., & Raines, R. T. (2008). Hydrolytic stability of hydrazones and oximes. Angewandte Chemie International Edition, 47(39), 7523–7526. [Link]
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Kölmel, D. K., & Kool, E. T. (2017). Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis. Chemical Reviews, 117(15), 10358–10376. [Link]
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Meldal, M., & Tornøe, C. W. (2008). Cu-Catalyzed Azide−Alkyne Cycloaddition. Chemical Reviews, 108(8), 2952–3015. [Link]
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Dirks, A. J., et al. (2009). Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC) Reveal New Features of Glycoconjugate Biosynthesis. Angewandte Chemie International Edition, 48(1), 138-141. [Link]
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Baldwin, A. D., et al. (2011). Tunable degradation of maleimide-thiol adducts in reducing environments. Bioconjugate Chemistry, 22(10), 1945–1954. [Link]
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Fontana, A., et al. (2015). Long-term stabilization of maleimide-thiol conjugates. Bioconjugate Chemistry, 26(1), 137–142. [Link]
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Hein, C. D., et al. (2008). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Chemical Society Reviews, 37(11), 2477-2496. [Link]
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He, J., et al. (2018). Development and validation of a stability-indicating HPLC method for assay of milbemycin oxime and estimation of its related compounds. Journal of Pharmaceutical and Biomedical Analysis, 158, 219-226. [Link]
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Zhang, D., et al. (2013). IgG1 Thioether Bond Formation in Vivo. Journal of Biological Chemistry, 288(23), 16578–16587. [Link]
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Thermo Fisher Scientific. (2022). HPLC Method Development Step by Step. YouTube. [Link]
-
Kalia, J., & Raines, R. T. (2008). Hydrolytic Stability of Hydrazones and Oximes. SciSpace. [Link]
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Lu, D., et al. (2016). Kinetics study of degradation of maleimide-thiol conjugates in reducing environments. Molecular Pharmaceutics, 13(5), 1655–1663. [Link]
-
Organic Chemistry Portal. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition. organic-chemistry.org. [Link]
-
Creative Biolabs. (n.d.). Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC). Creative Biolabs. [Link]
-
Zhang, D., et al. (2013). IgG1 Thioether Bond Formation in Vivo. PubMed. [Link]
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IOSR Journal of Pharmacy. (2024). A Comprehensive Guide to Exploring the Process of HPLC Method Optimization, Development, and Validation. iosrphr.org. [Link]
-
Lyon, R. P., et al. (2015). Long-term stabilization of maleimide-thiol conjugates. Nature Biotechnology, 33(3), 258–260. [Link]
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Purity analysis of synthesized O-[(benzyloxy)methyl]hydroxylamine
An In-depth Technical Guide to the Purity Analysis of Synthesized O-[(benzyloxy)methyl]hydroxylamine
For professionals in pharmaceutical research and organic synthesis, the purity of reagents is not merely a matter of quality control; it is the bedrock of reproducible, reliable, and safe science. This compound is a valuable synthetic intermediate, often used in the preparation of oximes and other derivatives in drug discovery. The presence of minute impurities, particularly those that are structurally similar or reactive, can compromise reaction yields, introduce unintended side products, and, in a clinical context, pose significant safety risks.
This guide provides a comprehensive comparison of modern analytical techniques for the rigorous purity assessment of this compound. We move beyond simple protocol recitation to explain the underlying principles and the rationale behind methodological choices, empowering researchers to select and implement the most appropriate strategy for their specific needs.
The Synthetic Landscape: Understanding Potential Impurities
To effectively analyze purity, one must first anticipate the likely impurities. A common synthesis for this compound involves the reaction of a hydroxylamine equivalent with (benzyloxy)methyl chloride (BOM-Cl).
Plausible Synthetic Route: N-hydroxyphthalimide + (benzyloxy)methyl chloride → N-[(benzyloxy)methoxy]phthalimide → this compound
This pathway can introduce several process-related impurities:
-
Unreacted Starting Materials: N-hydroxyphthalimide, (benzyloxy)methyl chloride.
-
Reagent-Derived Impurities: Benzyl alcohol (from hydrolysis of BOM-Cl), dibenzyloxymethyl ether.
-
By-products: Phthalimide.
-
Solvent Residues: Residual solvents from reaction and workup (e.g., DMF, Ethyl Acetate).
Therefore, a robust analytical method must be capable of separating and detecting the target analyte from these structurally diverse compounds.
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for the purity analysis of non-volatile organic compounds, making it exceptionally well-suited for this compound. Its high resolution and sensitivity are ideal for separating the target compound from its closely related impurities.
Principle of Separation
Reverse-phase HPLC (RP-HPLC) is the method of choice. The separation occurs based on the differential partitioning of the analyte and impurities between a non-polar stationary phase (typically C18) and a polar mobile phase. The benzylic group in the target molecule provides sufficient hydrophobicity for good retention and separation from more polar impurities like benzyl alcohol or residual hydroxylamine precursors. The presence of the aromatic ring also provides a strong chromophore for UV detection.
Experimental Protocol: RP-HPLC with UV Detection
-
Sample Preparation: Accurately weigh ~10 mg of the synthesized this compound and dissolve it in 10 mL of a 50:50 mixture of acetonitrile and water to create a 1 mg/mL stock solution.
-
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size. Rationale: The C18 stationary phase provides the necessary hydrophobicity for retaining the analyte and its organic impurities, while the column dimensions and particle size ensure high efficiency and resolution.
-
Mobile Phase A: 0.1% Formic Acid in Water. Rationale: The acid suppresses the ionization of any basic sites, leading to sharper, more symmetrical peaks.
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution: 10% B to 90% B over 20 minutes, hold at 90% B for 5 minutes, then return to 10% B and equilibrate for 5 minutes. Rationale: A gradient is essential to elute both polar (early eluting) and non-polar (late eluting) impurities within a reasonable timeframe.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C. Rationale: Maintaining a constant temperature ensures reproducible retention times.
-
Injection Volume: 10 µL.
-
Detection: UV at 254 nm. Rationale: The benzyl group exhibits strong absorbance at this wavelength.
-
-
Data Analysis: Integrate the peak areas of all detected components. Calculate the purity by dividing the peak area of the main component by the total area of all peaks.
Visualization: HPLC Workflow
Caption: Workflow for purity analysis by HPLC.
Gas Chromatography-Mass Spectrometry (GC-MS)
While the target compound has limited volatility, GC-MS is a powerful tool for identifying volatile and semi-volatile impurities, such as residual solvents or low molecular weight by-products like benzyl alcohol. To analyze the main component, a derivatization step is necessary to increase its volatility and thermal stability.[1][2]
Principle of Separation and Detection
In GC, compounds are separated based on their boiling points and interaction with a stationary phase in a heated column. The mass spectrometer then fragments the eluted compounds and separates the fragments based on their mass-to-charge ratio, providing a unique "fingerprint" for identification. For hydroxylamines, derivatization with a ketone (e.g., acetone) to form a more volatile oxime is a common and effective strategy.[2][3]
Experimental Protocol: GC-MS with Derivatization
-
Derivatization:
-
Dissolve ~5 mg of the sample in 1 mL of acetone.
-
Add one drop of pyridine to act as a catalyst.
-
Heat the mixture at 60 °C for 30 minutes in a sealed vial to form the O-[(benzyloxy)methyl]acetonoxime derivative.
-
Cool to room temperature before injection. Rationale: This in-situ derivatization quantitatively converts the polar hydroxylamine into a thermally stable and volatile oxime suitable for GC analysis.
-
-
GC-MS Conditions:
-
Column: DB-5ms (or equivalent), 30 m x 0.25 mm, 0.25 µm film thickness. Rationale: This is a robust, general-purpose column suitable for a wide range of semi-polar compounds.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Inlet Temperature: 250 °C.
-
Injection Mode: Split (e.g., 20:1). Rationale: A split injection prevents column overloading and ensures sharp peaks for the major component.
-
Oven Program: Start at 80 °C, hold for 2 minutes, then ramp at 15 °C/min to 280 °C and hold for 5 minutes.
-
MS Transfer Line: 280 °C.
-
Ion Source: 230 °C.
-
Detection: Electron Ionization (EI) at 70 eV, scanning from m/z 40 to 450.
-
-
Data Analysis: Identify peaks by comparing their mass spectra to libraries (e.g., NIST). Quantify by area percentage, similar to HPLC.
Visualization: GC-MS Workflow
Caption: Workflow for purity analysis by GC-MS.
Quantitative NMR (qNMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an exceptionally powerful tool that provides detailed structural information and can be used for quantitative analysis without the need for identical reference standards for impurities.[4] ¹H NMR is particularly useful for purity assessment.
Principle of Quantification
In ¹H NMR, the area under a peak is directly proportional to the number of protons it represents. By comparing the integral of a peak from the main compound to the integral of a peak from a known impurity or a certified internal standard, one can determine the precise concentration and purity.[4][5] For this compound, the distinct signals for the benzylic protons (Ar-CH₂ -O) and the methylene protons (O-CH₂ -O) are excellent candidates for quantification.
Experimental Protocol: ¹H qNMR
-
Sample Preparation:
-
Accurately weigh ~15 mg of the sample into an NMR tube.
-
Accurately weigh ~5 mg of a certified internal standard (e.g., maleic acid or 1,3,5-trimethoxybenzene) and add it to the same tube. Rationale: The internal standard must have peaks that do not overlap with the analyte or impurity signals and must be stable and non-volatile.
-
Add ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆) and dissolve completely. Rationale: DMSO-d₆ is an excellent solvent for many organic compounds and its residual peak does not typically interfere with key signals.
-
-
NMR Acquisition:
-
Spectrometer: 400 MHz or higher. Rationale: Higher field strength provides better signal dispersion and resolution, which is critical for resolving impurity peaks from the main signals.
-
Experiment: Standard ¹H pulse program.
-
Key Parameters: Ensure a long relaxation delay (D1) of at least 5 times the longest T₁ of any proton being quantified (typically > 30 seconds) to allow for full relaxation and ensure accurate integration. Acquire a sufficient number of scans for a good signal-to-noise ratio.
-
-
Data Analysis:
-
Carefully phase and baseline correct the spectrum.
-
Integrate a well-resolved peak of the analyte (e.g., the singlet for O-CH₂-O at ~4.9 ppm).
-
Integrate a known peak of the internal standard.
-
Identify and integrate peaks corresponding to impurities.
-
Calculate the purity using the following formula: Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_sample) * 100 Where: I = Integral area, N = Number of protons for the integrated signal, MW = Molecular weight, m = mass.
-
Visualization: qNMR Workflow
Caption: Workflow for purity analysis by qNMR.
Comparative Analysis
The choice of analytical technique depends on the specific requirements of the analysis, such as the information needed, available instrumentation, and the stage of development.
Hypothetical Purity Data Summary
| Analytical Technique | Method | Purity (%) | Key Impurity Detected |
| HPLC-UV | Area % Normalization | 99.2% | Benzyl Alcohol (0.3%) |
| GC-MS | Area % Normalization | 99.5% (of derivatized) | Ethyl Acetate (0.1%) |
| ¹H qNMR | Internal Standard | 98.9% (w/w) | Dibenzyloxymethyl ether (0.6%) |
Performance Comparison of Analytical Techniques
| Feature | HPLC-UV | GC-MS (with Derivatization) | ¹H qNMR |
| Principle | Liquid-solid partitioning | Gas-solid partitioning | Nuclear spin resonance |
| Primary Use | Quantitative purity of main component and non-volatile impurities | Identification of volatile/semi-volatile impurities | Absolute quantification and structural confirmation |
| Sensitivity | High (ppm levels) | Very High (ppb levels for some impurities) | Moderate (typically >0.1 mol%) |
| Selectivity | High | Very High | High (structurally dependent) |
| Sample Prep | Simple dissolution | Derivatization required | Precise weighing, internal standard |
| Throughput | High | Moderate | Low |
| Cost | Moderate | High | High |
| Key Advantage | Robust, precise, and widely available for routine QC.[6][7] | Excellent for identifying unknown volatile impurities and solvents.[3] | Provides structural data and "absolute" quantification without impurity standards.[4] |
| Key Limitation | Requires reference standards for impurity identification. | Not suitable for non-volatile or thermally labile compounds. | Lower sensitivity than chromatographic methods; peak overlap can be an issue. |
Alternative Reagent: O-Benzylhydroxylamine
A common alternative to this compound is the simpler O-benzylhydroxylamine .[5][8] It serves a similar function in synthesis but lacks the acetal-like methylene bridge.
-
Structural Difference: The absence of the -O-CH₂-O- linker makes O-benzylhydroxylamine more stable towards acid-catalyzed hydrolysis.
-
Analytical Implications: The purity analysis methods described are directly applicable. However, the expected impurities would differ, primarily consisting of benzyl chloride, dibenzylamine, and benzyl alcohol. The chromatographic retention times and NMR chemical shifts would, of course, be different, requiring method re-optimization. For instance, in HPLC, O-benzylhydroxylamine would likely have a slightly shorter retention time than its benzyloxymethyl counterpart due to slightly lower lipophilicity.
Conclusion and Recommendations
A multi-faceted approach is essential for the comprehensive purity analysis of synthesized this compound. No single technique can provide a complete picture.
-
For routine quality control and release testing, HPLC-UV is the gold standard due to its high precision, robustness, and throughput. It provides the most reliable measure of purity relative to process-related, non-volatile impurities.
-
For impurity identification and analysis of volatile components, GC-MS is indispensable. It is the best method for detecting residual solvents and identifying unknown volatile by-products that might be missed by HPLC.
-
For definitive structural confirmation and orthogonal, absolute quantification, ¹H qNMR is unparalleled. It serves as a primary method to certify the purity of a reference standard and to quantify impurities for which no standards exist.
For drug development professionals, a combination of these techniques is not just recommended; it is a necessity. HPLC should be used for primary purity assessment, supplemented by GC-MS to control for residual solvents and qNMR to validate the primary reference material, ensuring the highest standards of scientific integrity and safety.
References
- Google Patents. (n.d.). Method for preparing O-benzylhydroxylamine hydrochloride.
-
Organic Syntheses. (n.d.). Nitrones for intramolecular 1,3-dipolar cycloadditions. Retrieved from [Link]
-
ResearchGate. (n.d.). O-Benzylhydroxylamine Hydrochloride. Retrieved from [Link]
-
MDPI. (n.d.). Process Improvement for the Continuous Synthesis of N-Benzylhydroxylamine Hydrochloride. Retrieved from [Link]
-
Chromatography Forum. (2005). Analysis of Hydroxylamine: HPLC or GC?. Retrieved from [Link]
- Google Patents. (n.d.). Method for rapidly determining content of hydroxylamine hydrochloride based on gas-phase derivative chromatography.
-
PubChem. (n.d.). O-Benzylhydroxylamine. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). O-Substituted hydroxyl amine reagents: an overview of recent synthetic advances. Retrieved from [Link]
-
ResearchGate. (2023). Determination of hydroxylamine genotoxic impurity by derivatization in penicillamine drug substance by GCHS-MS. Retrieved from [Link]
-
ResearchGate. (n.d.). NMR Spectra of Hydroxylamines, Oximes and Hydroxamic Acids. Retrieved from [Link]
-
Journal of the American Chemical Society. (n.d.). Comparison of Analytical Techniques for Purity Evaluation of Single-Walled Carbon Nanotubes. Retrieved from [Link]
-
ResearchGate. (n.d.). HPLC analysis shows the controlling experiments of ML hydroxylation. Retrieved from [Link]
-
PubMed. (n.d.). Gas chromatographic-mass spectrometric analysis of hydroxylamine for monitoring the metabolic hydrolysis of metalloprotease inhibitors in rat and human liver microsomes. Retrieved from [Link]
-
Chemistry LibreTexts. (2021). Separation, Purification, and Identification of Organic Compounds. Retrieved from [Link]
-
International Journal of Pharmaceutical and Phytopharmacological Research. (2018). Determination of Hydroxylamine by HPLC, a Mutagenic Impurity in Febuxostat Drug Substance. Retrieved from [Link]
-
Royal Society of Chemistry. (2008). Hydroxylamine as an oxygen nucleophile. Direct evidence from its reaction with a phosphate triester. Retrieved from [Link]
-
ACS Omega. (2018). Hydroxylamine Derivatives as a New Paradigm in the Search of Antibacterial Agents. Retrieved from [Link]
-
Preprints.org. (n.d.). Modern Analytical Technique for Characterization Organic Compounds. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). A selective and sensitive pre-column derivatization HPLC method for the trace analysis of genotoxic impurity hydroxylamine in active pharmaceutical ingredients. Retrieved from [Link]
-
ResearchGate. (2023). (PDF) Quantitative NMR spectroscopy for quality control of drugs and pharmaceuticals. Retrieved from [Link]
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A Senior Application Scientist's Guide to Efficient Oxime Synthesis: A Comparative Study of Catalysts
Introduction: The Enduring Importance of the Oxime Functional Group
In the landscape of synthetic organic chemistry and drug development, the oxime functional group (R¹R²C=NOH) stands out for its remarkable versatility. Oximes are not merely stable, crystalline derivatives for the purification and characterization of carbonyl compounds; they are critical intermediates in a multitude of high-value transformations, including the synthesis of amides via the Beckmann rearrangement, nitriles, amines, and various azaheterocycles. Their prevalence in pharmacologically active molecules, from antiviral agents to acetylcholinesterase reactivators, further underscores the necessity for efficient, scalable, and sustainable synthetic methodologies.[1][2]
Traditionally, oxime synthesis involves the condensation of an aldehyde or ketone with hydroxylamine, often under reflux with stoichiometric amounts of acid or base catalysts like pyridine. However, these classical methods are frequently plagued by drawbacks such as harsh reaction conditions, long reaction times, low yields, and the use of toxic reagents, which are antithetical to the principles of modern green chemistry.
This guide provides a comparative analysis of contemporary catalytic systems designed to overcome these limitations. We will delve into the mechanistic underpinnings of various catalysts—spanning homogeneous, heterogeneous, and green alternatives—and present objective, data-driven comparisons to empower researchers, scientists, and drug development professionals in selecting the optimal catalytic strategy for their specific synthetic challenges.
The Core Reaction: Mechanism of Oximation
The synthesis of an oxime is fundamentally a nucleophilic addition-elimination reaction between a carbonyl compound and hydroxylamine.[3] The reaction is typically catalyzed by either an acid or a base, which serves to activate the reactants and facilitate the key steps of the transformation.
Under acidic conditions, the carbonyl oxygen is protonated, rendering the carbonyl carbon more electrophilic and susceptible to attack by the lone pair of the hydroxylamine nitrogen. Conversely, under basic conditions, the hydroxylamine is deprotonated, increasing its nucleophilicity. Both pathways converge on a carbinolamine intermediate, which then undergoes dehydration to yield the final oxime product.
Caption: General mechanisms for acid- and base-catalyzed oxime synthesis.
Comparative Analysis of Modern Catalytic Systems
The quest for efficiency, selectivity, and sustainability has driven the development of a diverse array of catalysts for oximation. The choice of catalyst is critical, as it directly influences reaction kinetics, product purity, and process viability.
Homogeneous Catalysts
Homogeneous catalysts exist in the same phase as the reactants, offering excellent contact and often high activity.
-
Organic Acids: Simple organic acids like oxalic acid have been shown to be effective catalysts. In one study, using oxalic acid in acetonitrile under reflux conditions allowed for the oximation of various aldehydes and ketones with excellent product yields (90–95%) in relatively short time frames (55–90 minutes). This approach avoids the harshness of strong mineral acids while still providing the necessary protonation to activate the carbonyl group.
-
Metal-Based Catalysts: Transition metals play a significant role in modern organic synthesis.[1] For oximation, copper(II) acetate has been used to catalyze the O-arylation of oximes.[1] More advanced systems, such as visible-light-driven iron catalysis, enable novel pathways to oximes from alkyl carboxylic acids and NaNO₂ under mild, photosensitizer-free conditions, showcasing broad functional group tolerance.[4] The causality behind metal catalysis often involves the metal center acting as a Lewis acid to activate the carbonyl substrate or participating in redox cycles for alternative synthetic routes.
Heterogeneous Catalysts
Heterogeneous catalysts, which exist in a different phase from the reaction mixture, are the cornerstone of sustainable industrial chemistry. Their primary advantage is the ease of separation from the product stream, which simplifies purification and, crucially, allows for catalyst recycling and reuse.
-
Metal Oxides: Simple, inexpensive metal oxides like zinc oxide (ZnO) have been successfully employed for oximation, often under solvent-free conditions, which significantly enhances the green credentials of the process.[4]
-
Supported Catalysts: An innovative and environmentally benign approach involves doping potassium fluoride onto animal bone meal (KF/ABM). This heterogeneous catalyst has been used for the solvent-free synthesis of oximes from aldehydes and ketones, achieving good to excellent yields (80-96%). The porous structure of the bone meal provides a high surface area for the active KF sites.
-
Metal-Organic Frameworks (MOFs): MOFs represent a cutting-edge class of porous crystalline materials. A Zr-based MOF, UiO-66-NH₂, functionalized with an N,N′-dibutyl imidazolium ionic liquid and urea, has been designed as a highly efficient and reusable catalyst for the condensation reaction.[5] Such catalysts demonstrate excellent stability and can be recycled multiple times without a significant loss in activity, a critical factor for process economy and sustainability.[5]
Green and Biocatalysts
The green chemistry paradigm encourages the use of non-toxic, renewable resources.
-
Natural Acid Catalysts: In a novel green approach, the acidic properties of natural fruit juices from sources like Vitis lanata and Citrus limetta have been harnessed to catalyze oxime synthesis. These biocatalysts are inexpensive, readily available, and biodegradable, presenting a compelling alternative to conventional acid catalysts.
-
Organocatalysts: Metal-free organic molecules can also serve as potent catalysts. For instance, N,N′,N″-trihydroxyisocyanuric acid has been used for the aerobic oxidation of primary benzylamines to oximes, using air as the oxidant and water as the solvent.[4] This method is highly attractive due to its use of benign reagents and its operational simplicity.
Performance Data Summary
The following table summarizes the performance of various catalytic systems based on published experimental data, providing a clear, objective comparison for catalyst selection.
| Catalyst System | Substrate Scope | Reaction Conditions | Time | Yield (%) | Reusability | Key Advantages | Source |
| Oxalic Acid | Aldehydes & Ketones | CH₃CN, Reflux | 55-90 min | 90-95% | No | Simple, high yield, avoids mineral acids. | |
| KF/Animal Bone Meal | Aldehydes & Ketones | Solvent-free | - | 80-96% | Yes | Green, heterogeneous, high yield. | |
| Zinc Oxide (ZnO) | Aldehydes & Ketones | Solvent-free | - | Good | Yes | Inexpensive, solvent-free conditions. | [4] |
| UiO-66-NH₂-IL-Urea | Aldehydes & Ketones | - | - | High | Excellent | High stability, excellent reusability. | [5] |
| Fruit Juice (Natural Acid) | Aldehydes | Aqueous Extract | - | - | No | Extremely low cost, biodegradable, green. | |
| Iron (Visible Light) | Alkyl Carboxylic Acids | Mild, photosensitizer-free | - | Very Good | - | Novel pathway, mild conditions. | [4] |
Validated Experimental Protocol: Oxime Synthesis Using a Reusable MOF Catalyst
This protocol is adapted from methodologies employing stable, heterogeneous catalysts like functionalized MOFs, emphasizing the principles of reusability and procedural simplicity.[5] This self-validating system ensures reproducibility and provides a robust starting point for further optimization.
Materials
-
Aldehyde or Ketone (1.0 mmol)
-
Hydroxylamine hydrochloride (NH₂OH·HCl) (1.2 mmol)
-
UiO-66-NH₂-IL-Guanidine catalyst (20 mg)
-
Ethanol (5 mL)
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Round-bottom flask (25 mL)
-
Magnetic stirrer and hotplate
-
Reflux condenser
Experimental Workflow
Caption: Experimental workflow for heterogeneous catalytic oximation.
Step-by-Step Procedure
-
Reaction Setup: To a 25 mL round-bottom flask equipped with a magnetic stir bar, add the aldehyde or ketone (1.0 mmol), hydroxylamine hydrochloride (1.2 mmol, 83 mg), the heterogeneous catalyst (20 mg), and ethanol (5 mL).
-
Reaction: Attach a reflux condenser and heat the mixture to reflux with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting carbonyl compound is consumed.
-
Catalyst Recovery: After the reaction is complete, cool the mixture to room temperature. Separate the catalyst by centrifugation or filtration. Wash the recovered catalyst with ethanol (2 x 5 mL) and dry it in an oven for reuse in subsequent runs. This step is crucial for validating the catalyst's stability and economic viability.[5]
-
Workup: Transfer the filtrate to a separatory funnel. Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate until effervescence ceases.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure oxime.
Conclusion and Future Outlook
The synthesis of oximes has evolved significantly from traditional methods to a diverse field of catalytic chemistry. For laboratory-scale synthesis where simplicity is key, organic acid catalysts like oxalic acid offer a straightforward and high-yielding option. For industrial applications and green chemistry initiatives, the development of robust, reusable heterogeneous catalysts, particularly those based on MOFs or supported systems, is paramount.[5] These catalysts not only reduce waste and cost but also often allow for milder reaction conditions.
Looking ahead, the field is moving towards even more sustainable and innovative strategies. The use of organophotocatalysis to construct complex oxime frameworks in a single step under metal-free conditions represents an exciting frontier.[2] Furthermore, the application of biocatalysis and flow chemistry holds the promise of developing highly selective, efficient, and automated processes for oxime production, further enhancing their accessibility for critical applications in medicine and materials science. The judicious selection of a catalyst, grounded in a clear understanding of its mechanism and performance, remains the key to unlocking the full synthetic potential of the invaluable oxime moiety.
References
-
Green Approach for Synthesis of Oximes by Using Natural Acids. (2024). International Journal of Pharmaceutical Research and Applications. [Link]
-
Oxime synthesis by condensation or oxidation. Organic Chemistry Portal. [Link]
-
Bolotin, D. S., Bokach, N. A., Demakova, M. Y., & Kukushkin, V. Y. (2017). Metal-Involving Synthesis and Reactions of Oximes. Chemical Reviews, 117(21), 13039–13122. [Link]
-
Reusability of the catalyst for the synthesis of oxime. ResearchGate. [Link]
-
Oxime Synthesis. Feed 1. [Link]
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Mas-Roselló, J., & Cramer, N. (2022). Catalytic Reduction of Oximes to Hydroxylamines: Current Methods, Challenges and Opportunities. Chemistry – A European Journal, 28(9), e202103683. [Link]
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Ananikov, V. P., et al. (2022). Heterogeneous Catalysis as an Efficient Tool for Selective Hydrogenation of Oximes to Amines and Hydroxylamines. Catalysts, 12(12), 1599. [Link]
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Heterogeneous Catalysis for Selective Hydrogenation of Oximes. (2022). Encyclopedia.pub. [Link]
-
Organophotocatalytic Single-Step Oximation through an Olefin [4 + 2] Annulation. (2024). Organic Letters. [Link]
-
What is the most popular procedure to synthesize oximes?. ResearchGate. [Link]
Sources
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of O-[(benzyloxy)methyl]hydroxylamine
O-[(benzyloxy)methyl]hydroxylamine and its salts are valuable reagents in synthetic chemistry, often used in the preparation of oximes and other derivatives.[1][2] However, their utility in the lab is matched by their potential hazards, necessitating a rigorous and well-understood protocol for their handling and disposal. This guide provides the essential procedural information required by researchers and drug development professionals to manage this chemical safely, ensuring both personal safety and environmental compliance. The core principle of this guidance is waste minimization and containment, followed by proper disposal through certified channels.
Core Directive: Hazard Assessment and a Safety-First Approach
Understanding the "why" behind a protocol is as critical as the "how." this compound, often handled as its hydrochloride salt, presents several hazards that dictate its disposal pathway.
-
Human Health Hazards: The compound is classified as a skin and eye irritant and may cause a respiratory tract irritation or an allergic skin reaction.[3][4] Ingestion can be harmful, and related hydroxylamine compounds are suspected of causing long-term organ damage with repeated exposure.[5][6]
-
Environmental Hazards: Perhaps most critically for disposal, hydroxylamine derivatives are often very toxic to aquatic life.[5][7] This classification means that uncontrolled release into the environment, such as disposal down the drain, is strictly prohibited and can cause significant ecological damage.[8]
Therefore, all materials contaminated with this compound must be treated as hazardous chemical waste and disposed of in accordance with federal, state, and local environmental regulations.[9]
Immediate Safety & Personal Protective Equipment (PPE)
Before handling or beginning any disposal procedure, the following precautions are mandatory:
-
Work Area: All manipulations should be conducted in a well-ventilated chemical fume hood.[10]
-
Personal Protective Equipment: A standard ensemble of PPE is required to prevent exposure.
-
Eye Protection: Wear chemical splash goggles or safety glasses with side shields.[8]
-
Hand Protection: Use chemical-resistant gloves, such as nitrile. Inspect them for tears or punctures before use.[8]
-
Body Protection: A flame-resistant lab coat must be worn.[8]
-
Respiratory Protection: Avoid breathing in dust (for the salt form) or mists.[3] If there is a risk of aerosolization outside a fume hood, a NIOSH-approved respirator may be required.
-
Spill Management Protocol
Accidental spills require immediate and correct action to prevent chemical exposure and environmental contamination.
Small Spills
For minor spills (typically <100 mL of solution or a few grams of solid) that you are trained and comfortable to handle:
-
Alert Colleagues: Inform others in the immediate area of the spill.
-
Containment: Cover the spill with an inert, non-combustible absorbent material such as sand, diatomite, or a universal binder.[8] Do not use combustible materials like paper towels or sawdust as the primary absorbent , as hydroxylamines can react with oxidizing agents.
-
Collection: Using non-sparking tools, carefully sweep or scoop the absorbed material into a clearly labeled, sealable container for hazardous waste.
-
Decontamination: Clean the spill area. A common general procedure involves covering the area with paper towels, carefully applying a 1:9 (v/v) household bleach solution, and allowing a contact time of at least 30 minutes.[11] Afterward, the area should be cleaned with soap and water.[8] All cleanup materials are considered hazardous waste.
Large Spills
For any spill you deem significant or are not equipped to handle:
-
Evacuate: Immediately clear the area of all personnel.
-
Alert: Notify your institution's Environmental Health & Safety (EHS) department and/or local emergency responders. Provide them with the location and nature of the hazard.
-
Ventilate: If safe to do so, ensure the area is well-ventilated.
-
Restrict Access: Prevent entry into the affected area.
Primary Disposal Pathway: Waste Collection
The standard and required method for disposing of this compound is to collect it as hazardous waste for pickup by a licensed disposal company.[8]
Step 1: Segregate Waste
Properly segregate the waste stream. Keep solid waste (contaminated PPE, absorbent materials) separate from liquid waste.
Step 2: Select a Compatible Waste Container
Place waste into a designated, compatible, and sealable hazardous waste container.[8]
-
Suitable Materials: Glass or plastic containers are appropriate.
-
Incompatible Materials: DO NOT use aluminum or galvanized metal containers.
Step 3: Label the Container
The container must be clearly labeled as hazardous waste. The label should include:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound" (and its hydrochloride, if applicable).
-
The specific hazards (e.g., Irritant, Skin Sensitizer, Aquatic Toxin).
-
The accumulation start date.
Step 4: Store the Waste Container Safely
Store the sealed waste container in a cool, dry, and well-ventilated secondary containment area, away from incompatible materials.
-
Incompatible Materials: Strong oxidizing agents and heavy metals.[7][10]
-
Conditions to Avoid: Keep away from heat, sparks, and open flames.[5][9]
Advanced Protocol: Chemical Neutralization of Aqueous Waste
Disclaimer: This procedure is for the pre-treatment of dilute aqueous waste streams only and should be performed by experienced personnel. It is not a substitute for professional disposal and may not be permitted in all jurisdictions. Always consult your institution's EHS office before attempting chemical neutralization.
The chemical basis for this neutralization is the decomposition of the hydroxylamine moiety under alkaline conditions via oxidation with a hypohalite source, such as bleach (sodium hypochlorite).[12] This process can convert it into more benign effluents.
Experimental Protocol
-
Setup: Perform the entire procedure in a chemical fume hood with appropriate PPE. Use a stir plate and a flask large enough to accommodate the waste volume and reagents without risk of splashing.
-
Dilution: If the waste is concentrated, dilute it with water to <5% concentration.
-
Basification: While stirring, slowly add a 1 M sodium hydroxide (NaOH) solution to the aqueous waste until the pH is stable at 8 or higher.[12]
-
Oxidation: Slowly add household bleach (approx. 5-6% sodium hypochlorite) or a 10% bleach solution while continuing to stir. The addition should be done in small portions to control the reaction rate and temperature. An excess of bleach is typically required.
-
Reaction Time: Allow the mixture to stir at room temperature for at least 2 hours to ensure the reaction is complete.
-
Final Disposal: Even after neutralization, the resulting solution must be collected as hazardous waste and disposed of according to institutional protocols.
Safety & Disposal Summary Table
| Parameter | Guideline | Source(s) |
| Primary Hazards | Skin/eye irritant, skin sensitizer, respiratory irritant, harmful if swallowed, very toxic to aquatic life. | [3][5][6] |
| Required PPE | Nitrile gloves, chemical splash goggles, lab coat. | |
| Handling Location | Chemical fume hood. | |
| Incompatible Materials | Strong oxidizing agents, heavy metals, aluminum, galvanized containers. | [7][10] |
| Spill Absorbent | Inert material (sand, diatomite). Do not use combustibles. | [8] |
| Primary Disposal Route | Collect in a labeled, compatible container for a licensed hazardous waste disposal company. | [8] |
| Drain Disposal | Strictly Prohibited. | [8] |
Disposal Decision Workflow
The following diagram outlines the decision-making process for safely managing waste and spills of this compound.
Caption: Decision workflow for handling spills and waste.
References
- University of Minnesota, Health, Safety & Risk Management.
- LEAP Online. (2005, October 10). Hydroxylamine hydrochloride MSDS.
- Szabo-Scandic.
- Fisher Scientific. (2021, December 25).
- Google Patents. US5062966A - Process for decomposing solutions of hydroxylammonium salts.
- Merck Millipore.
- Fisher Scientific. (2025, December 18).
- AK Scientific, Inc.
- Sigma-Aldrich. (2024, August 7).
- TCI Chemicals.
- BenchChem. Safe Disposal of O-(3,4-dichlorophenyl)hydroxylamine: A Step-by-Step Guide.
- ChemicalBook. (2025, November 6). O-Benzylhydroxylamine.
- PubChem. O-Benzylhydroxylamine.
- CymitQuimica. CAS 622-33-3: O-Benzylhydroxylamine.
Sources
- 1. O-Benzylhydroxylamine | 622-33-3 [chemicalbook.com]
- 2. CAS 622-33-3: O-Benzylhydroxylamine | CymitQuimica [cymitquimica.com]
- 3. fishersci.com [fishersci.com]
- 4. O-Benzylhydroxylamine | C7H9NO | CID 102313 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. merckmillipore.com [merckmillipore.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. aksci.com [aksci.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. leap.epa.ie [leap.epa.ie]
- 10. fishersci.com [fishersci.com]
- 11. hsrm.umn.edu [hsrm.umn.edu]
- 12. US5062966A - Process for decomposing solutions of hydroxylammonium salts - Google Patents [patents.google.com]
Retrosynthesis Analysis
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Strategy Settings
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
